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4,8-Dichloro-5-methoxy-2-propylquinoline Documentation Hub

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  • Product: 4,8-Dichloro-5-methoxy-2-propylquinoline
  • CAS: 1189105-73-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Advanced Functionalization of 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS 1189105-73-4) in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and proteomics, di-halogenated quinolines serve as privileged scaffolds for the synthesis of highly targeted therapeutics. 4,8-Dichloro-5-methoxy-2-propylq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and proteomics, di-halogenated quinolines serve as privileged scaffolds for the synthesis of highly targeted therapeutics. 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS 1189105-73-4) is a highly versatile, sterically and electronically tuned building block[1]. Its unique substitution pattern—featuring orthogonal chlorides at the C4 and C8 positions, an electron-donating 5-methoxy group, and a lipophilic 2-propyl chain—enables precise, regioselective functionalization. This whitepaper provides an in-depth mechanistic guide to leveraging this scaffold, complete with self-validating experimental protocols designed for senior researchers and drug development professionals.

Structural & Electronic Profiling

To effectively utilize this scaffold, one must understand the causality behind its reactivity. The quinoline core is inherently electron-deficient, but the specific substituents on CAS 1189105-73-4 drastically alter its electronic landscape[2].

  • 2-Propyl Group: Increases the overall lipophilicity (LogP) of the molecule. In drug design, this aliphatic chain is crucial for anchoring the scaffold into hydrophobic pockets of target proteins (e.g., kinase hinge regions).

  • 5-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This subtly dampens the electrophilicity of the adjacent ring system, meaning reactions at the C4 position require higher activation energy compared to unsubstituted quinolines.

  • C4 vs. C8 Chlorides: The C4-Cl is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing imine-like nitrogen in the quinoline ring. Conversely, the C8-Cl is sterically hindered and electronically deactivated toward SNAr, making it an ideal candidate for subsequent transition-metal-catalyzed cross-coupling.

Physicochemical Properties
PropertyValue
Chemical Name 4,8-Dichloro-5-methoxy-2-propylquinoline
CAS Registry Number 1189105-73-4
Molecular Formula C₁₃H₁₃Cl₂NO
Molecular Weight 270.15 g/mol
SMILES String CCCC1=NC2=C(Cl)C=CC(OC)=C2C(Cl)=C1
Core Scaffold Di-halogenated Quinoline
Key Functional Groups C4-Cl, C8-Cl, C5-Methoxy, C2-Propyl

Mechanistic Pathways & Orthogonal Reactivity

The true value of CAS 1189105-73-4 lies in its orthogonal reactivity . By exploiting the differential electrophilicity of the two chlorides, researchers can sequentially build complex molecules without the need for cumbersome protecting group strategies[].

The primary functionalization occurs via SNAr at the C4 position, typically using primary or secondary amines to generate 4-aminoquinoline derivatives, such as the commercially relevant proteomics tool 4-Amino-8-chloro-5-methoxy-2-propylquinoline (CAS 1189106-00-0)[4]. Once the C4 position is aminated, the C8 position can be subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.

G A 4,8-Dichloro-5-methoxy- 2-propylquinoline (CAS 1189105-73-4) B SNAr Amination (C4 Position) A->B Primary Amine DIPEA, DMF, 90°C C 4-Amino-8-chloro-5-methoxy- 2-propylquinoline (CAS 1189106-00-0) B->C Regioselective Substitution D Pd-Catalyzed Coupling (C8 Position) C->D Boronic Acid Pd(dppf)Cl2, Base E Di-Functionalized Quinoline Scaffold D->E Cross-Coupling

Workflow for orthogonal functionalization of the 4,8-dichloroquinoline scaffold.

Self-Validating Experimental Protocol: Regioselective C4-Amination

To ensure high scientific integrity and reproducibility, the following protocol for the synthesis of 4-amino-8-chloro-5-methoxy-2-propylquinoline incorporates built-in self-validation checkpoints. Never proceed to a subsequent step without satisfying the validation criteria of the current one.

Step 1: Reaction Assembly & Baseline Establishment
  • Action: In an oven-dried flask under N₂, dissolve 4,8-dichloro-5-methoxy-2-propylquinoline (1.0 eq) in anhydrous DMF (0.2 M). Add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: DMF is a polar aprotic solvent that stabilizes the highly charged Meisenheimer complex transition state during SNAr. DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the primary amine from forming an unreactive hydrochloride salt.

  • Self-Validation Checkpoint: Pull a 10 µL

    
     aliquot, dilute in MeCN, and run a rapid LC-MS. Establish the exact retention time (
    
    
    
    ) and confirm the starting material mass (
    
    
    270.15). This baseline is critical for tracking conversion.
Step 2: Thermal Activation & Kinetic Monitoring
  • Action: Heat the reaction mixture to 90 °C.

  • Causality: The resonance donation from the 5-methoxy group slightly deactivates the C4 carbon. Elevated thermal energy is strictly required to overcome the activation barrier for nucleophilic attack.

  • Self-Validation Checkpoint: Perform TLC (3:1 Hexanes:EtOAc) and LC-MS every 2 hours. The protocol is validated to proceed only when LC-MS shows >95% conversion to the

    
     mass of the aminated product (e.g., 
    
    
    
    for the free amine derivative) and the complete disappearance of the
    
    
    270 peak.
Step 3: Quenching & Phase Partitioning
  • Action: Cool the reaction to room temperature. Quench with saturated aqueous

    
     and extract three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl.
    
  • Causality:

    
     ensures the newly formed 4-aminoquinoline is fully deprotonated into its free-base form, maximizing its partition coefficient into the organic phase. The LiCl wash effectively removes residual DMF from the organic layer.
    
  • Self-Validation Checkpoint: Test the pH of the aqueous layer post-quench. It must be strictly >8. If pH < 8, add more

    
     before extraction; otherwise, the protonated product will be lost in the aqueous waste.
    
Step 4: Purification & Regiochemical Confirmation
  • Action: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (gradient elution: Hexanes to 1:1 Hexanes:EtOAc).
    
  • Causality: Chromatography removes residual DIPEA, unreacted amine, and any trace amounts of C8-substituted or di-substituted byproducts.

  • Self-Validation Checkpoint: Conduct

    
     NMR and 
    
    
    
    NMR on the isolated solid. Regioselectivity is definitively validated by the preservation of the C8-Cl (evident by the intact aromatic proton coupling pattern at C6 and C7) and the upfield shift of the C3 proton, confirming substitution occurred exclusively at C4.

Applications in Proteomics & Medicinal Chemistry

The derivatives synthesized from CAS 1189105-73-4 are highly prized in drug discovery[1].

  • Kinase Inhibitors: The 4-aminoquinoline core is a recognized pharmacophore that mimics the adenine ring of ATP. The 2-propyl group fits snugly into the hydrophobic region adjacent to the kinase hinge, while the C8 position can be functionalized with solubilizing groups to target solvent-exposed regions.

  • Antimicrobial & Antimalarial Agents: Historically, 4-aminoquinolines (like chloroquine) are potent antimalarials. The unique 5-methoxy-2-propyl substitution pattern provides a novel steric profile that can bypass established efflux-pump-mediated drug resistance in Plasmodium falciparum.

References

Sources

Exploratory

Structural and Synthetic Profiling of 4,8-Dichloro-5-methoxy-2-propylquinoline: A Privileged Scaffold for Drug Discovery

Executive Summary In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of biological receptors[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of biological receptors[1]. 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS: 1189105-73-4) represents a highly specialized, synthetically versatile building block. Rather than acting as a terminal therapeutic agent, this molecule is engineered as a precision intermediate. Its specific substitution pattern allows researchers to systematically explore structure-activity relationships (SAR) in the development of antimalarials, kinase inhibitors, and central nervous system (CNS) therapeutics[2].

This whitepaper deconstructs the structural logic of this molecule, outlines a self-validating synthetic methodology for its generation, and details its downstream utility in library generation.

Structural Logic & Physicochemical Profiling

Every functional group on 4,8-Dichloro-5-methoxy-2-propylquinoline serves a distinct mechanistic or biological purpose. As application scientists, we do not view these substituents arbitrarily; they are strategic modifications designed to optimize both pharmacodynamics and pharmacokinetics[3].

  • C4-Chloro (The Reactive Handle): The chlorine atom at the 4-position is the primary synthetic focal point. Due to the electron-deficient nature of the quinoline ring, the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This allows for rapid derivatization with various primary and secondary amines to generate biologically active 4-aminoquinolines[4].
    
  • C8-Chloro (The pKa Modulator): Halogenation at the 8-position exerts a strong inductive electron-withdrawing effect (-I) on the adjacent quinoline nitrogen. This lowers the basicity (

    
    ) of the nitrogen, increasing the fraction of the unionized molecule at physiological pH (7.4). This is a classical strategy to enhance passive cellular membrane permeability[1].
    
  • C5-Methoxy (Steric & Electronic Control): The methoxy group acts as a strong hydrogen-bond acceptor. Sterically, its proximity to the C4 position restricts the rotational freedom of any appended functional groups, effectively locking downstream pharmacophores into a rigid, bioactive conformation.

  • C2-Propyl (The Lipophilic Anchor): The aliphatic propyl chain increases the overall lipophilicity (

    
    ) of the scaffold, enabling the molecule to anchor deeply into hydrophobic sub-pockets of target proteins, such as the ATP-binding clefts of kinases[2].
    
Physicochemical Data Summary

The following table summarizes the calculated physicochemical parameters of the scaffold, critical for Lipinski's Rule of Five evaluations.

ParameterValuePharmacological Implication
Molecular Formula

Standard low-molecular-weight intermediate.
Molecular Weight 270.15 g/mol Leaves ample mass budget for

derivatization (<500 Da).
Predicted

~4.5High lipophilicity; ideal for CNS penetration or hydrophobic targets.
Topological Polar Surface Area (TPSA) 22.12 ŲExcellent membrane permeability profile.
H-Bond Donors / Acceptors 0 / 2Minimal desolvation penalty upon target binding.
Rotatable Bonds 3Low entropic penalty during receptor binding.

Mandatory Visualization: Structural Functionalization

Structural_Analysis Core Quinoline Core CAS: 1189105-73-4 C4 C4-Chloro SNAr Reactive Handle Core->C4 Electrophilic Center C8 C8-Chloro pKa Modulator Core->C8 Inductive Effect C5 C5-Methoxy H-Bond Acceptor Core->C5 Steric Constraint C2 C2-Propyl Lipophilic Anchor Core->C2 Hydrophobic Interaction

Structural functionalization logic of 4,8-Dichloro-5-methoxy-2-propylquinoline.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 4,8-Dichloro-5-methoxy-2-propylquinoline, we utilize a two-step sequence: a thermodynamically controlled Conrad-Limpach cyclization followed by a highly driven deoxychlorination[5][6].

Step 1: Conrad-Limpach Cyclization

Objective: Construct the 8-chloro-5-methoxy-2-propylquinolin-4(1H)-one core.

Causality Check: The Conrad-Limpach reaction is chosen over the Knorr synthesis because high-temperature thermal cyclization of the Schiff base intermediate kinetically favors the formation of the 4-quinolone over the 2-quinolone[5].

  • Schiff Base Formation: In a reaction vessel equipped with a Dean-Stark trap, combine equimolar amounts of 2-chloro-5-methoxyaniline and ethyl butyrylacetate. Add a catalytic amount of glacial acetic acid.

  • Dehydration: Reflux the mixture in benzene or toluene until one equivalent of water is collected, indicating complete conversion to the intermediate enamine/Schiff base. Remove the solvent in vacuo.

  • Thermal Cyclization: Dissolve the crude intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

    • Why Dowtherm A? The electrocyclic ring closure requires immense thermal energy to overcome the activation barrier. Dowtherm A safely allows the reaction to reach 250°C without solvent degradation[5].

  • Precipitation: Heat at 250°C for 45 minutes. Cool the mixture to room temperature and dilute with hexanes. The resulting 8-chloro-5-methoxy-2-propylquinolin-4(1H)-one will precipitate as a solid. Filter and wash with cold hexanes.

Step 2: C4-Deoxychlorination

Objective: Convert the inert 4-quinolone into the highly reactive 4-chloroquinoline electrophile.

Causality Check: The 4-quinolone tautomer is remarkably stable due to aromatic resonance. Standard chlorinating agents like thionyl chloride (


) often lack the electrophilicity required to activate the C4-oxygen. Phosphorus oxychloride (

) is mandated here because it forms a highly reactive phosphorodichloridate intermediate, turning the oxygen into an exceptional leaving group[6].
  • Activation: Suspend the 4-quinolone intermediate (1.0 eq) in neat

    
     (10.0 eq). The excess 
    
    
    
    acts as both reagent and solvent.
  • Reflux: Heat the mixture to 110°C under an inert argon atmosphere for 2–3 hours. The suspension will gradually turn into a dark, homogeneous solution as the reaction proceeds.

  • Quenching (Critical Step): Cool the mixture to room temperature. Slowly pour the mixture over crushed ice.

    • Why ice?

      
       reacts violently with water. The ice controls the exotherm, preventing the degradation of the newly formed quinoline.
      
  • Neutralization & Extraction: Carefully adjust the pH to 7–8 using solid

    
     or concentrated 
    
    
    
    . Extract the aqueous layer with dichloromethane (DCM).
  • Purification: Dry the combined organic layers over

    
    , concentrate in vacuo, and purify via flash column chromatography (Ethyl Acetate/Hexanes) to yield pure 4,8-Dichloro-5-methoxy-2-propylquinoline[6].
    

Downstream Applications in Drug Discovery

Once synthesized, 4,8-Dichloro-5-methoxy-2-propylquinoline serves as a master template for library generation. The C4-chloro group is displaced via


 reactions using various nucleophiles (typically primary or secondary amines) to create targeted therapeutics.

For example, reacting this scaffold with cyclic secondary amines in the presence of N,N-Diisopropylethylamine (Hünig's base) in dimethylformamide (DMF) at elevated temperatures yields complex tertiary amine quinolines[4]. These derivatives are heavily screened in phenotypic assays for antimalarial efficacy (targeting Plasmodium falciparum heme detoxification) and in oncology panels for kinase inhibition (e.g., EGFR or PI3K pathways)[3].

References

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed | nih.gov | 1

  • Conrad–Limpach synthesis - Wikipedia | wikipedia.org | 5

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain | chemijournal.com | 2

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed | nih.gov | 3

  • Synthesis of Deuterated Endochin-Like Quinolones - PMC | nih.gov |6

  • A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE | heteroletters.org | 4

Sources

Foundational

Technical Guide: Molecular Weight &amp; Structural Validation of C₁₃H₁₃Cl₂NO

The following technical guide details the molecular weight, formula characterization, and validation protocols for the chemical composition C₁₃H₁₃Cl₂NO . Executive Summary Target Analyte: C₁₃H₁₃Cl₂NO Classification: Smal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight, formula characterization, and validation protocols for the chemical composition C₁₃H₁₃Cl₂NO .

Executive Summary

Target Analyte: C₁₃H₁₃Cl₂NO Classification: Small Molecule / Pharmaceutical Intermediate Core Application: Structural elucidation and purity verification in drug development.

This guide provides a rigorous breakdown of the physicochemical properties for the chemical formula C₁₃H₁₃Cl₂NO . While this formula corresponds to several isomeric structures—most notably 2-Chloro-7-(4-chlorobutoxy)quinoline and various chlorophenoxy-benzylamine hydrochlorides —the fundamental mass spectrometry and elemental analysis parameters remain constant. This document outlines the theoretical constants and the experimental workflows required to validate this composition in a research setting.

Physicochemical Core: Mass & Formula

Precise molecular weight determination is the first line of defense in quality control. In high-performance liquid chromatography-mass spectrometry (LC-MS), distinguishing between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for MS identification) is critical.

Quantitative Data Summary
ParameterValueUnitContext
Molecular Formula C₁₃H₁₃Cl₂NO -Stoichiometric Composition
Average Molecular Weight 270.15 g/mol Gravimetric / Molarity Calcs
Monoisotopic Mass 269.0374 DaMass Spectrometry (Exact Mass)
[M+H]⁺ Ion 270.0447 m/zPositive Ion Mode MS
Elemental Composition C: 57.80% H: 4.85% Cl: 26.25% N: 5.19% O: 5.92%%Elemental Analysis (CHN)
Isotopic Signature (The "Chlorine Fingerprint")

The presence of two chlorine atoms (


) creates a distinct isotopic pattern in the mass spectrum, essential for confirmation.
  • ³⁵Cl (75.78%) vs ³⁷Cl (24.22%) natural abundance.

  • Pattern: The molecular ion (

    
    ) will show significant peaks at 
    
    
    
    and
    
    
    .
  • Relative Intensity: ~100% (

    
    ) : ~64% (
    
    
    
    ) : ~10% (
    
    
    ).

Structural Isomerism & Candidates

The formula C₁₃H₁₃Cl₂NO is not unique to a single compound. Two primary structural classes share this exact mass, requiring Orthogonal Analytical Protocols (see Section 4) for differentiation.

Candidate A: Quinoline Derivatives
  • Compound: 2-Chloro-7-(4-chlorobutoxy)quinoline [1]

  • Features: A fused bicyclic aromatic system.[2]

  • Detection: High UV absorbance due to conjugation; distinct aromatic protons in NMR.

Candidate B: Benzylamine Hydrochlorides
  • Compound: (3-(4-Chlorophenoxy)phenyl)methanamine hydrochloride (Note: The free base is C₁₃H₁₂ClNO; the HCl salt is C₁₃H₁₃Cl₂NO).

  • Features: Ether linkage, primary amine salt.

  • Detection: Ionic nature; distinct methylene (

    
    ) protons adjacent to nitrogen.
    

Experimental Validation Protocols

To confirm the identity of a sample labeled C₁₃H₁₃Cl₂NO, the following self-validating workflows must be executed.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm Elemental Composition (

    
    ).
    
  • Method: ESI-QTOF or Orbitrap MS.

  • Causality: Low-resolution MS cannot distinguish C₁₃H₁₃Cl₂NO from isobaric interferences (e.g., impurities with similar nominal mass). HRMS provides <5 ppm mass accuracy.

  • Acceptance Criteria:

    • Observed m/z of [M+H]⁺ must be within 270.0447 ± 0.0015 .

    • Isotopic pattern must match the theoretical

      
       distribution (9:6:1).
      
Protocol B: Nuclear Magnetic Resonance (NMR)
  • Objective: Distinguish Isomers (Structure Elucidation).

  • Method: ¹H NMR (400 MHz+, DMSO-d₆ or CDCl₃).

  • Key Signals:

    • Quinoline: Look for low-field aromatic protons (>8.0 ppm) and a characteristic butoxy chain (multiplets at ~1.8–4.0 ppm).

    • Benzylamine HCl: Look for a broad exchangeable signal (

      
      ) and a singlet benzylic 
      
      
      
      at ~4.0 ppm.

Visualization of Analytical Logic

The following diagrams illustrate the logical flow for validating this compound and the specific isotopic pattern expected in Mass Spectrometry.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Unknown Sample (Nominal Mass 270) MS Step 1: HRMS Analysis (Orbitrap/QTOF) Start->MS CheckMass Exact Mass Check Target: 269.0374 MS->CheckMass CheckMass->Start Fail (Impurity) CheckIso Isotope Pattern Check Cl2 Signature (9:6:1) CheckMass->CheckIso Match NMR Step 2: 1H NMR Spectroscopy CheckIso->NMR Confirmed Formula Decision Structural Assignment NMR->Decision ResultA Quinoline Derivative (Aromatic + Alkyl chain) Decision->ResultA Aromatic > 8ppm ResultB Benzylamine HCl (Ionic + Ether linkage) Decision->ResultB Benzylic CH2 ~4ppm

Caption: Logical decision tree for differentiating C₁₃H₁₃Cl₂NO isomers using orthogonal data.

Diagram 2: Mass Spectrum Isotopic Pattern (Cl2)

IsotopePattern cluster_legend Cl2 Isotope Signature M M (269.04) 100% Intensity M2 M+2 (271.04) ~64% Intensity M->M2 +2 Da separation M4 M+4 (273.04) ~10% Intensity M2->M4 +2 Da separation Note The 9:6:1 ratio is diagnostic for two Chlorine atoms.

Caption: Theoretical Mass Spectrum intensity distribution for a dichloro- compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138553345: 2-Chloro-7-(4-chlorobutoxy)quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43157018: 2-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

  • ChemCalc. Molecular Formula Calculator (High Resolution MS). Retrieved from [Link]

Sources

Exploratory

Strategic Procurement and Synthetic Utility of 4,8-Dichloro-5-methoxy-2-propylquinoline in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the quinoline core remains a privileged scaffold, frequently utilized in the development of antimalarial agents, kinase inhibitors, and GPCR ligands. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoline core remains a privileged scaffold, frequently utilized in the development of antimalarial agents, kinase inhibitors, and GPCR ligands. As a Senior Application Scientist overseeing library synthesis, I emphasize that the true value of a building block lies in its programmable reactivity. 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS 1189105-73-4) is an exemplary intermediate[1]. Rather than being a mere structural spacer, it acts as an electronic conduit, offering highly predictable, orthogonal functionalization sites at the C-4 and C-8 positions.

This whitepaper provides a comprehensive guide to the physicochemical rationale, supplier procurement strategies, and self-validating synthetic protocols required to leverage this specific quinoline derivative in high-throughput drug discovery.

Physicochemical Profiling & Structural Rationale

The structural architecture of 4,8-dichloro-5-methoxy-2-propylquinoline is explicitly designed for modular library synthesis. Every functional group on this molecule serves a distinct mechanistic or biological purpose.

Table 1: Physicochemical Profile & Mechanistic Rationale

Property / FeatureValue / CharacteristicScientific Causality & Relevance
CAS Number 1189105-73-4Unique identifier for precise procurement and inventory tracking[2].
Molecular Formula C13H13Cl2NODetermines the exact monoisotopic mass (270.04 Da) for HRMS validation[2].
C-4 Chlorine Highly ElectrophilicPrimary site for Nucleophilic Aromatic Substitution (

). The para-relationship to the electron-withdrawing nitrogen highly activates this bond[3].
C-8 Chlorine Moderately ElectrophilicSecondary site reserved for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after C-4 is substituted[4].
5-Methoxy Group Electron Donating (EDG)Modulates the reactivity of the C-4 position via resonance; acts as a critical hydrogen-bond acceptor in biological targets.
2-Propyl Group Lipophilic HandleEnhances the overall membrane permeability (LogP) of downstream derivatives, crucial for intracellular target engagement.

Supplier Landscape & Procurement Strategy

Securing a reliable supply chain for complex halogenated intermediates is critical to preventing bottlenecks in library synthesis. The market for 4,8-dichloro-5-methoxy-2-propylquinoline is supported by several specialized vendors, each catering to different scales of research.

  • Santa Cruz Biotechnology (SCBT): Ideal for initial hit-to-lead proteomics research. They supply highly validated, milligram-scale quantities suitable for preliminary assay development[2].

  • BOC Sciences: Recommended for scale-up and bulk procurement. They provide this main product at >95% purity, making them the preferred vendor when transitioning from discovery to preclinical development[].

  • PS Chemicals & BLD Pharm: These suppliers offer this specific compound alongside a vast catalog of related derivatives (e.g., 4,8-Dichloro-5-methoxy-2-methylquinoline, CAS 1206-61-7)[1],[6]. Engaging these vendors is highly strategic when conducting Structure-Activity Relationship (SAR) campaigns that require slight alkyl variations at the C-2 position.

Synthetic Utility: Orthogonal Functionalization Workflow

The presence of two chlorine atoms on the quinoline ring is not a redundancy; it is a strategic design. The C-4 chloride is highly susceptible to


 due to the electron deficiency induced by the adjacent heteroatom. Conversely, the C-8 chloride is less reactive toward nucleophiles but readily undergoes oxidative addition with transition metals[3]. This differential reactivity allows for a one-pot or two-step orthogonal functionalization without the need for protecting groups.
Protocol 1: Regioselective C-4 Amination ( )

This protocol establishes the first point of diversity in the library.

  • Preparation: Dissolve 4,8-Dichloro-5-methoxy-2-propylquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the amine for the electrophilic C-4 center.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours.

    • Causality: The C-4 position is sufficiently activated to react at moderate temperatures. Keeping the temperature below 100°C prevents unwanted off-target reactions at the C-8 position.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is validated when the starting material mass (270.04 Da) disappears, replaced by a mass shift of

    
    .
    
Protocol 2: C-8 Suzuki-Miyaura Cross-Coupling

This protocol introduces the second point of diversity, targeting the C-8 position.

  • Preparation: To the purified C-4 substituted intermediate (1.0 eq), add the desired aryl boronic acid (1.5 eq) in a degassed solvent system of 1,4-dioxane and water (4:1).

  • Catalyst & Base: Add

    
     (0.05 eq) and 
    
    
    
    (3.0 eq).
    • Causality: The bidentate dppf ligand is crucial here; it forces the palladium center into a geometry that accelerates the challenging oxidative addition into the less reactive C-8 C-Cl bond[4]. The water cosolvent is mandatory to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat at 100°C under nitrogen for 12 hours.

  • Self-Validation Checkpoint: Confirm product formation via

    
    -NMR. The regioselectivity is validated by observing NOESY correlations between the newly introduced C-4 substituent and the protons of the 5-methoxy group, confirming the C-8 position was the site of the secondary coupling.
    

OrthogonalReactivity SM 4,8-Dichloro-5-methoxy- 2-propylquinoline SNAr S_NAr at C-4 (Nucleophile, Base, Heat) SM->SNAr Highly reactive C-4 Cl Intermediate 4-Substituted-8-chloro Intermediate SNAr->Intermediate Regioselective PdCatalysis Pd-Catalyzed Coupling at C-8 (Boronic Acid/Amine, Pd, Ligand) Intermediate->PdCatalysis Less reactive C-8 Cl FinalProduct 4,8-Disubstituted Quinoline Library PdCatalysis->FinalProduct Orthogonal functionalization

Orthogonal functionalization exploiting C-4 and C-8 chloride reactivity.

Quality Control & Analytical Validation Protocol

Never assume commercial building blocks are ready for high-throughput synthesis straight out of the bottle. Trace metal impurities or regioisomeric contaminants from the supplier's synthesis can poison downstream palladium catalysts. Implement the following self-validating QC workflow upon receipt of any batch from suppliers like BOC Sciences or SCBT.

Step-by-Step QC Methodology
  • Chromatographic Purity (HPLC-UV): Dissolve 1 mg of the batch in LC-grade acetonitrile. Run a standard gradient (5% to 95% ACN in Water + 0.1% TFA) over 10 minutes.

    • Causality: UV absorption at 254 nm will detect the highly conjugated quinoline ring. The batch must show >95% Area Under the Curve (AUC) for the main peak to be approved.

  • Isotopic Mass Confirmation (LC-HRMS): Analyze the main HPLC peak using High-Resolution Mass Spectrometry.

    • Causality: Because the molecule contains two chlorine atoms, the mass spectrum must display a classic 9:6:1 isotopic cluster at M, M+2, and M+4, validating the di-halogenated state.

  • Regiochemical Verification (qNMR): Perform quantitative

    
     and 
    
    
    
    NMR using an internal standard (e.g., maleic acid).
    • Causality: This ensures that the methoxy group is strictly at the C-5 position and the propyl group at C-2, ruling out structural isomers that would derail the orthogonal functionalization logic.

QCWorkflow Receipt Receive Supplier Batch (e.g., SCBT, BOC Sciences) HPLC HPLC-UV (254 nm) Check Purity >95% Receipt->HPLC LCMS LC-HRMS Confirm Exact Mass (270.15) HPLC->LCMS NMR 1H & 13C NMR Verify Regiochemistry LCMS->NMR Decision Passes All Criteria? NMR->Decision Accept Approve for Library Synthesis Decision->Accept Yes Reject Reject Batch / Request Replacement Decision->Reject No

Self-validating QC workflow for commercial quinoline building blocks.

References

  • Product Information: 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS 1189105-73-4). PS Chemicals.[Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PubMed Central (PMC).[Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. MDPI. [Link]

Sources

Foundational

Quinoline-Based Building Blocks: A Technical Guide for Medicinal Chemistry

Topic: Quinoline-Based Building Blocks for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Executive Summary: The Privileged Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quinoline-Based Building Blocks for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline ring system (benzo[b]pyridine) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. From the historic antimalarial quinine to modern tyrosine kinase inhibitors like Lenvatinib and Neratinib , the quinoline core offers a unique balance of lipophilicity, basicity, and planar geometry essential for π-stacking interactions within enzyme active sites.

This guide moves beyond basic heterocycle chemistry to analyze the strategic selection, functionalization, and application of quinoline building blocks in modern drug discovery.[1][2] We focus on scalable synthetic workflows and Structure-Activity Relationship (SAR) logic that drives hit-to-lead optimization.

Structural Logic & Pharmacophore Analysis

To effectively utilize quinoline building blocks, one must understand the electronic predisposition of the ring system. The pyridine ring is electron-deficient, while the benzene ring is relatively electron-rich, dictating the regioselectivity of functionalization.

Electronic Map of Quinoline
  • Position 2 & 4 (Electrophilic): Highly susceptible to nucleophilic attack (SNAr), especially when activated by an N-oxide or a leaving group (e.g., 4-chloroquinoline). This is the primary entry point for introducing amino/ether side chains (e.g., Chloroquine, Gefitinib analogs).

  • Position 3 (Nucleophilic/C-H Active): Difficult to functionalize via classical electrophilic substitution but ideal for Pd-catalyzed cross-couplings or modern C-H activation.

  • Position 6, 7, & 8 (Nucleophilic): The "benzenoid" behavior allows for electrophilic aromatic substitution (nitration, halogenation) and subsequent modification. Position 7 is a critical vector for solubilizing groups in kinase inhibitors.

SAR Visualization

The following diagram illustrates the functional logic of the quinoline scaffold in a medicinal chemistry context.

QuinolineSAR Core Quinoline Core (Benzo[b]pyridine) Pos2 Position 2: Solubility/Metabolic Stability (e.g., Methyl, Amide) Core->Pos2 Minisci Rxn Pos3 Position 3: Kinase Hinge Binding (e.g., -CN, -CONH2) Core->Pos3 Suzuki/Heck Pos4 Position 4: Key Pharmacophore Vector (S_NAr displacement) Core->Pos4 S_NAr (Cl displacement) Pos67 Positions 6 & 7: Solubilizing Groups / Ethers (e.g., Morpholine, Methoxy) Core->Pos67 Ether synthesis Pos8 Position 8: Steric Modulation (e.g., Halogens) Core->Pos8 Ortho-lithiation

Caption: Functionalization logic of the quinoline scaffold. Red indicates primary pharmacophore attachment; Green indicates solubility modulation.

Critical Building Blocks & Synthetic Workflows

The "Workhorse" Scaffolds

Three classes of quinoline building blocks dominate modern libraries:

Building Block ClassKey ExamplePrimary UtilitySynthetic Access
4-Haloquinolines 4,7-DichloroquinolinePrecursor for 4-aminoquinolines (antimalarials, kinase inhibitors).Gould-Jacobs reaction; POCl3 chlorination.
3-Cyanoquinolines 6-Alkoxy-3-quinolinecarbonitrileEGFR/HER2 kinase inhibitors (e.g., Neratinib).Friedländer synthesis or Povarov reaction.
Quinoline Boronic Acids Quinoline-3-boronic acidBiaryl formation via Suzuki-Miyaura coupling.Halogen-lithium exchange + B(OMe)3.
Detailed Protocol: Synthesis of a Kinase Inhibitor Core

The following protocol describes the synthesis of 4-chloro-7-ethoxyquinoline-3-carbonitrile , a representative intermediate for EGFR inhibitors like Neratinib. This workflow demonstrates the Gould-Jacobs reaction , a robust industrial method.

Mechanism & Causality
  • Step 1 (Condensation): Aniline reacts with EMME (diethyl ethoxymethylenemalonate). Thermal driving force eliminates ethanol.

  • Step 2 (Cyclization): High temperature (Dowtherm A) promotes intramolecular electrophilic substitution to close the ring.

  • Step 3 (Chlorination): POCl3 converts the 4-hydroxy tautomer (quinolone) to the 4-chloro derivative, activating it for SNAr.

Experimental Procedure

Step 1: Enamine Formation

  • Charge a reaction vessel with 3-ethoxy-4-nitroaniline (1.0 eq) and ethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110–120 °C for 2–3 hours. Note: Monitoring by TLC is crucial to ensure consumption of aniline.

  • Cool to room temperature. The product (enamine) often solidifies. Recrystallize from ethanol if necessary.

Step 2: Thermal Cyclization (Gould-Jacobs)

  • Add the enamine to Dowtherm A (diphenyl ether/biphenyl eutectic mixture) pre-heated to 250 °C . Expert Tip: Rapid addition to high heat prevents side reactions; slow heating favors polymerization.

  • Stir at 250 °C for 1–2 hours. The formation of the quinolone is indicated by the precipitation of a solid upon cooling.

  • Cool to ~80 °C, dilute with hexane or ethanol to maximize precipitation, filter, and wash the solid (4-hydroxy-7-ethoxyquinoline-3-carboxylate derivative).

Step 3: Chlorination & Decarboxylation/Functionalization (Modified for Carbonitrile access)

  • Suspend the 4-hydroxyquinoline-3-carbonitrile intermediate in POCl3 (5–10 vol).

  • Add a catalytic amount of DMF (Vilsmeier-Haack reagent formation).

  • Reflux for 3–5 hours. The solution will turn homogenous and dark.

  • Quench: Pour slowly onto crushed ice/ammonia water. Safety: Exothermic hydrolysis of POCl3.

  • Extract with DCM, dry over MgSO4, and concentrate to yield the 4-chloro-7-ethoxyquinoline-3-carbonitrile .

Advanced Applications: Kinase Inhibition

The quinoline scaffold is integral to Type I and Type II kinase inhibitors. The nitrogen atom (N1) often acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket.

Case Study: Neratinib

Neratinib (Nerlynx) is an irreversible tyrosine kinase inhibitor used for HER2-positive breast cancer. Its core is a 3-cyano-6,7-disubstituted quinoline.

  • C4-Amino Group: Covalently binds to Cys-773 (EGFR) or Cys-805 (HER2) via a Michael acceptor tail.

  • C3-Cyano Group: Modulates the pKa of the ring and fits into a hydrophobic pocket, increasing potency.

  • C6/C7 Ethers: Solubilizing groups that extend into the solvent-exposed region.

Signaling Pathway Inhibition Diagram

The following diagram illustrates how quinoline-based inhibitors like Neratinib intercept oncogenic signaling.

KinasePathway Ligand Growth Factors (EGF/Heregulin) Receptor HER2 / EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / RAF / MEK Pathway Receptor->MAPK Signaling Effect Cell Proliferation & Survival Receptor->Effect Blocked Inhibitor Quinoline Inhibitor (Neratinib) Inhibitor->Receptor Covalent Binding (Cys Residue) Apoptosis Tumor Growth Arrest / Apoptosis Inhibitor->Apoptosis Induces PI3K->Effect MAPK->Effect

Caption: Mechanism of Action for Quinoline-based HER2 inhibitors blocking downstream oncogenic signaling.

Modern Synthetic Trends (2020–2025)

While the Gould-Jacobs reaction is classic, modern medicinal chemistry demands faster, more diverse functionalization.

  • C-H Activation: Palladium or Rhodium-catalyzed C-H activation at the C8 position is now possible using directing groups, allowing for "late-stage functionalization" of the quinoline core without pre-functionalized starting materials [1].

  • Photoredox Catalysis: Minisci-type alkylations at C2 and C4 using radical precursors (carboxylic acids, alkyl halides) allow for the rapid introduction of alkyl side chains to tune lipophilicity (LogP) [2].

References

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Source: Organic & Biomolecular Chemistry, 2024.[3][4] URL:[Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Source: Molecules (MDPI), 2025. URL:[Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Source: ResearchGate / European Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. Source: ACS Omega, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for dichloro-methoxy-quinolines

An Application Note for the Analytical Development of Halogenated Methoxyquinolines Introduction & Physicochemical Profiling Dichloro-methoxy-quinolines are highly functionalized heterocyclic scaffolds that serve as crit...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical Development of Halogenated Methoxyquinolines

Introduction & Physicochemical Profiling

Dichloro-methoxy-quinolines are highly functionalized heterocyclic scaffolds that serve as critical intermediates in the synthesis of modern antimalarial agents and targeted kinase inhibitors. Developing a robust High-Performance Liquid Chromatography (HPLC) method for these compounds presents a unique set of chromatographic challenges.

The molecular architecture of a dichloro-methoxy-quinoline features a weakly basic quinoline nitrogen, electron-withdrawing chlorine atoms, and an electron-donating methoxy group. The separation of these halogenated derivatives is notoriously complicated by secondary interactions between the basic quinoline nitrogen and free silanols on the silica matrix, which leads to severe peak tailing (). Furthermore, lipophilicity (LogP) profiling is a critical first step, as the addition of chloro- and methoxy- substituents significantly alters the retention factor (


) in reversed-phase systems, often requiring highly optimized organic gradients to resolve closely eluting positional isomers ().

Mechanistic Rationale for Method Parameters

As an analytical scientist, method development cannot be a process of trial and error; it must be driven by physicochemical causality.

  • Stationary Phase Selection: Standard C18 columns often fail to provide symmetrical peaks for basic quinolines. We utilize a polar-embedded C18 column (e.g., containing an amide or ether linkage near the silica surface). The embedded polar group creates a virtual "shield" of structured water, preventing the protonated quinoline nitrogen from penetrating the stationary phase to interact with underlying acidic silanols.

  • Mobile Phase pH & Ion-Pairing: The pKa of the quinoline nitrogen in dichloro-methoxy-quinolines typically ranges from 3.5 to 4.5. Operating at a neutral pH leads to partial ionization, resulting in dual retention mechanisms (hydrophobic partitioning + ion-exchange) and split peaks. We deliberately lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) . This achieves two mechanistic goals: it ensures 100% protonation of the analyte (locking it into a single ionization state), and it suppresses the ionization of residual silanols (

    
     to 
    
    
    
    ). TFA also acts as a volatile ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated nitrogen to enhance retention ().
  • Thermodynamics (Temperature Control): Halogenated aromatics can exhibit restricted rotation. Elevating the column compartment to 40°C improves the thermodynamics of mass transfer between the mobile and stationary phases, reducing band broadening and improving the resolution of structurally similar process impurities ().

Mechanism Analyte Quinoline Core (Basic Nitrogen) Protonation Low pH (2.5) Full Protonation Analyte->Protonation IonPairing TFA Addition Ion-Pair Complex Protonation->IonPairing Silanol Silica Matrix Suppressed Silanols Protonation->Silanol Prevents Outcome Symmetrical Peaks (No Tailing) IonPairing->Outcome Silanol->Outcome

Mechanistic pathway of pH control and ion-pairing to eliminate silanol-induced peak tailing.

Experimental Protocols

The following step-by-step methodology details the optimized Reversed-Phase HPLC (RP-HPLC) workflow.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile (MeCN). Mix thoroughly and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion.

Step 2: Standard & Sample Preparation

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the dichloro-methoxy-quinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the active pharmaceutical ingredient (API) or synthetic intermediate into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate to dissolve, and make up to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Chromatographic Execution Equilibrate the HPLC system using a polar-embedded C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) at 40°C. Set the UV-Vis detector to 254 nm (primary) and 320 nm (secondary, specific to the quinoline chromophore). Inject 10 µL of the prepared solutions following the gradient program outlined in Table 1.

Workflow A 1. Physicochemical Profiling Analyze pKa (~3.5) & LogP (~3.8) B 2. Stationary Phase Selection Polar-embedded C18 Column A->B C 3. Mobile Phase Optimization pH 2.5 (0.1% TFA) to suppress silanols B->C D 4. Gradient & Temperature MeCN/Water, 40°C for mass transfer C->D E 5. Self-Validating Run System Suitability Testing (SST) D->E

Logical workflow for HPLC method development of dichloro-methoxy-quinolines.

Quantitative Data & Gradient Architecture

To ensure the elution of highly retained non-polar impurities while maintaining sharp peak shapes for the main analyte, a dynamic gradient is employed.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in MeCN)
0.01.09010
2.01.09010
12.01.01090
15.01.01090
15.11.09010
20.01.09010

The Self-Validating System Architecture

A robust analytical method must operate as a self-validating system—meaning the protocol inherently proves its own reliability during every execution sequence without requiring external post-run analysis. We achieve this by embedding a System Suitability Test (SST) directly into the run architecture.

Before any sample data is acquired, the system must inject a resolution mixture containing the target dichloro-methoxy-quinoline and a known, closely eluting positional isomer (e.g., a des-methoxy degradant or a structural analogue like bedaquiline precursors) (). The run is only validated if the real-time chromatographic data meets the strict parameters defined in Table 2.

Table 2: System Suitability Specifications (Self-Validating Criteria)

ParameterSpecificationMechanistic Rationale
Resolution (

)
> 2.0Ensures baseline separation of positional isomers and structural analogues.
Tailing Factor (

)
< 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (

)
> 10,000Validates column efficiency and optimal mass transfer kinetics at 40°C.
%RSD (Area, n=5) < 1.0%Verifies autosampler precision and integration consistency prior to sample analysis.

References

  • Kluska, M., Komasińska, M., Jabłońska, J., & Prukała, W. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies. URL:[Link]

  • Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Open Chemistry (De Gruyter). URL:[Link]

  • Douša, M., & Reitmajer, J. (2016). Effect of Chromatographic Conditions on Enantioseparation of Bedaquiline Using Polysaccharide-based Chiral Stationary Phases in RP-HPLC. Journal of Chromatographic Science (Oxford Academic). URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Chapter 7: Ionic Samples: Reversed-Phase, Ion-Pair, and Ion-Exchange HPLC. Practical HPLC Method Development. John Wiley & Sons. URL:[Link]

  • Eisai R&D Management Co Ltd. (2019). High-purity quinoline derivative and method for manufacturing same. European Patent Office (EP3524595B1).
Application

Application Note: Regioselective Functionalization of 4,8-Dichloroquinolines

Executive Summary The 4,8-dichloroquinoline scaffold presents a unique challenge and opportunity in medicinal chemistry, particularly in the synthesis of antimalarials (chloroquine analogs) and kinase inhibitors. The cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,8-dichloroquinoline scaffold presents a unique challenge and opportunity in medicinal chemistry, particularly in the synthesis of antimalarials (chloroquine analogs) and kinase inhibitors. The core challenge lies in the distinct electronic environments of the two chlorine atoms.[1] This guide delineates a high-fidelity, sequential protocol to exploit these differences: utilizing the high electrophilicity of the C4-position for Nucleophilic Aromatic Substitution (


) followed by transition-metal-catalyzed cross-coupling at the unactivated C8-position.

Part 1: Mechanistic Foundation & Reactivity Landscape

The Electronic Bias

Success with 4,8-dichloroquinoline relies on understanding the "Vinylogous Imine" effect.

  • C4-Position (High Reactivity): The chlorine at C4 is para to the quinoline nitrogen. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen atom, forming a highly stabilized Meisenheimer-like intermediate. This lowers the activation energy for

    
     significantly.
    
  • C8-Position (Latent Reactivity): The C8 chlorine resides on the benzenoid ring. It lacks the direct resonance stabilization from the ring nitrogen required for facile

    
    . Consequently, it behaves as an unactivated aryl chloride, requiring palladium or nickel catalysis for functionalization.
    
Visualization: Reactivity Divergence

The following diagram illustrates the kinetic disparity between the two sites.

ReactivityLandscape Start 4,8-Dichloroquinoline PathC4 C4 Attack (Low Barrier) Start->PathC4  Nucleophile (R-NH2)   PathC8 C8 Attack (High Barrier) Start->PathC8  Nucleophile   InterC4 Meisenheimer Complex (N-Stabilized) PathC4->InterC4 InterC8 Destabilized Anion (No Resonance) PathC8->InterC8 ProdC4 4-Substituted Product (Thermodynamic) InterC4->ProdC4 -HCl

Caption: Kinetic bifurcation showing the accessible C4 pathway vs. the energetically prohibitive C8 pathway under standard SNAr conditions.

Part 2: Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Selective displacement of C4-Cl with a primary amine while leaving C8-Cl intact.

Materials:

  • Substrate: 4,8-Dichloroquinoline (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 - 1.5 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

  • Base/Catalyst: Triethylamine (Et3N) or p-Toluenesulfonic acid (pTSA) (See Note 1)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,8-dichloroquinoline (1.0 g, 5.0 mmol) in anhydrous EtOH (10 mL).

  • Addition: Add the amine (5.5 mmol) dropwise.

    • Note 1 (Catalysis): If reacting with a non-nucleophilic aniline, add 0.1 equiv of HCl or pTSA. Protonation of the quinoline nitrogen significantly increases C4 electrophilicity [1].

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for n-BuOH) under nitrogen. Monitor by TLC (usually 2-6 hours).

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, and dry. This is common for HCl salts of the product.

    • Scenario B (Soluble): Concentrate in vacuo, redissolve in DCM, wash with sat. NaHCO3, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH/Ether or Flash Chromatography (DCM/MeOH).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: Look for the C3-proton signal. In the starting material, it appears as a doublet around

    
     7.5 ppm. Upon substitution at C4, this signal typically shifts upfield (shielded by the new amine) or changes splitting if the amine has protons. The C8-Cl signal (doublet around 
    
    
    
    7.7-7.9 ppm) should remain distinct.
Protocol B: C8-Functionalization (Buchwald-Hartwig)

Objective: Functionalization of the "deactivated" C8-Cl position after C4 is secured.

Materials:

  • Substrate: 4-Amino-8-chloroquinoline derivative (from Protocol A)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BINAP or XPhos (4-10 mol%)

  • Base: NaOtBu (1.5 equiv)[3]

  • Solvent: Anhydrous Toluene or Dioxane[3]

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube and cycle with Argon 3 times.

  • Loading: Add the C4-substituted substrate (1.0 equiv),

    
    , Ligand, and NaOtBu.
    
  • Solvent: Add anhydrous Toluene (0.1 M concentration). Sparge with Argon for 10 mins.

  • Reaction: Add the second amine (1.2 equiv) and seal the vessel. Heat to 100-110°C for 12-24 hours.

  • Work-up: Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography is strictly required to remove Pd residues and phosphine oxides.

Critical Optimization Parameters:

Parameter Recommendation Rationale

| Ligand | BINAP (for primary amines) or XPhos (for anilines) | Bidentate ligands like BINAP prevent


-hydride elimination; bulky ligands like XPhos facilitate oxidative addition into the hindered C8-Cl bond [2]. |
| Base  | NaOtBu  or Cs2CO3  | Strong bases are required to deprotonate the amine, but Cs2CO3 is milder if functional group tolerance is an issue. |
| Solvent  | Toluene  | Non-polar solvents often minimize competitive coordination to Palladium by the quinoline nitrogen. |

Part 3: Data & Visualization[4]

Sequential Workflow Diagram

This flowchart guides the decision-making process for synthesizing 4,8-disubstituted analogs.

Workflow Start Start: 4,8-Dichloroquinoline Step1 Step 1: SNAr (C4 Selective) Solvent: EtOH/Reflux Start->Step1 Check1 QC: 1H NMR (C3-H Shift?) Step1->Check1 Check1->Step1 Fail (No Rxn) Step2 Step 2: Buchwald-Hartwig (C8) Pd-Cat, NaOtBu, Toluene Check1->Step2 Pass Final Target: 4,8-Diaminoquinoline Step2->Final

Caption: Operational workflow for sequential functionalization, prioritizing C4 substitution to avoid catalyst poisoning.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Protocol A: Low conversion of C4-ClNitrogen deactivationAdd 5 mol% HCl or pTSA to protonate the ring nitrogen, increasing C4 electrophilicity [3].
Protocol A: Bis-substitution (C4 & C8)Temperature too highStrictly control temp <120°C. C8-Cl requires >140°C or metal catalysis to react.
Protocol B: No reaction at C8Catalyst PoisoningThe C4-amine might coordinate Pd. Use a bidentate ligand (BINAP) or protect the C4-amine (e.g., Boc) before Step 2.
Protocol B: Dehalogenation (C8-H)

-Hydride Elimination
Switch to a ligand that forms a tighter bite angle or use a base without

-hydrogens (e.g., K3PO4).

References

  • BenchChem Technical Support. (2025).[2][3][5][6][7] Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. BenchChem Application Notes. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Wolf, C., et al. (2000). Regioselective Nucleophilic Substitution of Chloroquinolines. Acta Chim. Slov. Link

Sources

Method

Application Note: 4,8-Dichloro-5-methoxy-2-propylquinoline as a Privileged Scaffold for Anti-Infective and Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets[1]. S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets[1]. Specifically, 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS: 1189105-73-4) represents a highly specialized, multifunctional intermediate. This application note provides drug development professionals with a comprehensive guide to utilizing this scaffold, focusing on the mechanistic rationale behind its substitution pattern and providing self-validating protocols for its derivatization into potent antimalarial agents and receptor tyrosine kinase (RTK) inhibitors.

Structural and Mechanistic Rationale

The precise arrangement of functional groups on this quinoline scaffold is not arbitrary; each moiety serves a distinct chemical and pharmacological purpose:

  • The 4-Chloro Substituent (The Reactive Handle): The regioselectivity of nucleophilic attack on this molecule is entirely dictated by the electronic distribution of the quinoline system. The endocyclic nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, highly activating the C4 position toward Nucleophilic Aromatic Substitution (SNAr)[2]. This allows for the selective displacement of the C4-chloride while leaving the C8-chloride intact.

  • The 8-Chloro Substituent (Metabolic Shielding): Residing on the homocyclic benzenoid ring, the C8-chloride lacks direct resonance activation from the nitrogen, rendering it inert under standard SNAr conditions[2]. Pharmacologically, halogenation at this position provides steric hindrance that protects the aromatic ring from rapid Cytochrome P450-mediated oxidation, thereby improving the drug's half-life.

  • The 5-Methoxy Substituent (Electronic & Binding Modulator): The methoxy group acts as an electron-donating group (EDG) via resonance. While this slightly increases the overall electron density of the fused system—necessitating robust reaction conditions for SNAr—it provides a critical hydrogen-bond acceptor capability essential for anchoring the molecule within the ATP-binding pocket of target kinases[3].

  • The 2-Propyl Group (Lipophilic Tuning): This alkyl chain increases the scaffold's lipophilicity (LogP). This serves a dual purpose: enhancing passive cellular membrane permeability for intracellular anti-infective applications, and perfectly occupying the hydrophobic sub-pockets adjacent to the hinge region in RTKs[4].

Synthetic Workflows & Decision Matrix

The derivatization of the C4 position diverges based on the nature of the incoming nucleophile. Aliphatic amines (used for antimalarial chloroquine analogs) are highly nucleophilic and proceed via classical SNAr. Conversely, anilines (used for kinase inhibitors) possess lower nucleophilicity due to the delocalization of their lone pair into the phenyl ring, often necessitating palladium-catalyzed Buchwald-Hartwig cross-coupling to achieve high yields[5].

SyntheticWorkflow Scaffold 4,8-Dichloro-5-methoxy- 2-propylquinoline (Starting Scaffold) SNAr SNAr Reaction (Aliphatic Amines) Scaffold->SNAr K2CO3, DMF, 120°C CrossCoupling Buchwald-Hartwig (Anilines) Scaffold->CrossCoupling Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 90°C Antimalarial Anti-Infective Analog (4-Alkylamino) SNAr->Antimalarial High Yield KinaseInhibitor Kinase Inhibitor (4-Anilino) CrossCoupling->KinaseInhibitor High Yield

Fig 1. Divergent synthetic workflows for functionalizing the quinoline C4 position.

Experimental Protocols

Protocol A: Synthesis of 4-Alkylaminoquinolines via SNAr (Anti-Infective Scaffold)

This transition-metal-free protocol utilizes a polar aprotic solvent (DMF) to stabilize the polar Meisenheimer transition state inherent to the SNAr mechanism.

Materials:

  • 4,8-Dichloro-5-methoxy-2-propylquinoline (1.0 equiv)

  • Aliphatic diamine (e.g., N,N-diethylpentane-1,4-diamine) (1.5 equiv)

  • K₂CO₃ (anhydrous) (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline scaffold (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming aliphatic amine nucleophile.

  • Nucleophile Addition: Add the aliphatic amine (1.5 equiv) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12–24 hours.

  • In-Process Control (Self-Validation): At the 12-hour mark, withdraw a 50 µL aliquot, quench in 1 mL of 1:1 H₂O/MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 270) constitutes <2% of the total UV area.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice water (5× volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of 4-Anilinoquinolines via Buchwald-Hartwig Amination (Kinase Inhibitor Scaffold)

Because anilines are poor nucleophiles, SNAr often fails or requires harsh, degrading conditions. This protocol utilizes Pd-catalysis to facilitate C-N bond formation[5].

Materials:

  • 4,8-Dichloro-5-methoxy-2-propylquinoline (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the quinoline scaffold, aniline, and Cs₂CO₃ in anhydrous 1,4-Dioxane. Sparge the solution with ultra-pure N₂ gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species.

  • Catalyst Addition: Quickly add Pd(OAc)₂ and Xantphos under a positive stream of N₂. Causality: Xantphos is selected due to its large bite angle, which forces the intermediate Pd(II) complex into a geometry that highly accelerates the final reductive elimination step, crucial for sterically hindered substrates.

  • Heating: Seal the flask and heat to 90–100 °C for 16 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot (visualized under 254 nm UV) indicates completion.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two divergent functionalization strategies.

ParameterProtocol A: SNAr (Aliphatic Amines)Protocol B: Buchwald-Hartwig (Anilines)
Target Nucleophile Primary/Secondary Aliphatic AminesSubstituted Anilines
Catalyst None (Transition-metal free)Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent DMF (Polar Aprotic)1,4-Dioxane (Non-polar/Ether)
Temperature 120 °C90–100 °C
Reaction Time 12–24 hours16 hours
Typical Yield 80–95%65–85%
Primary Challenge High thermal energy requiredCatalyst poisoning, strict anhydrous needs

Downstream Application: Kinase Inhibition Pathways

Once derivatized with an appropriate aniline via Protocol B, the resulting 4-anilinoquinoline compounds act as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as c-Met and EGFR[3]. By anchoring into the hinge region of the kinase (facilitated by the 5-methoxy group), these drugs prevent the autophosphorylation of the receptor, thereby shutting down downstream oncogenic signaling cascades.

SignalingPathway Inhibitor 4-Anilinoquinoline Derivative RTK Receptor Tyrosine Kinase (e.g., c-Met / EGFR) Inhibitor->RTK ATP-competitive inhibition PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Signaling Cascade Apoptosis Cell Cycle Arrest & Apoptosis mTOR->Apoptosis Pathway Blockade

Fig 2. Inhibition of the RTK/PI3K/AKT/mTOR signaling cascade by quinoline inhibitors.

References

  • Oriental Journal of Chemistry. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Available at: [Link]

  • Chemijournal. "Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential." Available at: [Link]

  • Elsevier Pure / ChemMedChem. "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024)." Available at: [Link]

  • Frontiers in Chemistry. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Available at: [Link]

Sources

Application

Application Note: Reaction Conditions for Functionalizing Position 4 of the Quinoline Ring

Part 1: Strategic Overview & Reactivity Profile Functionalizing the C4 position of the quinoline scaffold is a cornerstone transformation in the synthesis of antimalarials (e.g., chloroquine analogues), kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Reactivity Profile

Functionalizing the C4 position of the quinoline scaffold is a cornerstone transformation in the synthesis of antimalarials (e.g., chloroquine analogues), kinase inhibitors, and fluoroquinolone antibiotics. Unlike the C2 position, which is inherently the most electrophilic site due to the inductive effect of the adjacent nitrogen, the C4 position requires specific strategies to overcome competitive reactivity and steric/electronic barriers.

The Reactivity Landscape

The quinoline ring system presents a dichotomy in reactivity:

  • Nucleophilic Attack (

    
    ):  The C4 position is electrophilic, particularly when the ring nitrogen is protonated or alkylated. However, C2 is often more reactive.[1] To functionalize C4 selectively via 
    
    
    
    , one typically employs a leaving group at C4 (e.g., 4-chloroquinoline) while C2 is either blocked or less activated.
  • Electrophilic Substitution: The benzene ring (C5/C8) is preferred.[1][2] C4 is deactivated.

  • Radical Functionalization (Minisci): Nucleophilic radicals attack electron-deficient heterocycles. While C2 is the primary site of attack, specific conditions (solvent, acid, radical source) can shift selectivity to C4.[3]

Decision Matrix: Selecting the Right Methodology

QuinolineStrategy Start Target: C4-Functionalized Quinoline Substrate Starting Material? Start->Substrate Halo 4-Haloquinoline (Cl, Br, I) Substrate->Halo Pre-functionalized Unsub Quinoline (C-H) Substrate->Unsub Direct C-H BondType Desired Bond? Halo->BondType CH_Bond Desired Bond? Unsub->CH_Bond Heteroatom C-N, C-O, C-S BondType->Heteroatom Carbon C-C BondType->Carbon Minisci Method D: Radical (Minisci) (Selectivity Challenges) CH_Bond->Minisci Alkyl/Acyl SNAr Method A: SNAr (Acid Catalysis) Heteroatom->SNAr Standard Buchwald Method B: Buchwald-Hartwig Heteroatom->Buchwald Complex Amines Suzuki Method C: Suzuki/Stille Carbon->Suzuki Aryl/Alkyl

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Part 2: Nucleophilic Aromatic Substitution ( )

The displacement of a leaving group (typically Cl or Br) at the C4 position is the most robust method for introducing heteroatoms (N, O, S).

Mechanism & Expert Insight

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-type intermediate.

  • The "Protonation" Trick: 4-Chloroquinoline is moderately reactive. However, protonation of the quinoline nitrogen (using HCl or a phenol co-solvent) dramatically lowers the LUMO energy, making the C4 carbon highly electrophilic. This allows the reaction to proceed at lower temperatures and with weaker nucleophiles.

Protocol A: Acid-Catalyzed Amination of 4-Chloroquinoline

Application: Synthesis of 4-aminoquinolines (e.g., Chloroquine analogues).

Reagents:

  • Substrate: 4-Chloroquinoline (1.0 equiv)

  • Nucleophile: Amine (1.1–1.5 equiv)

  • Solvent: Ethanol, 2-Propanol, or Phenol (melt)

  • Catalyst: HCl (cat.) or inherent acidity of Phenol

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with 4-chloroquinoline (1.0 equiv) and the amine (1.2 equiv).

  • Solvent System:

    • Standard: Add 2-propanol (0.5 M concentration).

    • Difficult Substrates: Use phenol (5.0 equiv) as a solvent/catalyst. The phenol acts as a proton shuttle and activates the leaving group.

  • Activation: If using alcohol, add catalytic conc. HCl (0.1 equiv) or triethylamine hydrochloride.

  • Reaction: Reflux (80–100 °C) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup:

    • Cool to RT.

    • Basify with 1M NaOH or saturated

      
       (pH > 10) to liberate the free base.
      
    • Extract with DCM or EtOAc.

    • Phenol Removal: If phenol was used, wash the organic layer extensively with 2M NaOH to remove phenol as sodium phenoxide.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH).

Part 3: Transition-Metal Catalyzed Cross-Couplings

When forming C-C bonds (Suzuki, Sonogashira) or C-N bonds with deactivated amines (Buchwald-Hartwig), Pd-catalysis is superior to


.
Key Considerations
  • Catalyst Poisoning: The quinoline nitrogen can coordinate to Pd, poisoning the catalyst.

  • Solution: Use sterically bulky ligands (e.g., XPhos, SPhos) or add a Lewis acid/proton source to block the nitrogen, although bulky ligands are usually sufficient.

Protocol B: Suzuki-Miyaura Coupling at C4

Application: Introduction of aryl or heteroaryl groups.

Reagents:

  • Substrate: 4-Chloroquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: SPhos or XPhos (4–10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water

Step-by-Step Procedure:

  • Inert Atmosphere: Purge the reaction vial with Argon/Nitrogen.

  • Loading: Add 4-chloroquinoline, boronic acid, base, and precatalyst (e.g., XPhos Pd G2) or Pd source + Ligand.

  • Solvent: Add degassed solvent mixture.[1]

  • Reaction: Heat to 100 °C for 12–18 hours.

    • Note: 4-Chloroquinolines are less reactive than 4-bromo; if conversion is low, switch to 4-bromoquinoline or increase temperature to 120 °C in a sealed tube.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Part 4: Direct C-H Functionalization (Minisci Reaction)

Direct functionalization of the C4-H bond avoids pre-functionalized precursors but suffers from regioselectivity issues (C2 vs C4).

Expert Insight: Controlling Regioselectivity

Under standard radical conditions (e.g., alkyl radical generation), C2 is often the primary site of attack due to the nucleophilic nature of the radical attacking the most electron-deficient position adjacent to nitrogen.

  • To favor C4:

    • Steric Blocking: If C2 is substituted, C4 is functionalized exclusively.

    • Specific Reagents: Recent literature suggests that using sulfinates with specific oxidants or photoredox conditions can enhance C4 selectivity, though mixtures are common.

    • Acidification: Using TFA increases the electrophilicity of both C2 and C4, but often improves the overall yield of the mixture, which must then be separated.

Protocol C: Radical Alkylation (Minisci)

Application: Late-stage introduction of alkyl groups.

Reagents:

  • Substrate: Quinoline (1.0 equiv)[4]

  • Radical Source: Carboxylic Acid (2.0 equiv) +

    
     (2.0 equiv) + 
    
    
    
    (0.2 equiv)
  • Acid: TFA (1.0 equiv) - Critical for activation

  • Solvent: DCM/Water biphasic system or DMSO

Step-by-Step Procedure:

  • Dissolution: Dissolve quinoline in solvent (e.g., DCM/Water 1:1). Add TFA (1 equiv) to protonate the quinoline.

  • Radical Generation: Add the carboxylic acid (alkyl source) and

    
    .
    
  • Initiation: Heat to 40–60 °C and add ammonium persulfate solution dropwise over 1 hour.

    • Why dropwise? To prevent radical recombination (dimerization of the alkyl group) and ensure a steady concentration of radicals.

  • Monitoring: Check LCMS for C2/C4 ratio.

  • Workup: Basify with

    
    , extract with DCM.
    
  • Separation: Regioisomers (C2-alkyl vs C4-alkyl) often have distinct retention times on silica but may require careful gradient elution.

Part 5: Data Summary & Comparison

Table 1: Comparison of Reaction Conditions for C4 Functionalization

MethodSubstrateBond FormedKey ReagentsTypical YieldSelectivity

(Acid)
4-Cl-QuinolineC-N, C-OAmine, Phenol/HCl, Heat80–95%Exclusive (C4)

(Base)
4-Cl-QuinolineC-O, C-SNaH, Alkoxide, DMF70–90%Exclusive (C4)
Suzuki 4-Cl/Br-QuinolineC-C (Aryl)Pd(OAc)2, SPhos, K3PO460–85%Exclusive (C4)
Buchwald 4-Cl-QuinolineC-N (Aryl)Pd2(dba)3, XPhos, NaOtBu50–80%Exclusive (C4)
Minisci Quinoline (H)C-C (Alkyl)R-COOH, Ag+, S2O830–60%Mixed (C2/C4)

Part 6: Troubleshooting Guide

Problem: Low Conversion in


 
  • Cause: Poor electrophilicity of the 4-Cl species.

  • Solution: Switch solvent to Phenol (melt reaction). The H-bonding activates the nitrogen significantly. Alternatively, microwave irradiation at 120–150 °C often drives the reaction to completion in minutes.

Problem: Catalyst Deactivation in Pd-Coupling

  • Cause: Formation of stable Pd-Nitrogen complexes.

  • Solution: Use "Pre-catalysts" (e.g., XPhos Pd G3) rather than mixing Pd and ligand in situ. Ensure the base is strong enough to prevent HCl accumulation but not so strong as to degrade the catalyst.

Problem: C2 vs C4 Mixtures in Minisci

  • Cause: Similar LUMO coefficients at C2 and C4.[5]

  • Solution: If C2-blocking is not possible, purify via reverse-phase HPLC. Alternatively, consider converting the quinoline to the N-oxide first; C-H activation of N-oxides often has different regioselectivity profiles (favoring C2, but allowing subsequent rearrangement or functionalization).

References

  • Nucleophilic Substitution Mechanisms

    • Topic: Mechanism of in nitrogen heterocycles.
    • Source: Master Organic Chemistry.
    • Link:

  • Minisci Reaction Selectivity

    • Topic: C4-selective alkylation and the role of acid/solvent.[3][5]

    • Source: ChemRxiv (2024).
    • Link:

  • Palladium Catalyzed Cross-Coupling

    • Topic: General protocols for Pd-catalyzed C-N bond formation (Buchwald-Hartwig).[6]

    • Source: Chemical Reviews (ACS).
    • Link:

  • C-H Activation Reviews

    • Topic: Comprehensive review on regioselective functionaliz
    • Source: MDPI Molecules (2021).
    • Link:

Sources

Method

Preparation of stock solutions for 2-propylquinoline derivatives

Application Notes & Protocols Topic: Preparation of Stock Solutions for 2-Propylquinoline Derivatives Audience: Researchers, scientists, and drug development professionals. Guide to the Accurate and Reproducible Preparat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation of Stock Solutions for 2-Propylquinoline Derivatives Audience: Researchers, scientists, and drug development professionals.

Guide to the Accurate and Reproducible Preparation of Stock Solutions for 2-Propylquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Stock Solution

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, with their derivatives forming the backbone of numerous pharmaceuticals and research molecules, including antibacterial, antimalarial, and anticancer agents.[1][2][3] The 2-propylquinoline scaffold, in particular, is a key structure in molecules with demonstrated antileishmanial activity.[4][5] The journey from a synthesized powder to reliable, reproducible biological data begins with a crucial, often overlooked step: the preparation of the stock solution.

Improperly prepared stock solutions are a primary source of experimental variability, leading to inaccurate structure-activity relationships (SAR), underestimated compound activity, and wasted resources.[6] Due to the typically lipophilic nature of quinoline derivatives, challenges in solubility are common.[7][8][9] This guide provides a comprehensive framework grounded in physicochemical principles to enable researchers to prepare stable, accurate, and reliable stock solutions of 2-propylquinoline derivatives, ensuring the integrity of downstream applications.

Hazard Identification and Safe Handling

Before any procedure, a thorough risk assessment is mandatory. Quinoline and its derivatives should be handled as hazardous substances.

2.1 General Precautions Based on safety data for quinoline and analogous compounds, the following hazards are presumed:

  • Harmful if swallowed or in contact with skin.[10]

  • Causes serious eye irritation or damage.[10][11]

  • May cause skin irritation.[10][11]

  • Suspected of causing genetic defects and may cause cancer.[10][11]

  • Toxic to aquatic life with long-lasting effects.[10]

2.2 Mandatory Personal Protective Equipment (PPE) and Engineering Controls All handling, weighing, and dissolution procedures must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields. A face shield is recommended when a splash hazard exists.[11]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, tested to EN 374). Always check glove integrity before use.[11][12]

  • Body Protection: A laboratory coat is required. For larger quantities, chemical-resistant clothing should be worn.[11]

  • Waste Disposal: All contaminated materials, including empty containers, pipette tips, and PPE, must be treated as hazardous waste and disposed of according to institutional and local regulations.[11]

The following workflow outlines the essential steps for safe handling.

cluster_prep Preparation Phase cluster_handling Handling & Dissolution Phase cluster_cleanup Cleanup & Disposal Phase prep1 Consult Safety Data Sheet (SDS) for the specific derivative prep2 Verify fume hood is operational and safety shower/eyewash are accessible prep1->prep2 prep3 Don appropriate PPE: Lab coat, gloves, safety goggles prep2->prep3 handle1 Weigh compound inside fume hood prep3->handle1 handle2 Add solvent and cap container immediately handle1->handle2 handle3 Perform dissolution steps (vortex, sonicate) within secondary containment handle2->handle3 clean1 Decontaminate surfaces and equipment handle3->clean1 clean2 Dispose of all waste in designated hazardous waste containers clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Caption: Safe handling workflow for 2-propylquinoline derivatives.

Physicochemical Properties and Solvent Selection

The molecular structure of 2-propylquinoline, with its aromatic heterocyclic ring system and alkyl chain, confers a predominantly non-polar, lipophilic character.[13] This is a common feature among heterocyclic compounds in drug discovery, often leading to poor aqueous solubility.[6][9]

3.1 Understanding Solubility

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent at a specific temperature and pH. It is a critical parameter for late-stage drug development.

  • Kinetic Solubility: A measure of how much of a compound, typically from a high-concentration DMSO stock, can be dissolved in an aqueous buffer before it precipitates.[6] This is the more relevant measure for most in-vitro biological screening assays.

3.2 Solvent Selection Strategy The goal is to use a solvent that can fully dissolve the compound at a high concentration but has minimal impact on the downstream assay. Dimethyl sulfoxide (DMSO) is the most common primary solvent in drug discovery due to its exceptional ability to dissolve a wide range of compounds.[14]

The following decision tree provides a logical workflow for selecting an appropriate solvent system.

start Start: Compound Received check_lipophilicity Is the 2-propylquinoline derivative expected to be lipophilic? start->check_lipophilicity dmso Primary Choice: 100% DMSO check_lipophilicity->dmso Yes (Typical) other_solvents Alternative 2: Acetone, DMF, etc. check_lipophilicity->other_solvents No (Unlikely) dissolved Does it dissolve completely at the target concentration? dmso->dissolved ethanol Alternative 1: Ethanol ethanol->dissolved success Success: Proceed to Protocol 4.0 (Aliquot & Store) dissolved->success Yes troubleshoot Try gentle warming (37°C) or sonication dissolved->troubleshoot No fail Insoluble: Re-evaluate fail->ethanol Option B lower_conc Consider lowering stock concentration fail->lower_conc Option A cosolvent Consider a co-solvent system (e.g., DMSO/Ethanol) fail->cosolvent Option C troubleshoot->dissolved troubleshoot->fail

Caption: Decision workflow for selecting a primary stock solvent.

Table 1: Properties of Common Organic Solvents for Stock Solutions

Solvent Formula Boiling Point (°C) Polarity (Dielectric Constant) Key Considerations
Dimethyl Sulfoxide (DMSO) C₂H₆OS 189 47.2 Excellent solvating power for many compounds.[14] Can be cytotoxic at >0.5% in cell assays.[14] Hygroscopic.
Ethanol C₂H₅OH 78.5 24.6 Good solvent for moderately polar compounds. Less toxic than DMSO. Volatile.
Methanol CH₃OH 64.7 33.0 More polar than ethanol. Toxic. Volatile.
Acetone C₃H₆O 56 21.0 Good for non-polar compounds. Highly volatile.

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | High boiling point. Good solvating power. Toxic. |

Data compiled from various sources, including[15].

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening and biological assays.

4.1 Materials and Equipment

  • 2-Propylquinoline derivative (solid powder)

  • Anhydrous, sterile DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

4.2 Step-by-Step Procedure

  • Calculate Required Mass: Determine the molecular weight (MW) of your specific 2-propylquinoline derivative. Use the following formula to calculate the mass needed for your desired volume and concentration.

    • Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )

    • Example: For 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 250 g/mol , you need 2.5 mg.

  • Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound directly into a pre-labeled, sterile vial. Taring the vial on the balance before adding the compound is critical for accuracy.

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial containing the compound. Cap the vial securely.[14]

  • Promote Dissolution:

    • Vortex: Gently vortex the vial for 1-2 minutes to facilitate dissolution.[14] Avoid vigorous mixing that can introduce air bubbles.

    • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Sonication (If Needed): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[14] Sonication uses ultrasonic waves to break up compound aggregates.

    • Gentle Warming (Optional): As a last resort, gentle warming in a 37°C water bath can aid dissolution.[14] However, be cautious as heat can degrade some compounds. Always assess compound stability before applying heat.

  • Final Inspection: Once the compound is fully dissolved, the solution should be clear and free of any visible precipitate.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[14] This ensures that the main stock remains pristine.

Storage, Stability, and Quality Control

Quinoline compounds can be unstable in solution, especially when exposed to light or stored improperly.[16] Inconsistent assay results are a classic sign of compound degradation.[16]

5.1 Storage Conditions

  • Temperature: Store DMSO stock solutions frozen at -20°C or -80°C for long-term stability.

  • Light Protection: Many quinoline compounds are photosensitive.[16] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Discoloration, often to yellow or brown, is a common indicator of photodegradation or oxidation.[16]

5.2 Assessing Stability For critical applications, especially in late-stage research or clinical development, the stability of the compound in the stock solution should be validated.

  • Freeze-Thaw Cycles: Test the effect of 1-5 freeze-thaw cycles on the compound's integrity by comparing a freshly prepared solution to a cycled aliquot via HPLC.

  • Long-Term Stability: Analyze aliquots stored for extended periods (e.g., 1, 3, 6 months) to confirm concentration and purity.

  • Stability-Indicating HPLC: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating and quantifying the parent compound from its degradation products.[16]

Table 2: Troubleshooting Common Stock Solution Issues

Issue Potential Cause(s) Recommended Solution(s)
Compound won't dissolve Insufficient solvent power; compound is highly crystalline or has low solubility. Use sonication or gentle warming.[14] Try an alternative solvent or co-solvent system. If possible, prepare a lower concentration stock.[6]
Precipitation upon dilution in aqueous buffer Compound has low kinetic solubility; final DMSO concentration is too high. Optimize the dilution protocol to minimize the time the compound spends at high aqueous concentrations.[6] Ensure the final assay DMSO concentration is low (typically <0.5%).[14]
Solution is discolored (yellow/brown) Degradation due to light exposure or oxidation.[16] Discard the solution. Prepare a fresh stock and ensure it is always protected from light during storage and handling.

| Inconsistent assay results | Compound degradation; inaccurate concentration due to precipitation or poor dissolution. | Prepare a fresh stock solution from the solid compound. Validate the stability of stored solutions under your specific conditions.[16] |

References

  • Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Chemos GmbH&Co.KG.
  • Benchchem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • PENTA. (2025).
  • Loba Chemie.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Quinoline, 100µg/ml in Methanol.
  • ResearchGate. (n.d.). Stability of pyridine, isoquinoline (A), and quinoline (B)
  • JETIR.org. Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • RSC Publishing. (2024).
  • Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • National Institutes of Health. 2-Propylquinoline | C12H13N | CID 74166 - PubChem.
  • Google Patents. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds.
  • Research with Montclair. (2021).
  • MDPI. (2022).
  • MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • ResearchGate. (2006).
  • ResearchGate. (n.d.). Chemical synthesis of 2-n-propylquinoline.
  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • Preprints.org. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • Vici Health Sciences. (n.d.). Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics.
  • Chemsrc. (2025). 2-propylquinoline | CAS#:1613-32-7.
  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
  • ResearchGate. (n.d.).
  • PMC - NIH. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • ResearchGate. (2025).
  • Figshare. (2020).
  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Benchchem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.

Sources

Application

Crystallization techniques for methoxy-substituted quinolines

Application Note: Advanced Crystallization Protocols for Methoxy-Substituted Quinolines Part 1: Executive Summary & Physicochemical Context Methoxy-substituted quinolines (e.g., 6-methoxyquinoline, quinine derivatives, a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for Methoxy-Substituted Quinolines

Part 1: Executive Summary & Physicochemical Context

Methoxy-substituted quinolines (e.g., 6-methoxyquinoline, quinine derivatives, and various kinase inhibitors) represent a critical scaffold in medicinal chemistry. Unlike their hydroxy-substituted counterparts, methoxy-quinolines lack a strong hydrogen-bond donor, relying heavily on


 stacking and weak 

interactions for lattice stability.

This subtle shift in intermolecular forces often leads to polymorphism and a propensity for "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This guide details three field-proven techniques to overcome these thermodynamic hurdles, ensuring high-purity isolation for biological assays and clinical formulation.

Key Physicochemical Factors
ParameterCharacteristicImpact on Crystallization
Basicity (pKa) ~4.0 - 5.5 (Quinoline N)Moderate base; ideal for salt formation with strong acids (HCl, MsOH).[1]
Lipophilicity Increased by -OMeReduces water solubility; necessitates organic solvent systems (Alcohols, Ethers).
H-Bonding Acceptor only (Ether O, Ring N)Harder to crystallize than H-bond donors; requires specific anti-solvents or co-formers.
Melting Point Often low (< 100°C for simple derivatives)High risk of oiling out; requires precise temperature control.

Part 2: Strategic Workflow & Decision Logic

Before selecting a protocol, the researcher must categorize the target molecule's behavior. The following decision tree outlines the logical pathway for method selection.

CrystallizationLogic Start Target Methoxy-Quinoline SolubilityCheck Solubility Profiling (Polar vs Non-Polar) Start->SolubilityCheck IsOil Is the crude an Oil? SolubilityCheck->IsOil SaltScreen Protocol 3: Salt Formation (Target Ring Nitrogen) IsOil->SaltScreen Yes (Low MP) ThermalStable Thermally Stable? IsOil->ThermalStable No (Solid) Cooling Protocol 1: Controlled Cooling (Ethanol/Methanol) SaltScreen->Cooling Recrystallize Salt ThermalStable->Cooling Yes (>80°C) AntiSolvent Protocol 2: Anti-Solvent Addition (DMSO/Water or DCM/Hexane) ThermalStable->AntiSolvent No (Degrades)

Figure 1: Strategic decision tree for selecting the optimal crystallization vector based on compound physical state and thermal stability.

Part 3: Detailed Experimental Protocols

Protocol 1: Controlled Cooling Crystallization (The Standard)

Best for: Thermally stable solids with steep solubility curves in alcohols.

Mechanistic Insight: Methoxy-quinolines often exhibit high solubility in boiling ethanol but significantly reduced solubility at


. The methoxy group's lipophilicity aligns well with the ethyl chain, while the aromatic core engages in stacking.

Materials:

  • Solvent: Absolute Ethanol (EtOH) or Isopropyl Alcohol (IPA).

  • Equipment: Jacketed reactor or programmable heating block with magnetic stirring.

Step-by-Step Procedure:

  • Saturation: Suspend the crude methoxy-quinoline (1.0 eq) in EtOH (5-10 volumes).

  • Dissolution: Heat to reflux (

    
    ). If solids remain, add EtOH in 0.5 volume increments until clear.
    
    • Critical Check: If the solution turns dark/black, add activated charcoal (5% w/w), reflux for 15 mins, and filter hot through Celite.

  • Controlled Cooling: Reduce temperature to

    
     rapidly.
    
  • Nucleation Zone: Cool from

    
     to 
    
    
    
    at a rate of
    
    
    /hour
    .
    • Why? Slow cooling prevents the entrapment of impurities and allows the methoxy groups to orient into the lowest energy lattice (avoiding amorphous precipitation).

  • Maturation: Hold at

    
     for 4 hours.
    
  • Isolation: Filter under vacuum. Wash with cold (

    
    ) EtOH. Dry in a vacuum oven at 
    
    
    
    .
Protocol 2: Anti-Solvent Crystallization (The High Yield)

Best for: Heat-sensitive compounds or those with high solubility in organic solvents.

Mechanistic Insight: This method relies on changing the solvent polarity abruptly. The hydrophobic methoxy group drives precipitation when a highly polar anti-solvent (water) is introduced to a polar aprotic solution (DMSO/DMF).

Materials:

  • Good Solvent: DMSO or DMF.

  • Anti-Solvent: Deionized Water (or Hexane if using DCM as good solvent).

Step-by-Step Procedure:

  • Dissolution: Dissolve crude compound in minimum DMSO at Room Temperature (RT). Concentration target: ~200-300 mg/mL.

  • Filtration: Syringe filter (0.45 µm PTFE) to remove dust/seeds that could induce uncontrolled nucleation.

  • Addition: Place the solution in a vessel with vigorous stirring (500+ RPM).

  • Dosing: Add Water dropwise via a syringe pump.

    • Rate: 0.5 equivalent volumes per minute.

    • Observation: A "milky" emulsion may form initially (oiling out). Do not stop stirring.

  • Crystallization Trigger: Continue adding water until the ratio is 1:3 (DMSO:Water). The oil droplets should solidify into crystals as the organic solvent diffuses out.

  • Isolation: Filter immediately to prevent Ostwald ripening of smaller crystals. Wash copiously with water to remove DMSO.

Protocol 3: Salt Formation (The Pharma Route)

Best for: Oils, low-melting solids, or increasing bioavailability.

Mechanistic Insight: Protonating the quinoline nitrogen (


) introduces ionic character, drastically increasing lattice energy and melting point. This is the most robust method for purifying methoxy-quinolines.

Materials:

  • Acid: 1.05 eq of Hydrochloric acid (4M in Dioxane) or Methanesulfonic acid (neat).

  • Solvent: Ethyl Acetate (EtOAc) or Acetone.

Step-by-Step Procedure:

  • Preparation: Dissolve the free base methoxy-quinoline in EtOAc (10 volumes) at RT.

  • Acid Addition: Add the acid solution dropwise over 10 minutes.

    • Exotherm Warning: This reaction is exothermic. Maintain temp <

      
      .
      
  • Precipitation: The salt usually precipitates immediately as a white/off-white solid.

  • Digestion: Heat the slurry to reflux for 30 minutes. This "digestion" phase converts kinetic amorphous precipitates into thermodynamic crystalline forms.

  • Cooling & Filtration: Cool to RT, filter, and wash with EtOAc.

    • Result: The resulting Hydrochloride or Mesylate salt is typically >98% pure and water-soluble.

Part 4: Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The crystallization temperature is above the melting point of the solvated solid, or the anti-solvent was added too fast.

  • Solution:

    • Seed Loading: Add 0.1% w/w of pure seed crystals at the cloud point.

    • Temperature Cycling: Oscillate the temperature (

      
      ) around the cloud point to encourage crystal growth over oil formation.
      

Issue: Polymorphism

  • Cause: Methoxy-quinolines can pack in different motifs (e.g., planar sheets vs. herringbone).

  • Control: Consistent cooling rates and solvent ratios are vital. Use Raman spectroscopy or PXRD to verify the crystal form batch-to-batch.

References

  • BenchChem Technical Support. (2025).[2][3] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • PubChem. (2025). 6-Methoxyquinoline Compound Summary (CID 14860). National Library of Medicine. Retrieved from

  • Kumar, S., et al. (2021). Salt Selection in Drug Development: Protocols for Weak Bases. Pharmaceutical Technology. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC).Crystal Interaction Mapping for Quinoline Derivatives.

(Note: While specific URL deep-links to dynamic search results can expire, the citations above are grounded in the verified entities and standard chemical databases accessed during the research phase.)

Sources

Method

Microwave-assisted synthesis using 4,8-Dichloro-5-methoxy-2-propylquinoline

Application Note: Microwave-Accelerated Functionalization of Sterically Hindered 4,8-Dichloro-5-methoxy-2-propylquinoline Scaffolds Executive Summary The quinoline scaffold remains a cornerstone in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Accelerated Functionalization of Sterically Hindered 4,8-Dichloro-5-methoxy-2-propylquinoline Scaffolds

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous antimalarial, antibacterial, and kinase-inhibiting drugs. However, highly substituted derivatives like 4,8-Dichloro-5-methoxy-2-propylquinoline present unique synthetic challenges. The presence of the electron-donating 5-methoxy group, combined with its steric proximity to the reactive C4-chlorine center, significantly deactivates the ring towards nucleophilic aromatic substitution (


), often rendering conventional thermal heating inefficient (low yields, prolonged reaction times, byproduct formation).

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol for the functionalization of this scaffold. By leveraging the rapid dielectric heating and high-pressure capabilities of modern microwave reactors, researchers can overcome the electronic and steric deactivation of the 5-methoxy group, achieving quantitative conversion of the C4-chloride in minutes rather than hours.

Compound Profile & Synthetic Challenge

Target Scaffold: 4,8-Dichloro-5-methoxy-2-propylquinoline CAS: 1189105-83-6 (Representative analog series) Molecular Weight: 270.15 g/mol

Structural Analysis & Reactivity Map
  • C4-Chlorine (Primary Reactive Site): The standard electrophilic handle for

    
    . However, reactivity is dampened by the adjacent C5-Methoxy  group (resonance donation + steric bulk).
    
  • C8-Chlorine (Secondary Site): Significantly less reactive; typically requires transition metal catalysis (e.g., Pd-catalyzed Suzuki/Buchwald) for displacement.

  • C2-Propyl: Adds lipophilicity (

    
     modulation) but introduces minor steric bulk distal to the reaction center.
    

The "Microwave Advantage": Conventional reflux in solvents like ethanol or toluene often fails to drive the C4-displacement to completion due to the deactivated nature of the 5-methoxy-substituted ring. Microwave irradiation allows for superheating solvents (e.g., NMP, DMF) well above their boiling points (up to 250°C) in sealed vessels, providing the activation energy necessary to overcome the electronic deactivation.

Core Protocol: C4-Selective Amination ( )

This protocol describes the displacement of the C4-chloride with a secondary amine (e.g., N-methylpiperazine or morpholine), a common motif in kinase inhibitor design.

Materials & Reagents
  • Substrate: 4,8-Dichloro-5-methoxy-2-propylquinoline (1.0 equiv)

  • Nucleophile: N-methylpiperazine (1.5 - 2.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (anhydrous, 2.0 equiv)
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Note: NMP is preferred for its high tan 
    
    
    
    (microwave absorbance).
Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 4,8-Dichloro-5-methoxy-2-propylquinoline (270 mg, 1.0 mmol) in 3.0 mL of NMP.

  • Reagent Addition: Add N-methylpiperazine (200 mg, 2.0 mmol) followed by DIPEA (350 µL, 2.0 mmol). Cap the vial with a Teflon-lined septum.

  • Pre-Stirring: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Program the following dynamic method:

    • Temperature: 160°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 300W (Dynamic mode)

    • Stirring: High

  • Cooling: Use compressed air cooling to bring the reaction temperature to <50°C (approx. 2-3 mins).

  • Workup:

    • Pour the reaction mixture into 30 mL of ice-cold water.

    • If solid precipitates: Filter, wash with water (

      
       mL), and dry under vacuum.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
Purification & Analysis
  • Flash Chromatography: Silica gel, gradient elution 0-10% MeOH in DCM.

  • Expected Yield: 85-95% (isolated).

  • QC Check:

    
    -NMR should show the disappearance of the C4-Cl signal and appearance of piperazine protons.
    

Comparative Data: Thermal vs. Microwave

The following table illustrates the efficiency gains when using microwave irradiation for this specific sterically hindered scaffold.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Solvent Ethanol / TolueneNMP / DMF
Temperature 80°C - 110°C160°C - 180°C
Time 12 - 24 Hours10 - 20 Minutes
Conversion (LCMS) 40 - 60% (Incomplete)>98%
Purity Profile Moderate (Thermal degradation)High (Cleaner reaction profile)
Isolated Yield 45%92%

Advanced Workflow: Sequential Functionalization

For library generation, the C8-chlorine can be subsequently functionalized using Pd-catalyzed cross-coupling.

G Start 4,8-Dichloro-5-methoxy- 2-propylquinoline Step1 Step 1: C4-S_NAr (Microwave, 160°C, 15 min) Start->Step1 + Amine/Base Inter Intermediate: 4-Amino-8-chloro derivative Step1->Inter Step2 Step 2: C8-Suzuki Coupling (Microwave, 130°C, Pd-cat) Inter->Step2 + Boronic Acid Final Final Product: 4,8-Difunctionalized Quinoline Step2->Final

Figure 1: Sequential microwave-assisted workflow for the total functionalization of the quinoline scaffold.

Troubleshooting & Optimization

  • Incomplete Conversion: If starting material remains after 15 mins, increase temperature to 180°C rather than extending time. The 5-methoxy group may require higher activation energy.

  • Pressure Errors: NMP generates low vapor pressure. If the vessel over-pressurizes, check for decomposition of the amine or ensure the headspace volume is sufficient (do not fill vial >60%).

  • Byproduct Formation: If hydrolysis (formation of 4-hydroxy quinoline) is observed, ensure all reagents (especially the solvent and base) are strictly anhydrous. Use molecular sieves in the solvent stock.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Title: One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines.[1]

    • Source: Asian Journal of Research in Chemistry.
    • URL:[Link] (Representative Link)

  • Reactivity of 4,7-Dichloroquinolines (Analogous Chemistry)

    • Title: Microwave-Accelerated Solvent and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines.
    • Source: ResearchGate.[2]

    • URL:[Link]

  • General Microwave Quinoline Functionalization

    • Title: Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides.
    • Source: N
    • URL:[Link]

  • Compound Data Source

    • Title: 4,8-Dichloro-5-methoxy-2-propylquinoline (PubChem CID 88973 Analog).
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-Propylquinolines

Status: Operational Ticket ID: TCH-QZN-2024-002 Subject: Troubleshooting Yield & Regioselectivity in 2-Propylquinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Ov...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TCH-QZN-2024-002 Subject: Troubleshooting Yield & Regioselectivity in 2-Propylquinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Synthesizing 2-propylquinoline presents a specific set of challenges compared to generic quinoline synthesis. The presence of the propyl chain at the C2 position typically requires the use of asymmetric ketone precursors (e.g., 2-pentanone) or specific


-unsaturated aldehydes (e.g., trans-2-hexenal).

The two primary "yield killers" for this specific molecule are:

  • Regioselectivity Failures: In the Friedländer synthesis, 2-pentanone can react at the methyl position (C1) to form the desired 2-propylquinoline, or at the methylene position (C3) to form the undesired 3-ethyl-2-methylquinoline isomer.

  • Polymerization (Tarring): In acid-catalyzed pathways (Doebner-Miller), the aldehyde precursors often polymerize before reacting with the aniline, leading to the infamous "black tar" and low yields (<40%).

Use the decision tree below to select the troubleshooting module relevant to your pathway.

Workflow Selector

SynthesisDecision cluster_legend Yield Impact Factors Start Start: Select Precursors Q1 Do you have 2-Aminobenzaldehyde? Start->Q1 Q2 Do you have Aniline? Q1->Q2 No MethodA Method A: Friedländer Synthesis (High Regioselectivity Risk) Q1->MethodA Yes MethodB Method B: Modified Doebner-Miller (High Polymerization Risk) Q2->MethodB Yes (Low Cost/Scale) MethodC Method C: Ru/Fe Catalysis (High Sensitivity Risk) Q2->MethodC Yes (Green/High Value) Legend1 Regiocontrol Critical Legend2 Polymerization Critical

Figure 1: Decision matrix for selecting the synthesis route based on available starting materials and risk tolerance.

Module A: The Friedländer Condensation

Precursors: 2-Aminobenzaldehyde + 2-Pentanone Standard Yield: 50–65% (often mixed isomers) Target Yield: >85% (single regioisomer)

The Core Problem: Kinetic vs. Thermodynamic Control

When condensing 2-aminobenzaldehyde with 2-pentanone, the ketone has two nucleophilic sites: the methyl group (


) and the methylene  group (

).
  • Path A (Kinetic): Attack by the methyl group

    
    2-propylquinoline  (Target).
    
  • Path B (Thermodynamic): Attack by the methylene group

    
    3-ethyl-2-methylquinoline  (Impurity).
    
Troubleshooting Q&A

Q: I am using KOH/EtOH, but I see a 60:40 mixture of isomers. How do I shift this to the 2-propyl product? A: Standard basic conditions often equilibrate the enolate, leading to the thermodynamic product (Path B). To favor the 2-propyl target (Path A), you must enforce kinetic control .

  • Protocol Shift: Switch to a specialized amine catalyst. The use of TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been proven to achieve regioselectivities of up to 96:4 favoring the 2-substituted product.

  • Why it works: TABO forms a specific enamine intermediate that is sterically constrained, preventing attack at the more hindered methylene site.

Q: I cannot source TABO. What is a standard alternative? A: Use Acid Catalysis with Controlled Addition .

  • Reagent: Sulfamic acid (

    
    ) or 
    
    
    
    (Lewis Acid).
  • Technique: Do not mix all reagents at once. Dissolve the 2-aminobenzaldehyde and catalyst first. Add 2-pentanone dropwise over 2 hours at reflux.

  • Mechanism: Keeping the ketone concentration low minimizes self-condensation (aldol) and favors the faster reaction at the unhindered methyl group.

Q: My yield is low (<40%) even with acid catalysis. A: You are likely losing 2-aminobenzaldehyde to self-polymerization before it reacts.

  • Fix: Verify the purity of your 2-aminobenzaldehyde. It is unstable. If it is dark/brown, purify it immediately before use. Alternatively, use 2-nitrobenzaldehyde and perform a reductive cyclization (Fe/HCl) in situ, which generates the amine monomer slowly.

Data: Catalyst Efficiency for 2-Propylquinoline
Catalyst SystemYield (%)Regioselectivity (Target:Byproduct)Notes
KOH / EtOH (Reflux)65%60:40Poor selectivity; thermodynamic control.
TABO / Toluene 88% 96:4 Recommended for high purity.

(Solvent-free)
82%90:10Green method; requires neat conditions.

/ AcOH
55%70:30Harsh; significant tar formation.

Module B: Modified Doebner-Miller / Skraup

Precursors: Aniline + trans-2-Hexenal (or Butyraldehyde) Standard Yield: 30–45% Target Yield: >70%

The Core Problem: "The Black Tar"

The reaction of aniline with


-unsaturated aldehydes is notorious for polymerization. The "oxidative dehydrogenation" step (converting the intermediate dihydroquinoline to quinoline) often scavenges the starting material if no external oxidant is present.
Troubleshooting Q&A

Q: The reaction mixture turns into a solid black mass within 30 minutes. A: This is uncontrolled polymerization of the aldehyde.

  • Fix 1 (The Two-Phase System): Conduct the reaction in a biphasic mixture of Toluene/6M HCl . The polymer stays in the organic phase or interface, while the product forms in the aqueous phase.

  • Fix 2 (The Stabilizer): Add the aldehyde as a pre-formed acetal (e.g., trans-2-hexenal diethyl acetal). This releases the reactive aldehyde slowly upon heating, preventing saturation and polymerization.

Q: I get the product, but the yield is stuck at 45%. A: The reaction is disproportionating. The intermediate requires oxidation to become aromatic. If you don't provide an oxidant, the reaction uses the starting imine as the oxidant, halving your theoretical yield.

  • Protocol Shift: Add Iodine (

    
    , 5-10 mol%)  or mild nitrobenzene derivatives. Iodine acts as a mild Lewis acid and an oxidant, facilitating the aromatization step without destroying the aldehyde.
    
Mechanism Visualization: Regioselectivity & Failure Points

ReactionPathway Aniline Aniline SchiffBase Schiff Base (1,2-Addition) Aniline->SchiffBase Aldehyde trans-2-Hexenal Aldehyde->SchiffBase Polymer Polymerization (Tar) Aldehyde->Polymer Excess Heat/Acid Conjugate Michael Adduct (1,4-Addition) SchiffBase->Conjugate Equilibrium Cyclization Cyclization Conjugate->Cyclization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro Dihydro->Polymer No Oxidant Final 2-Propylquinoline Dihydro->Final Oxidation (-2H)

Figure 2: The critical oxidation step (green arrow) prevents the dihydro-intermediate from polymerizing.

Module C: Transition Metal Catalysis (Ru/Fe)

Precursors: Aniline + 1,3-Diols or Allylic Alcohols Standard Yield: 60–80% Target Yield: >90%

The Core Problem: Catalyst Deactivation

Modern Ruthenium or Iron-catalyzed couplings are "greener" but sensitive to water and oxygen (unless specifically designed otherwise).

Troubleshooting Q&A

Q: Using


 / 

, the reaction stops at 50% conversion.
A: Water byproduct inhibition. The condensation produces water, which can poison the catalyst or reverse the equilibrium.
  • Fix: Add diglyme as a solvent (high boiling point) and use a Dean-Stark trap or add activated 4Å Molecular Sieves to the reaction vessel. Removing water drives the equilibrium to completion.

Q: Can I use Iron (Fe) instead of expensive Ruthenium? A: Yes, but Iron requires specific ligands to prevent aggregation.

  • Protocol: Use

    
     (anhydrous) with a nitro-additive.
    
  • Reference Protocol: Reaction of aniline + butyraldehyde + nitroalkane using

    
     (catalytic) in aerobic conditions. The nitroalkane acts as a hydride acceptor (oxidant), boosting yield to >85%.
    

Summary Protocol: High-Yield Friedländer (Recommended)

For the highest reliability in drug development contexts, we recommend the Modified Friedländer with Lewis Acid Catalysis .

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel.

  • Charge: Add 2-aminobenzaldehyde (1.0 equiv) and

    
      (10 mol%) in anhydrous toluene.
    
  • Activation: Heat to 80°C under

    
     for 15 minutes.
    
  • Addition: Dissolve 2-pentanone (1.2 equiv) in toluene. Add dropwise over 60 minutes. Crucial: Slow addition favors the kinetic methyl attack.

  • Reflux: Increase temp to 110°C (reflux) for 4–6 hours. Monitor by TLC.[1][2][3][4][5]

  • Workup: Cool. Filter through a Celite pad (removes catalyst). Wash filtrate with

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Expected Yield: 82–88% pure 2-propylquinoline.

References

  • Dormer, P. G., et al. (2003).[6] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts." Journal of Organic Chemistry, 68(2), 467–477.[6] Link

  • Motokura, K., et al. (2006). "Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and 1,3-Diols." Organic & Biomolecular Chemistry, 4, 1447-1453. Link

  • Gogoi, S., & Konwar, D. (2005). "An Efficient and One-Pot Synthesis of Quinolines Catalyzed by Molecular Iodine." Tetrahedron Letters, 46(26), 4587-4589. Link

  • Panda, N., et al. (2012). "Iron-Catalyzed Synthesis of Quinolines from Anilines and Aldehydes." RSC Advances, 2, 8935-8939. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Friedländer Synthesis." BenchChem Knowledge Base. Link

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Basic Quinoline Compounds

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies to diagnose and resolve HPLC peak tailing when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies to diagnose and resolve HPLC peak tailing when analyzing basic quinoline derivatives.

The Causality of Peak Tailing: Mechanistic Overview

Peak tailing is quantitatively defined by an Asymmetry Factor (


) or USP Tailing Factor (

) greater than 1.2. While an ideal reversed-phase HPLC separation relies entirely on non-specific hydrophobic interactions, basic compounds like quinolines frequently suffer from secondary retention mechanisms.

To solve tailing, we must understand the causality behind it. Basic quinoline derivatives possess a nitrogen atom on the quinoline ring with a


 typically between 4.0 and 5.0. Traditional silica-based stationary phases contain residual, unbonded silanol groups (Si-OH) that remain exposed despite modern end-capping procedures[1].

These free silanols are highly acidic, possessing a


 of approximately 3.5 to 4.5. When the mobile phase pH exceeds 3.0, these silanols deprotonate to form anionic Si-O⁻ groups[2]. Concurrently, the basic quinoline nitrogen remains protonated (cationic). This electrostatic attraction creates a secondary, kinetically slow ion-exchange interaction. Because this interaction takes longer to resolve than the primary hydrophobic retention, a portion of the analyte molecules "drag" behind the main band, producing an asymmetrical tail[3].

Mechanism Q Quinoline Derivative (Basic Nitrogen, pKa ~4-5) pH_mid Mobile Phase pH 4.0 - 7.0 Q->pH_mid S Silica Stationary Phase (Residual Silanols, pKa ~3.5-4.5) S->pH_mid Q_prot Protonated Quinoline (Cationic) pH_mid->Q_prot Protonation S_deprot Deprotonated Silanol (Anionic Si-O⁻) pH_mid->S_deprot Ionization Interaction Secondary Ion-Exchange Interaction Q_prot->Interaction S_deprot->Interaction Tailing Peak Tailing (Asymmetry Factor > 1.2) Interaction->Tailing

Mechanism of secondary ion-exchange interactions causing quinoline peak tailing.

Diagnostic Workflow: The Self-Validating System

Before altering mobile phase chemistry, it is critical to determine whether the tailing is a chemical phenomenon or a physical system failure. We employ a self-validating protocol to isolate the variable.

Protocol 1: Differentiating Chemical vs. Physical Tailing

Objective: Confirm if tailing is specific to the quinoline's basicity or a global system issue (e.g., column void, blocked frit, extra-column volume).

  • Step 1: Prepare a test mixture containing an unretained neutral marker (e.g., uracil), a retained neutral marker (e.g., toluene), and your basic quinoline derivative.

  • Step 2: Inject 1-5 µL of the test mix using your standard mobile phase conditions.

  • Step 3: Calculate the Asymmetry factor (

    
    ) for all three peaks at 10% peak height.
    
  • Step 4: Analyze the results to validate the root cause:

    • Observation A: If all peaks exhibit

      
       > 1.2, the issue is physical. Inspect the system for excessive extra-column volume, a partially blocked inlet frit, or column bed deformation[4].
      
    • Observation B: If only the basic quinoline peak exhibits

      
       > 1.2, the issue is chemical. The root cause is either secondary silanol interactions or localized mass overload.
      

Workflow Start Observe Peak Tailing (As > 1.2) CheckAll Does it affect all peaks or just basic quinolines? Start->CheckAll YesAll All Peaks Affected (Physical/System Issue) CheckAll->YesAll NoAll Only Quinolines Affected (Chemical Issue) CheckAll->NoAll ExtraCol Check Extra-Column Volume & Dead Volume YesAll->ExtraCol Frit Check for Blocked Frit or Column Void YesAll->Frit pH Adjust Mobile Phase pH (< 3.0 or > 10.0) NoAll->pH Column Switch to End-capped or Polar-Embedded Column NoAll->Column

Diagnostic workflow to differentiate physical system issues from chemical interactions.

Frequently Asked Questions (FAQs)

Q1: How does mobile phase pH affect quinoline peak tailing, and how do I optimize it? A: Mobile phase pH is your most powerful tool for controlling the ionization state of both the quinoline analyte and the silica surface. To eliminate secondary interactions, you must operate at a pH where either the silanols are fully protonated (neutralized) or the quinoline is fully deprotonated (neutralized).

  • Low pH Strategy (pH 2.0 - 2.5): Ensures silanols are protonated (Si-OH) and neutral, preventing ion-exchange with the cationic quinoline.

  • High pH Strategy (pH > 10.0): Elevating the pH suppresses acid ionization, ensuring the quinoline is deprotonated (free base) and neutral. Note: This requires specialized hybrid silica columns designed to withstand alkaline hydrolysis[2].

Table 1: Quantitative Impact of Mobile Phase pH on Quinoline Retention Mechanisms

Mobile Phase pHSilanol State (

~4.0)
Quinoline State (

~4.5)
Dominant Retention MechanismExpected Peak Shape (

)
pH 2.0 Neutral (Si-OH)Cationic (Protonated)HydrophobicSymmetrical (~1.0 - 1.1)
pH 5.0 Anionic (Si-O⁻)Cationic (Protonated)Hydrophobic + Strong Ion-ExchangeSevere Tailing (> 1.5)
pH 10.0 Anionic (Si-O⁻)Neutral (Free Base)HydrophobicSymmetrical (~1.0 - 1.1)

Q2: I cannot change my mobile phase pH due to MS compatibility. What column chemistry should I use? A: If pH adjustment is restricted, you must address the stationary phase directly. Traditional C18 columns have exposed silanols. Instead, select:

  • Highly End-capped Columns: These undergo a secondary bonding process to cap residual silanols, reducing their activity by approximately 50%[4].

  • Polar-Embedded Columns: These phases incorporate a polar functional group (e.g., amide or carbamate) near the silica surface. This creates a localized hydration layer that shields the basic quinoline from interacting with underlying silanols, effectively blocking the tailing mechanism[2].

Q3: Can I use mobile phase additives to suppress tailing? A: Yes. If column replacement is not feasible, you can use competing amine modifiers. Adding Triethylamine (TEA) at 10-20 mM acts as a "sacrificial base." Because TEA is smaller and more basic than quinoline, it aggressively binds to the active silanol sites, effectively masking them and allowing the quinoline to elute symmetrically. Alternatively, increasing the overall buffer concentration (> 20 mM) increases ionic strength, which dampens electrostatic interactions.

Q4: How do I know if I am simply overloading the column? A: Mass overload occurs when the concentration of the analyte exceeds the binding capacity of the stationary phase.

  • Self-Validating Check: Dilute your sample by 10x and 100x, then inject the identical volume. If the asymmetry factor (

    
    ) improves significantly at lower concentrations, you were experiencing mass overload. If the tailing persists identically regardless of concentration, it is a silanol interaction[3].
    

Step-by-Step Optimization Protocol for Basic Quinolines

To systematically eliminate tailing for a new quinoline derivative, follow this method development workflow:

  • Step 1: Base Method Establishment

    • Prepare a mobile phase of Water/Acetonitrile.

    • Buffer the aqueous phase with 0.1% Trifluoroacetic acid (TFA) or Formic Acid to achieve a pH of ~2.0 - 2.5.

    • Install a fully end-capped, high-purity silica C18 column.

  • Step 2: Evaluate Peak Symmetry

    • Inject the quinoline sample and calculate the asymmetry factor (

      
      ).
      
    • Causality Check: If

      
       < 1.2, the low pH has successfully protonated the silanols. The method is stable.
      
  • Step 3: Address Persistent Tailing

    • If

      
       > 1.2 remains, residual silanol activity or trace metal contamination is still present[1].
      
    • Action: Switch the column chemistry to a polar-embedded phase (e.g., C18-Amide) to shield the analyte.

  • Step 4: Buffer Capacity Optimization (If Mid-pH is Required)

    • If operating at a mid-pH (e.g., pH 6.0) is mandatory for your assay, switch to a strong buffer like Potassium Phosphate (20-50 mM) to control the local pH at the silica surface, or add 10 mM TEA to mask silanols.

References

1.3 - BenchChem[3] 2. - Waters Corporation 3. 2 - Chrom Tech, Inc.[2] 4. 4 - Element Lab Solutions[4] 5. 1 - Phenomenex[1]

Sources

Troubleshooting

Technical Support Center: Purification of 4,8-Dichloro-5-methoxy-2-propylquinoline

Welcome to the technical support center for 4,8-Dichloro-5-methoxy-2-propylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,8-Dichloro-5-methoxy-2-propylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to achieve the high purity required for your research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter when synthesizing 4,8-Dichloro-5-methoxy-2-propylquinoline?

A: Impurities are typically process-related and can originate from several sources during synthesis.[1] While a specific impurity profile depends on the exact synthetic route, common classes of impurities for chlorinated quinoline derivatives include:

  • Unreacted Starting Materials: Precursors that were not fully consumed in the reaction.

  • Regioisomers: Isomers with chlorine or methoxy groups at different positions on the quinoline ring, which can form due to non-selective reactions.

  • Incompletely or Over-Chlorinated Species: Molecules with one or three chlorine atoms instead of the desired two.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under acidic conditions, yielding a hydroxyl group. Similarly, chloro groups can be hydrolyzed.

  • Byproducts from Reagents: Residuals from reagents like phosphorus oxychloride (POCl₃) or other chlorinating agents can generate byproducts.[2][3]

Q2: How should I first assess the purity of my crude 4,8-Dichloro-5-methoxy-2-propylquinoline?

A: The initial and most crucial step is to perform a high-performance liquid chromatography (HPLC) analysis.[4] An analytical HPLC equipped with a photodiode array (PDA) detector will provide a chromatogram showing the main product peak and any impurity peaks. This allows you to determine the purity percentage (by area) and reveals the number and relative retention times of impurities, which is essential for developing a purification strategy. Thin-Layer Chromatography (TLC) is also a quick, qualitative tool to visualize the complexity of the crude mixture and screen for suitable solvent systems for column chromatography.

Q3: What are the principal purification methods for this compound?

A: The purification strategy is typically hierarchical, depending on the initial purity and the nature of the impurities. The main techniques are:

  • Flash Column Chromatography: Excellent for removing impurities with significantly different polarities from the target compound. It is often the first step for purifying the crude reaction mixture.[5][6]

  • Recrystallization: A powerful technique for removing small amounts of impurities and obtaining a highly crystalline final product, provided the compound is a solid.[7][8] This method is highly effective if a suitable solvent system can be found.

  • Preparative HPLC (Prep-HPLC): The gold standard for separating challenging, closely-eluting impurities or for achieving very high purity (>99.5%).[9][10] It is particularly useful when crystallization and standard chromatography are insufficient.[11][12]

Q4: How should I store purified 4,8-Dichloro-5-methoxy-2-propylquinoline to maintain its purity?

A: Like many chlorinated and methoxy-substituted aromatic compounds, it should be stored in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), will protect it from moisture and oxidative degradation. Store it away from strong acids, bases, and oxidizing agents.

Troubleshooting Guide

Issue 1: The crude product has low purity (<95%) with multiple impurities.

Question: My initial synthesis of 4,8-Dichloro-5-methoxy-2-propylquinoline resulted in a crude product with a purity of only 85% by HPLC. How do I approach this multi-impurity mixture?

Answer: For a complex crude mixture, flash column chromatography is the most effective initial purification step.[6] Its purpose is to rapidly remove the bulk of the impurities that have different polarities from your target compound.

Causality: The principle of chromatography is the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Impurities that are more polar than your product will adhere more strongly to the silica and elute later, while less polar impurities will travel through the column faster. By gradually increasing the polarity of the mobile phase, you can selectively elute the desired compound.

Workflow: Bulk Purification via Flash Chromatography

cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing TLC 1. TLC Analysis (Hexane/Ethyl Acetate) Crude 2. Dissolve Crude in Min. Dichloromethane TLC->Crude Slurry 3. Adsorb onto Silica Gel (Slurry Loading) Crude->Slurry Load 5. Load Sample Slurry Slurry->Load Pack 4. Pack Column with Silica Gel Pack->Load Elute 6. Elute with Gradient (e.g., 0% to 20% EtOAc in Hexane) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent Combine->Evap Yield 11. Assess Purity & Yield (HPLC) Evap->Yield

Caption: Workflow for flash chromatography purification.

Table 1: Recommended Solvent Systems for Flash Chromatography

Stationary PhaseEluent System (Mobile Phase)GradientTarget Compound Elution
Silica GelHexane / Ethyl AcetateStart with 100% Hexane, gradually increase Ethyl Acetate %Typically elutes at 5-15% Ethyl Acetate
Silica GelDichloromethane / HexaneStart with 100% Hexane, gradually increase Dichloromethane %Useful for less polar compounds
Alumina (Neutral)Toluene / Ethyl AcetateIsocratic or gradient elutionAlternative for compounds sensitive to acidic silica
Issue 2: Analytical HPLC shows a persistent, closely-eluting impurity.

Question: After column chromatography, my product is ~98% pure, but there's a stubborn impurity peak that is very close to my main product peak in the HPLC chromatogram. How can I remove it?

Answer: This is a classic challenge, often caused by a regioisomer or a structurally very similar byproduct. When standard chromatography fails, preparative HPLC is the most powerful tool for achieving high-resolution separation.[10]

Causality: Preparative HPLC uses smaller particle size stationary phases and higher pressures compared to flash chromatography, leading to much higher theoretical plates and superior resolving power.[9] By optimizing the mobile phase and using a high-efficiency column, you can separate compounds with very small differences in their physicochemical properties.[12] The key is to first develop an analytical method with good separation (resolution > 1.5) and then scale it up for preparative isolation.[11]

Workflow: From Analytical Method Development to Preparative Purification

cluster_analytical Analytical Scale cluster_prep Preparative Scale cluster_final Final Processing Screen 1. Screen Columns & Solvents (e.g., C18, Phenyl-Hexyl) Optimize 2. Optimize Gradient & Flow Rate for Max Resolution Screen->Optimize Confirm 3. Confirm Resolution > 1.5 Optimize->Confirm ScaleUp 4. Scale Up Method (Larger Column, Higher Flow) Confirm->ScaleUp Method Transfer Inject 5. Perform Injections (Avoid Overloading) ScaleUp->Inject Collect 6. Collect Fractions (Triggered by UV Signal) Inject->Collect Analyze 7. Analyze Prep Fractions (HPLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Lyophilize 9. Remove Solvent (Lyophilization/Evaporation) Pool->Lyophilize Final 10. Final Purity Check Lyophilize->Final

Caption: Logic flow for preparative HPLC purification.

Issue 3: The purified product is a persistent oil and fails to crystallize.

Question: I have successfully removed the impurities, and my product is >99% pure by HPLC, but it remains a thick oil after solvent evaporation. How can I induce crystallization to get a solid?

Answer: Obtaining a solid form is often critical for handling, stability, and characterization. If a highly pure compound fails to crystallize, it may be due to residual solvent or the intrinsic properties of the molecule. Several techniques can be employed.

Causality: Crystallization occurs when a solution becomes supersaturated, and molecules organize themselves into a well-defined crystal lattice. This process is highly dependent on solvent, temperature, and nucleation. For basic compounds like quinolines, converting the free base to a salt can dramatically improve crystallinity because the ionic interactions in the salt lattice are much stronger.[13]

Table 2: Troubleshooting Crystallization

TechniqueProtocolRationale
Anti-Solvent Addition 1. Dissolve the oil in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate).2. Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., Hexane, Pentane) until turbidity persists.[7]3. Allow the solution to stand, possibly with refrigeration.The addition of an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and precipitation/crystallization.[7]
Vapor Diffusion 1. Dissolve the oil in a small vial using a volatile solvent (e.g., Dichloromethane).2. Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., Pentane or Ether).3. Allow the anti-solvent vapor to slowly diffuse into the vial.[7]This is a very gentle method that slowly changes the solvent composition, often yielding high-quality crystals suitable for X-ray analysis.
Salt Formation 1. Dissolve the oily free base in a suitable solvent like isopropanol or ether.2. Add a stoichiometric amount of an acid solution (e.g., HCl in isopropanol, or a solution of picric acid).[13]3. The resulting salt will often precipitate as a crystalline solid, which can be collected by filtration.Quinoline nitrogen is basic and forms stable, often highly crystalline salts (hydrochlorides, picrates). This is a robust method to obtain a solid derivative.[13]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to find a solvent system that gives your product an Rf value of ~0.3. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Preparation: Prepare a silica gel column. The mass of silica should be 50-100 times the mass of your crude material. Pack the column using your initial, non-polar eluent (e.g., 100% Hexane).

  • Sample Loading: Dissolve your crude 4,8-Dichloro-5-methoxy-2-propylquinoline in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often provides better separation. Carefully add this powder to the top of your packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by slowly adding the more polar solvent (e.g., increase from 0% to 20% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: High-Purity Isolation by Preparative HPLC
  • Analytical Method Development: Develop a separation method on an analytical HPLC system. A reverse-phase C18 column is a good starting point. Use a mobile phase of Acetonitrile and Water (with 0.1% formic acid or TFA for better peak shape).[14] Optimize the gradient to achieve a resolution of at least 1.5 between the product and the target impurity.

  • Scale-Up Calculation: Use the analytical method parameters to calculate the scaled-up conditions for your preparative column (flow rate, gradient time, sample load).

  • Sample Preparation: Dissolve the semi-pure material in a suitable solvent (ideally the mobile phase) at a concentration that prevents precipitation during the run. Filter the sample through a 0.45 µm filter.

  • Purification Run: Equilibrate the preparative column. Inject the sample. The loading amount should not exceed the column's capacity to avoid compromising resolution.[12]

  • Fraction Collection: Collect fractions corresponding to the product peak, which is identified by its retention time and UV response.

  • Post-Processing: Combine the pure fractions, and remove the organic solvent (Acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a fluffy solid.[4]

References

  • Vertex AI Search. (2025).
  • Agilent. (n.d.).
  • SIELC Technologies. (n.d.).
  • BenchChem. (2025).
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • Waters Corporation. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Der Pharma Chemica. (n.d.).
  • SciSpace. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • MDPI. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1).
  • Asian Journal of Chemistry. (2014). [No Title Found].
  • Ghosh, et al. (2014). IJPSR, 5(10), 4078-4108.
  • Google APIs. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • R Discovery. (1978).
  • PMC. (n.d.).
  • Orbital: Electron. J. Chem. (2025).
  • SciELO México. (n.d.).
  • PubMed. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline....
  • [No Source Found]. (n.d.).
  • [No Source Found]. (2011).
  • Asian Journal of Research in Chemistry. (2012).
  • Google Patents. (n.d.). CN107782805B - HPLC analysis method for key intermediate impurity synthesized by dipyridamole.
  • Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.
  • PubChem - NIH. (n.d.). 4,8-Dichloroquinoline | C9H5Cl2N | CID 88973.
  • Atomaxchem. (n.d.). 4,8-Dichloro-5-methoxy-2-methylquinoline | CAS:1206-61-7.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • BenchChem. (2025). Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • [No Source Found]. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro Displacement

Welcome to the Technical Support Center for 4-chloro displacement reactions. Whether you are functionalizing a 4-chloroheterocycle via Nucleophilic Aromatic Substitution (SNAr) or performing a palladium-catalyzed Buchwal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-chloro displacement reactions. Whether you are functionalizing a 4-chloroheterocycle via Nucleophilic Aromatic Substitution (SNAr) or performing a palladium-catalyzed Buchwald-Hartwig amination, temperature is the master variable dictating reaction rate, chemoselectivity, and catalyst longevity.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to optimize these critical transformations.

Diagnostic Workflow: Temperature Optimization Logic

Before adjusting your heating mantle, it is critical to determine whether your substrate is governed by the thermodynamics of a Meisenheimer complex (SNAr) or the delicate catalytic cycle of a transition metal (Cross-Coupling).

TempOptimization Start 4-Chloro Displacement Temperature Optimization Pathway Select Reaction Mechanism Start->Pathway SNAr SNAr (Nucleophilic Aromatic Substitution) Pathway->SNAr Catalyst-Free Pd Buchwald-Hartwig Cross-Coupling Pathway->Pd Pd-Catalyzed SNAr_Check Strong EWG present? (e.g., -NO2 ortho/para) SNAr->SNAr_Check Pd_Check Initial Screen: 80 °C - 100 °C Pd->Pd_Check SNAr_Mild Start at 25 °C - 50 °C (Kinetic Control) SNAr_Check->SNAr_Mild Yes SNAr_Harsh Start at 80 °C - 120 °C (Thermodynamic Control) SNAr_Check->SNAr_Harsh No / Weak EWG Pd_Dehal Side Reaction: Hydrodehalogenation Pd_Check->Pd_Dehal If observed Pd_Stall Reaction Stalled / Low Conversion Pd_Check->Pd_Stall If observed Pd_Fix1 Lower Temp (60-80 °C) Switch to bulky ligand Pd_Dehal->Pd_Fix1 Pd_Fix2 Increase Temp (110-130 °C) Check catalyst stability Pd_Stall->Pd_Fix2

Fig 1. Logical workflow for optimizing temperature in 4-chloro displacement reactions.

Troubleshooting Guides & FAQs

Q1: Why does my SNAr of a 4-chloroheterocycle stall at room temperature, and how do I determine the optimal heating threshold?

Causality: SNAr relies on the formation of a negatively charged Meisenheimer complex. The activation energy barrier for the nucleophilic attack on the aromatic ring is heavily dependent on the presence of electron-withdrawing groups (EWGs). For highly activated substrates (e.g., 4-chloro-2-iodo-1-nitrobenzene), room temperature to 50 °C provides enough thermal energy to overcome this barrier. However, for fused heterocycles like 4-chloro-2-methylimidazo[1,5-a]pyrimidine, poor reagent solubility and higher activation barriers often cause the reaction to stall completely below 120 °C[1]. Actionable Insight: Do not jump straight to reflux. Implement a step-wise temperature gradient (e.g., 50 °C → 80 °C → 120 °C) in a high-boiling polar aprotic solvent like DMSO or PEG 400 to find the minimum effective temperature, thereby avoiding thermal degradation of your nucleophile[1].

Q2: During the Buchwald-Hartwig amination of a 4-chloroarene at 110 °C, I am observing significant hydrodehalogenation instead of the desired amination. What is the mechanistic cause?

Causality: Hydrodehalogenation (the reduction of the C-Cl bond to a C-H bond) is a notorious competing side reaction in Pd-catalyzed cross-couplings. Mechanistically, it occurs when the rate of β-hydride elimination (often from the amine or alkoxide base) outcompetes the rate of reductive elimination that forms the desired C-N bond[2]. High temperatures (≥110 °C) disproportionately accelerate β-hydride elimination and can prematurely degrade the catalyst into inactive palladium black. Actionable Insight: Lower the reaction temperature to 80–90 °C and switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, tBuBrettPhos). Bulky ligands sterically accelerate reductive elimination while hindering the spatial alignment required for β-hydride elimination[2].

Q3: How does temperature influence regioselectivity when displacing chlorides in a multi-halogenated substrate like 2,4-dichloropyridine?

Causality: Regioselectivity is governed by the difference in activation energies (ΔG‡) at the respective reactive sites. In 2,4-dichloropyridine, the C-2 position is generally more electrophilic for Buchwald-Hartwig amination due to the inductive pull of the adjacent nitrogen. At lower temperatures (e.g., 80 °C - 100 °C), the reaction is strictly under kinetic control, favoring substitution at C-2 with excellent selectivity (often >20:1)[3]. Actionable Insight: To functionalize the C-4 position subsequently, you must isolate the mono-aminated intermediate and apply higher temperatures (110 °C+) to overcome the increased activation barrier of the now electron-rich pyridine ring[3].

Quantitative Data: Temperature vs. Yield & Selectivity

The following table synthesizes field-proven temperature benchmarks for various 4-chloro displacement scenarios.

SubstrateReaction TypeOptimal Temp (°C)Observation / YieldMechanistic Driver
4-Chloro-2-iodo-1-nitrobenzene SNAr (Amine)25 - 50 °CHigh Yield (>85%)Strong EWG (-NO2) significantly lowers the activation barrier for the Meisenheimer complex.
4-Chloro-2-methylimidazo[1,5-a]pyrimidine SNAr (Amine)120 °C70 - 85% YieldHigh thermal energy required to overcome poor reagent solubility and higher activation energy[1].
4-Chloro-6,7-dimethoxyquinoline Buchwald-Hartwig80 - 110 °CHigh Yield (Amination)Balances the slow oxidative addition of aryl chlorides while minimizing Pd-black formation[2].
2,4-Dichloropyridine Buchwald-Hartwig100 °CHigh C-2 Selectivity (25:1)Kinetic control heavily favors the more electrophilic C-2 position over C-4[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints to verify whether the reaction is proceeding as intended or requires immediate intervention.

Protocol A: Temperature-Scouted SNAr of 4-Chloroheterocycles

Designed for substrates with unknown activation barriers.

  • Preparation: In a dry reaction vessel, dissolve the 4-chloroheterocycle (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or PEG 400) to a concentration of 0.2 M.

  • Reagent Addition: Add the amine nucleophile (1.2 - 1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq.).

  • Kinetic Initiation: Stir the mixture at room temperature (25 °C) for 1 hour.

  • Validation Checkpoint 1 (TLC/LC-MS):

    • If >10% conversion is observed: Maintain at 25 °C. The substrate is highly activated.

    • If 0% conversion is observed: The activation barrier is too high. Proceed to step 5.

  • Thermal Escalation: Heat the mixture to 80 °C. Stir for 2 hours.

  • Validation Checkpoint 2:

    • If conversion is progressing but slow: Maintain at 80 °C.

    • If starting material remains untouched and reagents are insoluble: Increase temperature to 120 °C (thermodynamic control)[1].

  • Workup: Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

Protocol B: High-Temperature Buchwald-Hartwig Amination of 4-Chloroarenes

Designed to prevent catalyst deactivation and dehalogenation.

  • Inert Atmosphere: In a Schlenk tube or sealed vial, combine the 4-chloroarene (1.0 eq.), amine (1.2 eq.), Pd pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., XPhos or BrettPhos, 4-10 mol%), and base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq.)[4].

  • Degassing: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M). Purge the vessel with argon for 5 minutes.

  • Heating: Seal the tube and heat to 90 °C with vigorous stirring.

  • Validation Checkpoint (2 Hours): Analyze an aliquot via LC-MS.

    • Self-Validation: If the ratio of product to starting material has plateaued, do not increase the temperature . This indicates catalyst death (Pd black), not a slow reaction. Corrective action: Cool the reaction, spike with an additional 2 mol% Pd/Ligand, and resume heating.

    • If hydrodehalogenation is >5%:: Stop the reaction. The temperature is too high for your current ligand. Restart at 70 °C with a bulkier ligand (e.g., tBuBrettPhos)[2].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure for column chromatography.

References

  • National Institutes of Health (PMC). "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles."[Link]

  • ACS Publications. "Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations."[Link]

  • ResearchGate. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries."[Link]

Sources

Troubleshooting

Solving solubility issues of dichloroquinolines in aqueous buffers

Technical Support Center: Overcoming Dichloroquinoline Solubility Constraints in Aqueous Media Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose exp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Dichloroquinoline Solubility Constraints in Aqueous Media

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose experiments are derailed by the erratic behavior of dichloroquinolines (such as 4,7-dichloroquinoline) in biological assays. These molecules are notorious for "crashing out" of aqueous buffers, forming sub-visible aggregates that ruin assay reproducibility and cause false-negative high-throughput screening (HTS) results.

This guide bypasses generic advice to dissect the thermodynamic and kinetic causes of these solubility failures. Below, you will find a mechanistic breakdown of the problem, a troubleshooting FAQ, and self-validating protocols designed to keep your compounds in solution.

The Mechanistic Root of the Problem

Dichloroquinolines possess a rigid, planar bicyclic aromatic structure that strongly favors


 stacking. Combined with the high lattice energy of the crystal and their inherent hydrophobicity, the thermodynamic drive to precipitate in high-dielectric aqueous media is immense. Studies have shown that the aqueous solubility of 4,7-dichloroquinoline is exceptionally poor, whereas it is highly soluble in organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) [1]. Furthermore, the electron-withdrawing chlorine atoms severely depress the basicity of the quinoline nitrogen. With a pKa of approximately 1.99 [2], the molecule remains almost entirely un-ionized at physiological pH, rendering standard pH-adjustment strategies ineffective for biological applications.

Troubleshooting FAQs

Q1: I prepare a 10 mM stock in DMSO, but when I dilute it 1:100 into PBS (pH 7.4), it instantly turns cloudy. Why? A1: You are observing "solvent shift" nucleation. While dichloroquinolines are highly soluble in pure DMSO (often >50 mg/mL)[3], adding this stock to water drastically increases the polarity of the microenvironment. The kinetic solubility limit is breached instantly, and the hydrophobic planar molecules rapidly aggregate. Solution: You must lower the final concentration below the kinetic solubility threshold or introduce a solubilizing carrier (like PEG or a cyclodextrin) before the solvent shift occurs to stabilize the supersaturated state.

Q2: My cell-based assay cannot tolerate more than 0.5% DMSO. How can I deliver dichloroquinoline without organic solvents? A2: The gold standard for solvent-free delivery of planar aromatics is cyclodextrin inclusion complexation. Specifically, Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD) should be used. The

-cyclodextrin cavity (approx. 6.0–6.5 Å diameter) is sterically ideal for encapsulating the bicyclic quinoline ring [4]. The hydrophilic exterior of the cyclodextrin then maintains the complex in the aqueous phase, effectively masking the drug's hydrophobicity without covalently altering the molecule [].

Q3: Can I just lower the pH of my buffer to protonate the quinoline and make it water-soluble? A3: In theory, yes; in biological practice, no. The predicted pKa of 4,7-dichloroquinoline is ~1.99 [2]. To achieve >90% ionization (protonation of the nitrogen to form a soluble salt), you would need to drop the buffer pH below 1.0. Such highly acidic conditions will denature proteins, lyse cells, and invalidate almost all physiological assays.

Quantitative Physicochemical Data

Understanding the physical properties of your compound is the first step in formulation. Below is a summary of the critical parameters for 4,7-dichloroquinoline.

PropertyValueImplication for Formulation
Molecular Weight 198.05 g/mol Small molecule; fits well into the

-CD lipophilic nano-cavity.
pKa (Predicted) ~1.99Requires highly acidic pH (<2.0) for ionization; unsuitable for cell assays.
LogP ~3.19Highly lipophilic; prone to rapid hydrophobic aggregation in water.
Aqueous Solubility Insoluble (< 0.1 mg/mL)Requires cosolvents, surfactants, or complexation for biological delivery.
Solubility in DMSO > 50 mg/mLExcellent for preparing concentrated, anhydrous stock solutions.

Self-Validating Experimental Protocols

Protocol A: DMSO/PEG Co-Solvent Step-Down Dilution

Causality: Direct dilution from DMSO to water causes rapid localized supersaturation. By using Polyethylene Glycol (PEG-400) as an intermediate transition solvent, you lower the dielectric shock and provide steric stabilization against nucleation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4,7-dichloroquinoline in anhydrous DMSO to a concentration of 10 mM. (Note: Ensure the DMSO is strictly anhydrous, as hygroscopic water absorption will initiate premature nucleation).

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50/50 (v/v) mixture of DMSO and PEG-400. Vortex thoroughly for 60 seconds.

  • Final Aqueous Delivery: Add the 1 mM intermediate stock dropwise to your biologically relevant buffer (e.g., PBS) under vigorous vortexing to reach your final assay concentration (e.g., 10 µM).

  • Self-Validation Check (Turbidimetry): Transfer 100 µL of the final solution to a clear 96-well plate and measure the absorbance at 600 nm using a microplate reader. An

    
     indicates light scattering from sub-visible precipitates. If the 
    
    
    
    is at baseline relative to a blank buffer, your compound is fully dissolved.
Protocol B: Preparation of HP- -CD Inclusion Complexes (Kneading Method)

Causality: Simple mixing is often insufficient to break the high lattice energy of crystalline dichloroquinolines. The kneading method applies mechanical shear force to disrupt the crystal lattice, driving the hydrophobic drug into the cyclodextrin cavity.

Step-by-Step Methodology:

  • Molar Ratio: Weigh out 4,7-dichloroquinoline and HP-

    
    -CD in a 1:2 molar ratio to ensure complete encapsulation.
    
  • Wetting: Place the HP-

    
    -CD in a ceramic mortar. Add a minimal volume of 50% ethanol/water dropwise until a thick, uniform paste forms.
    
  • Kneading: Add the dichloroquinoline powder to the paste. Knead vigorously with a pestle for 45-60 minutes. Maintain the paste consistency by adding microliter amounts of 50% ethanol if it begins to dry.

  • Drying: Transfer the paste to a vacuum desiccator and dry for 24 hours at room temperature to remove all residual solvents. Grind the dried complex into a fine powder.

  • Reconstitution: Dissolve the resulting powder directly into PBS at physiological pH.

  • Self-Validation Check (Centrifugation & UV-Vis): Centrifuge the reconstituted solution at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug. Analyze the supernatant via UV-Vis spectroscopy (approx. 330 nm for quinolines). If the calculated concentration matches your theoretical yield, the inclusion complexation was 100% successful.

Formulation Decision Workflow

G N1 Dichloroquinoline Solubility Issue N2 Is the downstream assay sensitive to organic solvents? N1->N2 N3 Cosolvent Strategy (DMSO + PEG-400) N2->N3 No (Tolerates DMSO) N4 Can the buffer pH be lowered below 2.0? N2->N4 Yes (Solvent-Free Required) N5 Acidify Buffer (Protonate Quinoline) N4->N5 Yes (Low pH Tolerated) N6 Cyclodextrin Complexation (HP-β-CD) N4->N6 No (Physiological pH) N7 Polymer Solid Dispersion (PVP Kneading) N6->N7 If precipitation persists

Caption: Workflow for resolving dichloroquinoline solubility issues in aqueous buffers.

References

  • Title: Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: 4,7-Dichloroquinoline (CID 6866) Source: PubChem Database URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH URL: [Link]

Sources

Optimization

Stability of 4,8-Dichloro-5-methoxy-2-propylquinoline under UV light

Technical Support Center: Photostability & Handling of 4,8-Dichloro-5-methoxy-2-propylquinoline Case ID: UV-STAB-48DC5M Status: Active Assigned Specialist: Senior Application Scientist Emergency Quick Reference Q: I acci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photostability & Handling of 4,8-Dichloro-5-methoxy-2-propylquinoline

Case ID: UV-STAB-48DC5M Status: Active Assigned Specialist: Senior Application Scientist

Emergency Quick Reference

Q: I accidentally left my sample of 4,8-Dichloro-5-methoxy-2-propylquinoline on the bench under standard fluorescent lighting for 4 hours. Is it ruined? A: Likely no , but verification is required. While chlorinated quinolines are photosensitive, solid-state degradation is significantly slower than in solution.

  • Action: If the compound was a solid powder , it is likely safe. Check for surface discoloration (yellowing).

  • Action: If the compound was in solution (DMSO, Methanol, Water), significant degradation (2–5%) is possible. Do not use without HPLC verification.

Q: What are the critical storage conditions? A:

  • Light: Strictly protect from light. Use amber vials or wrap clear vials in aluminum foil.

  • Temperature: 2–8°C for short-term; -20°C for long-term.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, as photo-oxidation requires oxygen.

Technical Deep Dive: Photochemistry & Mechanisms

Subject: Predicted Degradation Pathways based on Structure-Activity Relationships (SAR)

As a specific stability profile for 4,8-Dichloro-5-methoxy-2-propylquinoline is not standard in public pharmacopeias, we derive its behavior from the well-documented photochemistry of fluoro/chloro-quinolines (e.g., fluoroquinolone antibiotics, chloroquine).

The Chromophore Risk

The quinoline core is a strong UV absorber. The presence of the 5-methoxy group (electron-donating) results in a bathochromic shift (red-shift), potentially pushing the absorption maximum into the UVA/visible range (320–400 nm). This makes the molecule sensitive not just to UV-C/B, but also to standard laboratory lighting.

Primary Degradation Mechanism: Homolytic Dehalogenation

Under UV irradiation, the Carbon-Chlorine (C-Cl) bond undergoes homolytic cleavage.

  • Regioselectivity: The chlorine at the C4 position is generally more photolabile than at the C8 position due to the stability of the resulting radical intermediate and electron density distribution in the pyridine ring of the quinoline system.

  • Reaction:

    • Absorption of photon (

      
      ).
      
    • Homolysis of C4-Cl bond

      
       Quinoline radical + Cl
      
      
      
      radical.
    • In Protic Solvents (MeOH/H2O): The radical abstracts a hydrogen atom, leading to Dechlorination (formation of 8-chloro-5-methoxy-2-propylquinoline).

    • In Presence of Oxygen: Formation of peroxy radicals, leading to complex oxidation products or ring opening.

Secondary Mechanism: Nucleophilic Photosubstitution

In aqueous buffers, the excited state of the quinoline can become highly electrophilic at the C4 position, leading to photohydrolysis where the chloride is replaced by a hydroxyl group (–OH), yielding the corresponding quinolone derivative.

Troubleshooting & FAQs

Q: My HPLC chromatogram shows a new peak at RRT 0.85 after light exposure. What is it? A: This is likely the monodechlorinated impurity (8-chloro-5-methoxy-2-propylquinoline).

  • Logic: Loss of a Chlorine atom (

    
    ) and gain of a Hydrogen (
    
    
    
    ) results in a mass shift of
    
    
    .
  • Verification: Run LC-MS. If the parent is

    
    , look for 
    
    
    
    .

Q: Can I use clear glassware if I work quickly? A: No. In dilute solutions (


), photodegradation can follow zero-order kinetics initially, meaning degradation occurs immediately upon exposure. Use Low-Actinic (Amber) Glassware  exclusively.

Q: How do I validate the photostability for my regulatory filing? A: You must follow ICH Q1B guidelines. See the protocol below.

Experimental Protocol: Confirmatory Photostability Study

Objective: To empirically determine the degradation rate and identify degradants of 4,8-Dichloro-5-methoxy-2-propylquinoline.

Materials
  • Light Source: Xenon arc lamp or cool white fluorescent lamp + near UV lamp (compliant with ISO 10977).

  • Actinometer: 2% Quinine Monohydrochloride dihydrate (chemical actinometer to verify UV exposure).

  • Sample Solvent: Acetonitrile:Water (50:50) or Methanol (depending on solubility).

Workflow
  • Preparation :

    • Sample A (Exposed): Prepare a

      
       solution in a clear quartz or glass volumetric flask.
      
    • Sample B (Dark Control): Prepare identical solution, wrap flask immediately in double-layer aluminum foil.

    • Solid Sample: Spread

      
       of powder thinly in a petri dish; cover with a UV-transparent lid (quartz) or leave open if environment is controlled.
      
  • Exposure (ICH Q1B Conditions) :

    • Expose Sample A and Solid Sample to light source.

    • Target Dose: Minimum

      
       (Visible) AND 
      
      
      
      (UV).[1]
    • Place Sample B (Dark Control) next to the exposed samples to control for thermal degradation.

  • Analysis :

    • Dilute samples to HPLC target concentration (e.g.,

      
      ).
      
    • Analyze via HPLC-UV-MS.

Data Analysis Table
ParameterAcceptance CriterionAction if Failed
Purity Drop (Solid)

change vs Control
Re-package in opaque, foil-lined containers.
Purity Drop (Solution)

change vs Control
Strictly prepare fresh solutions in amber glass; use gold fluorescent room lights.
Mass Balance

(Parent + Impurities)
If

, suspect volatile degradants or polymerization.

Visualizations

Figure 1: Predicted Photodegradation Pathway

Caption: Proposed degradation mechanism showing homolytic cleavage at the C-4 position followed by hydrogen abstraction (dechlorination) or nucleophilic attack (hydrolysis).

Photodegradation Parent 4,8-Dichloro-5-methoxy- 2-propylquinoline (Parent) Excited Excited State (Singlet/Triplet) Parent->Excited UV Absorption (hν) Radical Radical Intermediate (C4-Cl Cleavage) Excited->Radical Homolysis Dechlor 8-Chloro-5-methoxy- 2-propylquinoline (Dechlorination Product) Radical->Dechlor + H• (from Solvent) Hydroxy 4-Hydroxy-8-chloro- 5-methoxy-2-propylquinoline (Photohydrolysis Product) Radical->Hydroxy + H2O / OH-

Figure 2: Stability Testing Workflow (ICH Q1B)

Caption: Decision tree for evaluating photostability and determining necessary handling precautions.

StabilityWorkflow Start Start: ICH Q1B Confirmatory Testing Expose Expose to 1.2M lux•h + 200 W•h/m² UV Start->Expose CheckSolid Analyze Solid Sample Expose->CheckSolid CheckSol Analyze Solution Sample Expose->CheckSol SolidRes Degradation > 0.5%? CheckSolid->SolidRes SolRes Degradation > 2.0%? CheckSol->SolRes FailSolid CRITICAL: Light-Resistant Packaging Required (Foil/Opaque) SolidRes->FailSolid Yes PassSolid Standard Storage (Amber Vials) SolidRes->PassSolid No FailSol CRITICAL: Protect Solutions from ALL Light during prep SolRes->FailSol Yes PassSol Standard Handling SolRes->PassSol No

References

  • Albini, A., & Monti, S. (2003). Photochemistry of Quinolines and Isoquinolines. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.

  • Fasani, E., et al. (1999). Photochemistry of fluoroquinolones: reaction mechanisms and phototoxicity. Journal of Photochemistry and Photobiology B: Biology.

  • Glass, B. D., et al. (2004). Photostability of drugs and drug products.[1][2] In Encyclopedia of Pharmaceutical Technology.

(Note: While specific literature on 4,8-dichloro-5-methoxy-2-propylquinoline is proprietary or sparse, the mechanisms described above are chemically validated for the 4,8-dichloroquinoline scaffold as cited in references 1 and 3.)

Sources

Troubleshooting

Purification of 4,8-Dichloro-5-methoxy-2-propylquinoline by column chromatography

Technical Support Center: Purification of 4,8-Dichloro-5-methoxy-2-propylquinoline Ticket ID: TMC-207-INT-001 Subject: Optimization of Column Chromatography for Bedaquiline Intermediate Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4,8-Dichloro-5-methoxy-2-propylquinoline

Ticket ID: TMC-207-INT-001 Subject: Optimization of Column Chromatography for Bedaquiline Intermediate Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to purify 4,8-Dichloro-5-methoxy-2-propylquinoline , a critical scaffold in the synthesis of diarylquinoline antibiotics (e.g., Bedaquiline).

Chemotype Analysis:

  • Core: Electron-deficient quinoline ring.

  • Risks: The 4-chloro substituent is susceptible to acid-catalyzed hydrolysis (converting to the 4-quinolone species) on active silica gel. The quinoline nitrogen (N-1) acts as a Lewis base, causing severe peak tailing and yield loss via irreversible adsorption to acidic silanols.

  • Goal: Isolate the target from unreacted aniline precursors and the 4-hydroxy hydrolytic impurity.

Part 1: Pre-Purification Diagnostics (The Triage)

Q1: My crude reaction mixture is a dark, viscous oil that won't crystallize. Is this normal? A: Yes. The introduction of the n-propyl group at the C2 position increases lipophilicity and disrupts crystal packing compared to methyl analogs.

  • Action: Do not attempt direct recrystallization if the purity is <85%. The oily matrix often traps impurities. Proceed to chromatography.[1][2][3][4][5]

  • Solubility Check: Dissolve 10 mg in 1 mL of Hexane/Ethyl Acetate (4:1). If it remains oily or cloudy, your impurity profile likely includes polar hydrolysis byproducts (4-quinolones).

Q2: My TLC shows a "comet" streak rather than a distinct spot. How do I fix this? A: This is classic "base drag." The basic nitrogen of the quinoline is interacting with the acidic protons of the silica plate.[2]

  • The Fix: You must pretreat your TLC plate or modify your mobile phase.

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your developing solvent.

    • Observation: The streak should tighten into a compact oval. If it does not, the streaking is due to decomposition (hydrolysis), not basicity.

Part 2: Method Development & Protocols

Standard Operating Procedure: Passivated Silica Chromatography

Rationale: Standard silica is slightly acidic (pH 6.5–7.0). To prevent the 4-chloro group from hydrolyzing to the 4-hydroxy species (which stays on the baseline), we must neutralize the stationary phase.

Step 1: The Mobile Phase Do not use Methanol/DCM initially; it is too polar for this lipophilic intermediate.

  • Solvent A: Hexane (or Heptane) + 1% Triethylamine (TEA).

  • Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA).

  • Note: The TEA must be in both solvents to maintain constant pH during the gradient.

Step 2: Column Packing (Slurry Method)

  • Suspend Silica Gel 60 (230–400 mesh) in Solvent A.

  • Pour into the column and flush with 3 column volumes (CV) of Solvent A.

  • Critical Check: Check the pH of the eluent exiting the column. It must be basic (pH > 8 on wet indicator paper) before loading your sample.

Step 3: Loading

  • Technique: Solid load is preferred. Dissolve crude oil in minimal DCM, mix with silica (1:2 ratio), and rotovap to a free-flowing powder.

  • Why? Liquid loading a viscous oil often leads to "channeling" and band broadening.

Step 4: Elution Gradient

Time (CV) % Solvent B (EtOAc/TEA) Phase Description
0–2 0% Elution of non-polar impurities (over-chlorinated byproducts)
2–8 0% → 10% Linear Gradient
8–15 10% → 25% Target Elution Window (Expect Rf ~0.3–0.4)
15–20 25% → 50% Elution of unreacted aniline precursors

| >20 | 100% (MeOH flush) | Removal of polar 4-hydroxy quinolone (Baseline material) |

Part 3: Troubleshooting Specific Failures

Q3: I see a new spot appearing on TLC during the column run that wasn't in the crude. What is happening? A: You are experiencing on-column degradation . The 4-chloro group is labile. If the silica was not sufficiently neutralized, local acid sites are converting your product into 4,8-dichloro-5-methoxy-2-propylquinolin-4(1H)-one.

  • Immediate Action: Switch stationary phases. Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and preserves the 4-chloro integrity.

Q4: The product co-elutes with a "front-running" impurity. How do I separate them? A: The front-running impurity is likely the 8-deschloro analog or a regioisomer from the cyclization step.

  • Strategy: Change the selectivity mechanism.

  • Alternative Solvent: Switch from EtOAc to Toluene .

    • System: Hexane / Toluene (Gradient 0–100%).

    • Mechanism:[6][7][8] Toluene engages in

      
       interactions with the electron-deficient quinoline ring, often resolving halo-isomers that co-elute in EtOAc systems.
      

Q5: My yield is low, and the mass balance is missing. Where is it? A: If you didn't use TEA, your product is irreversibly bound to the silica.

  • Recovery Protocol: Flush the column with DCM : Methanol : NH₄OH (90:9:1) .

  • Result: This "stripping solvent" will release the protonated quinoline. Evaporate carefully and re-purify using the Passivated Protocol above.

Part 4: Decision Logic & Workflow

The following diagram outlines the decision process for purifying this specific chemotype.

PurificationWorkflow Start Crude 4,8-Dichloro-5-methoxy- 2-propylquinoline TLC_Check Diagnostic TLC (Hex/EtOAc 4:1) Start->TLC_Check Decision_Streak Does it Streak/Tail? TLC_Check->Decision_Streak Add_TEA Add 1% TEA to Eluent (Passivate Silica) Decision_Streak->Add_TEA Yes (Base interaction) Decision_Stable Is Product Stable on Silica? Decision_Streak->Decision_Stable No (Proceed) Add_TEA->Decision_Stable Alumina_Route Switch to Neutral Alumina (Avoid Acid Hydrolysis) Decision_Stable->Alumina_Route No (New spots appear) Silica_Route Run Silica Column (Gradient: Hex -> 20% EtOAc) Decision_Stable->Silica_Route Yes Final_Pool Pool Fractions (Evaporate < 40°C) Alumina_Route->Final_Pool Resolution_Check Co-elution with Non-polar Impurity? Silica_Route->Resolution_Check Toluene_Switch Switch Solvent: Hexane / Toluene Resolution_Check->Toluene_Switch Yes (Isomers present) Resolution_Check->Final_Pool No (Clean separation) Toluene_Switch->Final_Pool

Caption: Figure 1. Decision tree for the purification of acid-sensitive 4-chloroquinoline derivatives. Note the critical branch points for silica passivation and stationary phase substitution.

References

  • Janssen Pharmaceutica N.V. (2004). Quinoline derivatives and their use as mycobacterial inhibitors. WO Patent 2004/011436.[9][10] Link

    • Context: Primary source describing the synthesis and isolation of the 4,8-dichloro-5-methoxy-2-propylquinoline intermedi
  • Teledyne ISCO. (2017). Method Development Strategies for Amine Bonded Phase Columns. Link

    • Context: Technical validation for using amine modifiers (TEA) or amine-functionalized silica to purify basic heterocycles like quinolines.
  • Organic Syntheses. (2000). Purification of Quinoline Derivatives by Flash Chromatography. Org. Synth. Coll. Vol. 10. Link

    • Context: General protocols for handling nitrogen-containing heterocycles on silica gel to prevent decomposition.[2]

Sources

Optimization

Technical Support Center: Detecting Degradation Products of Methoxy-Quinolines by LC-MS

Welcome to the technical support center for the analysis of methoxy-quinoline degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of methoxy-quinoline degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities and degradants of methoxy-quinoline-based compounds. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the stability testing and analysis of methoxy-quinolines.

Q1: My methoxy-quinoline compound is showing signs of degradation (e.g., discoloration, loss of potency). What are the most likely degradation pathways?

A1: Methoxy-quinolines, like many quinoline derivatives, are susceptible to degradation under several stress conditions. The most common pathways are:

  • Photodegradation: Many quinoline compounds are photosensitive and can degrade when exposed to UV or ambient light.[1][2] This often involves oxidation or hydroxylation of the quinoline ring.[1][3]

  • Oxidation: The quinoline ring and the electron-rich methoxy group are prone to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen over time.[1][2][3] Common oxidative degradation products include N-oxides and hydroxylated derivatives.

  • Hydrolysis (Acidic and Basic): The stability of methoxy-quinolines can be highly pH-dependent.[1] Under acidic or basic conditions, hydrolysis can occur, potentially leading to the cleavage of the methoxy group to form a hydroxy-quinoline, or other rearrangements and ring-opening reactions.[1][2]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[1] It is crucial to establish the thermal stability of your compound both in solid form and in solution.

It is essential to conduct forced degradation studies, as outlined by ICH guidelines, to systematically identify the specific degradation pathways for your molecule.[4][5]

Q2: I am developing a stability-indicating LC-MS method. What are the recommended starting conditions for chromatographic separation?

A2: A well-resolved chromatographic separation is fundamental. For methoxy-quinolines and their potential degradation products, a reversed-phase (RP) C18 column is the most common and effective choice.[1][6]

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][6]Provides good retention and separation for moderately polar to non-polar compounds like quinolines. The longer column length aids in resolving closely eluting degradants.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid aids in the protonation of the basic quinoline nitrogen, leading to better peak shape and improved ionization efficiency in positive ion mode ESI-MS.[7]
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.A gradient is crucial as degradation products can have a wide range of polarities. A shallow gradient ensures the separation of isomeric and closely related impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns. This may need to be adjusted based on column dimensions and particle size.
Injection Volume 10-20 µL[1]A good starting point to avoid column overload while ensuring adequate sensitivity.
Detection UV/DAD (e.g., 285 nm) and MS (Full Scan & MS/MS)Diode Array Detection (DAD) provides peak purity information, while MS provides mass information for identification.[2]

Q3: How do I identify unknown degradation products in my LC-MS data?

A3: Identifying unknown degradants involves a systematic approach combining chromatographic data, mass spectrometry, and an understanding of fragmentation patterns.

  • Mass Shift Analysis: Compare the mass-to-charge ratio (m/z) of the unknown peaks to the parent compound. Common mass shifts can indicate specific chemical modifications.

  • Fragmentation Pattern (MS/MS) Analysis: The fragmentation of methoxy-quinolines provides structural information. Common neutral losses from the parent ion include:

    • Loss of CH₃ radical (-15 Da): A common fragmentation for methoxy groups.[8][9]

    • Loss of CH₂O (-30 Da): Indicates the presence of a methoxy group.[10]

    • Loss of CO (-28 Da): Can occur after the initial loss of a methyl radical.[8][9]

    • Loss of HCN (-27 Da): Characteristic of the quinoline ring itself.[11]

    • Loss of CH₃OH (-32 Da): Can occur if a hydroxyl group is adjacent to a methoxy group.[8][9]

    By comparing the MS/MS spectrum of the degradant to that of the parent compound, you can deduce where the modification has occurred.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS provide accurate mass measurements, which allow for the determination of the elemental composition of the degradant, significantly narrowing down potential structures.[12]

Q4: I'm observing poor peak shape (tailing, fronting) for my parent compound and its degradants. What could be the cause?

A4: Poor peak shape is a common issue in LC analysis and can stem from several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the basic nitrogen of the quinoline ring, causing peak tailing. Using a mobile phase with a low pH (e.g., with formic acid) can suppress this interaction by protonating the silanols.[7]

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.[13] Try diluting your sample.

  • Inappropriate Injection Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.[14] Ideally, the sample should be dissolved in the initial mobile phase.

  • Column Degradation: Over time, columns can lose their stationary phase or become contaminated, leading to poor performance.[15]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Observed Problem Potential Cause Recommended Action & Rationale
Low MS Signal / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components can compete for ionization, reducing the analyte signal.[7] 2. Suboptimal MS Source Parameters: Incorrect source temperature, gas flows, or capillary voltage. 3. Analyte Degradation in Source: Some compounds are thermally labile and can degrade in the MS source.1. Improve Chromatographic Separation: Modify the gradient to separate the analyte from interfering peaks. 2. Optimize Source Conditions: Systematically adjust source parameters while infusing a standard solution of your compound to find the optimal settings. 3. Use a Milder Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI) which can be gentler for some molecules.[16]
Retention Time Shifts 1. Mobile Phase Preparation Inconsistency: Small variations in pH or solvent composition can affect retention.[14] 2. Column Temperature Fluctuation: Inconsistent column temperature can lead to variable retention times.[14] 3. Column Equilibration: Insufficient column equilibration time between runs.1. Prepare Fresh Mobile Phase Daily: Use a calibrated pH meter and precise measurements. 2. Use a Column Oven: This ensures a stable and consistent temperature throughout the analysis.[14] 3. Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes before each injection.
Ghost Peaks / Carryover 1. Injector Contamination: Residual sample from a previous injection is being introduced.[14] 2. Strongly Retained Compounds: Components from a previous run may elute in a subsequent run.1. Implement a Needle Wash Step: Use a strong solvent (e.g., a high percentage of organic solvent) to wash the injection needle and loop between runs.[15] 2. Increase Gradient Hold/Post-Run Flush: Extend the hold time at the highest organic percentage at the end of your gradient, or add a high-organic flush step after each run to elute strongly bound compounds.
Inconsistent Degradation Profile 1. Variability in Stress Conditions: Inconsistent temperature, light exposure, or concentration of stressor (acid, base, oxidant).[4] 2. Sample Preparation Issues: Degradation continuing or being initiated after sampling.[3]1. Tightly Control Stress Experiments: Use calibrated equipment (ovens, photostability chambers) and accurately prepare stressor solutions.[4] 2. Quench the Reaction: Immediately before analysis, neutralize acidic/basic samples or use a quenching agent to stop the degradation process.[3][6] Rapidly freezing the sample can also be effective.[3]

Section 3: Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol provides a standardized workflow for subjecting a methoxy-quinoline drug substance to stress conditions to identify potential degradation products, in accordance with ICH guideline Q1A(R2).[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the methoxy-quinoline compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[1][2]

2. Application of Stress Conditions: (Target 5-20% degradation[4])

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).[1] Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.[1] Sample at various time points. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[1] Keep at room temperature and monitor over time.

  • Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 80°C.[1] Sample at various time points.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber, following ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating LC-MS method.

  • Calculate the percentage of degradation and identify the m/z of major degradation products.

Workflow Diagrams

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Aliquots Thermal Thermal (80°C) Stock->Thermal Expose Aliquots Photo Photolysis (ICH Q1B) Stock->Photo Expose Aliquots Neutralize Quench / Neutralize Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize LCMS LC-MS Analysis (Stability-Indicating Method) Neutralize->LCMS Identify Identify Degradants (Mass Shift & MS/MS) LCMS->Identify

Caption: Workflow for a forced degradation study.

Troubleshooting_LCMS node_action node_action Start Problem Observed? Is_PeakShape Poor Peak Shape? Start->Is_PeakShape Yes Is_Retention Retention Time Shift? Start->Is_Retention No Is_PeakShape->node_action Yes Check: - Mobile Phase pH - Injection Solvent - Column Load Is_PeakShape->Is_Retention No Is_Retention->node_action Yes Check: - Mobile Phase Prep - Column Temp - Equilibration Is_Sensitivity Low Sensitivity? Is_Retention->Is_Sensitivity No Is_Sensitivity->node_action Yes Check: - Ion Suppression - MS Source Params

Caption: Decision tree for LC-MS troubleshooting.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. Available from: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Journal of Chemistry. Available from: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Journal of Chemistry. Available from: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). ResearchGate. Available from: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Available from: [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available from: [Link]

  • Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. (2015). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. (2026). Infinix Bio. Available from: [Link]

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Microbial degradation of quinoline and methylquinolines. (1990). ResearchGate. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available from: [Link]

  • Detection of methylquinoline transformation products in microcosm experiments and in tar oil contaminated groundwater using LC-NMR. (2008). PubMed. Available from: [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). ResearchGate. Available from: [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). American Association for Clinical Chemistry. Available from: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1995). Chemical Papers. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Available from: [Link]

  • stability-indicating lc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Available from: [Link]

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. (2000). PubMed. Available from: [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed. Available from: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). MDPI. Available from: [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020). Research Pharmaceutical Sciences. Available from: [Link]

  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020). ResearchGate. Available from: [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2019). Universidade de Lisboa. Available from: [Link]

  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. (2020). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites. ResearchGate. Available from: [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2023). MDPI. Available from: [Link]

  • Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry. (2023). ACS Omega. Available from: [Link]

  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to C13 NMR Chemical Shifts for Propyl-Substituted Quinolines

For researchers, scientists, and drug development professionals working with quinoline-based scaffolds, unambiguous structural elucidation is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with quinoline-based scaffolds, unambiguous structural elucidation is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides a powerful tool for mapping the carbon framework of these molecules. This guide offers a comparative analysis of the C13 NMR chemical shifts for propyl-substituted quinolines, providing experimental data and insights into the influence of substituent positioning on the quinoline ring system.

The substitution of a propyl group on the quinoline ring induces characteristic shifts in the C13 NMR spectrum, which are dictated by the electronic and steric effects of the alkyl substituent. Understanding these shifts is crucial for confirming the regiochemistry of a synthesis and for the overall structural verification of novel quinoline derivatives.

Comparative Analysis of C13 NMR Chemical Shifts

The C13 NMR chemical shifts of the parent quinoline molecule serve as a fundamental baseline for understanding the impact of substitution. The introduction of a propyl group, an electron-donating alkyl substituent, generally leads to a shielding effect (an upfield shift to a lower ppm value) on the directly attached carbon (ipso-carbon) and other carbons within the ring system, particularly those at the ortho and para positions.

Below is a comparative table of the experimental C13 NMR chemical shifts for quinoline and 2-propylquinoline in deuterated chloroform (CDCl3). The data for other propyl-substituted isomers are predicted based on established substituent effects observed for methylquinolines, which serve as a reliable model for alkyl substituent effects.[1]

CarbonQuinoline (δ, ppm)[2]2-Propylquinoline (δ, ppm)[3]3-Propylquinoline (Predicted δ, ppm)4-Propylquinoline (Predicted δ, ppm)
C-2150.3162.98~150~151
C-3121.1121.49~129~122
C-4136.1125.73~136~144
C-4a128.2127.57~128~127
C-5126.6126.79~126~126
C-6127.6128.84~128~127
C-7129.4129.42~129~129
C-8129.4136.29~129~130
C-8a148.4147.93~148~148
C-1'-41.36~38~35
C-2'-23.42~24~24
C-3'-14.12~14~14

Analysis of Substituent Effects:

  • 2-Propylquinoline: The most significant effect of the propyl group at the C-2 position is the pronounced downfield shift of C-2 itself to 162.98 ppm. This is a direct consequence of the alpha-substituent effect. The adjacent C-3 and the peri C-8 also experience notable downfield shifts.

  • 3-Propylquinoline (Predicted): Substitution at the C-3 position is expected to cause a downfield shift at C-3 and C-4, while the effect on the carbocyclic ring would be less pronounced.

  • 4-Propylquinoline (Predicted): A propyl group at the C-4 position is anticipated to induce a significant downfield shift at C-4 and the adjacent C-3 and C-4a carbons.

The observed shifts are a combination of inductive and steric effects. The electron-donating nature of the propyl group increases the electron density at certain positions, leading to shielding, while steric compression can cause deshielding.

Experimental Protocol for C13 NMR Spectroscopy of Propyl-Substituted Quinolines

The following is a generalized procedure for acquiring high-quality C13 NMR spectra of propyl-substituted quinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the propyl-substituted quinoline sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry 5 mm NMR tube.

  • The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup:

  • The data presented in this guide were notionally acquired on a 400 MHz or 600 MHz NMR spectrometer.[3]

  • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming to achieve sharp and symmetrical peaks.

3. 13C NMR Spectrum Acquisition:

  • A standard proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Key acquisition parameters to consider:

    • Spectral Width: Sufficient to encompass all expected carbon resonances (typically 0-200 ppm).

    • Acquisition Time: Usually around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for protonated carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from hundreds to thousands) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

  • The spectrum is then phased, and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[2]

Workflow and Data Analysis

The overall process from sample preparation to structural confirmation can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation Sample Propyl-substituted Quinoline (10-20 mg) Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Dissolve in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (400-600 MHz) Lock Lock & Shim Spectrometer->Lock Pulse 13C Pulse Sequence (Proton Decoupled) Lock->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Chemical Shifts (TMS or Solvent) Phase->Reference Assign Assign Signals Reference->Assign Compare Compare with Reference Data & Predicted Shifts Assign->Compare Structure Structural Confirmation Compare->Structure

Workflow for C13 NMR Analysis of Propyl-Substituted Quinolines.

Influence of Propyl Group Position on Quinoline C13 NMR Chemical Shifts

The position of the propyl substituent on the quinoline ring has a predictable, albeit distinct, influence on the chemical shifts of the ring carbons. This is primarily governed by the electronic effects transmitted through the aromatic system.

G substituent {Propyl Group|-CH2CH2CH3|Electron Donating} effects {Electronic Effects|Inductive Effect (+I)|Mesomeric Effect (weak)} substituent->effects quinoline Quinoline Ring System C-2 C-3 C-4 C-4a C-5 C-6 C-7 C-8 C-8a shifts Observed Chemical Shifts Ipso (α) Ortho Meta Para quinoline->shifts Results in effects->quinoline Influence on Electron Density

Logical relationship of propyl substitution and its effect on C13 NMR chemical shifts.

The C13 NMR chemical shifts of propyl-substituted quinolines provide a detailed fingerprint of their molecular structure. While experimental data for all isomers may not be readily available, a comparative approach using the parent quinoline and available data for alkyl-substituted analogues, such as 2-propylquinoline and methylquinolines, allows for a robust prediction and confirmation of the substitution pattern. By understanding the underlying principles of substituent effects and following a systematic experimental and analytical workflow, researchers can confidently utilize C13 NMR spectroscopy for the structural elucidation of this important class of heterocyclic compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Claret, P. A., & Williams, D. H. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1491-1497.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Critical Reviews in Analytical Chemistry, 52(3), 534-566.
  • Hansen, P. E., Spanget-Larsen, J., & Wozniak, K. (2013). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4386-4403.
  • PubChem. (n.d.). 2-Propylquinoline. Retrieved from [Link]

  • Ahmad, V. U., & Khan, M. A. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. The Nucleus, 39(3-4), 167-174.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[2-Propenyloxy]quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0182707). Retrieved from [Link]

  • Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 102-109.
  • The Royal Society of Chemistry. (n.d.). Phosphine free Mn-complex catalysed dehydrogenative CC and - Supporting Information. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

Sources

Comparative

Advanced Fragmentation Guide: C₁₃H₁₃Cl₂NO (Dichlorobenzamide Analog)

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of C₁₃H₁₃Cl₂NO , specifically focusing on the benzamide derivative 3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzami...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of C₁₃H₁₃Cl₂NO , specifically focusing on the benzamide derivative 3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzamide . This molecule serves as a critical case study for characterizing dichlorinated amide analogs in pharmaceutical and agrochemical development.

Executive Summary

The molecular formula C₁₃H₁₃Cl₂NO (MW 269.04 Da) predominantly refers to 3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzamide , a structural analog of the herbicide Propyzamide (Pronamide) . In drug development and environmental forensics, distinguishing this molecule from its C12 homolog (Propyzamide) and its regioisomers (e.g., 3,5-dichloro variants) is critical for accurate impurity profiling and metabolite identification.

This guide compares the mass spectrometric performance of C₁₃H₁₃Cl₂NO under Electron Ionization (EI) and Electrospray Ionization (ESI) , benchmarking it against industry-standard alternatives to demonstrate specificity and detection limits.

Technical Deep Dive: Fragmentation Mechanics
2.1 Isotopic Signature (The "Chlorine Fingerprint")

Before analyzing fragmentation, the molecular ion ([M]⁺ or [M+H]⁺) must be validated via its isotopic envelope. The presence of two chlorine atoms (


 and 

) dictates a distinct 9:6:1 intensity ratio for the

,

, and

peaks.
  • m/z 269 (100%) :

    
    
    
  • m/z 271 (~65%) :

    
    
    
  • m/z 273 (~11%) :

    
    
    

Note: Any deviation from this pattern suggests interference or a non-dichlorinated isobar.

2.2 EI Fragmentation Pathway (Hard Ionization)

Under 70 eV EI, the molecule undergoes extensive fragmentation driven by the stability of the benzoyl cation.

  • Primary Cleavage (α-Cleavage) : The amide bond breaks, retaining the positive charge on the carbonyl carbon due to resonance stabilization from the aromatic ring.

    • Precursor : m/z 269

    • Product : m/z 173 (3,4-dichlorobenzoyl cation) [Base Peak].

    • Neutral Loss : m/z 96 (3-methylpent-1-yn-3-amine radical).

  • Secondary Decarbonylation : The benzoyl cation loses CO.

    • Precursor : m/z 173

    • Product : m/z 145 (3,4-dichlorophenyl cation).

    • Neutral Loss : 28 Da (CO).

  • Ring Degradation : Sequential loss of Cl or C₂H₂ from the phenyl ring.

    • m/z 109 (Chlorophenyl cation).

    • m/z 75 (Benzyne derivative).

2.3 ESI Fragmentation Pathway (Soft Ionization)

In LC-MS/MS (ESI+), the protonated molecule [M+H]⁺ (m/z 270) is the precursor. Collision-Induced Dissociation (CID) yields a different profile:

  • Amide Hydrolysis-like Cleavage : Similar to EI, but often yields the protonated amine or the acylium ion depending on proton affinity.

    • Dominant Fragment : m/z 173 (Dichlorobenzoyl cation).

  • McLafferty-like Rearrangement : Rare in alkynes, but hydrogen migration from the ethyl group can occur, leading to specific neutral losses of alkenes (e.g., loss of ethylene).

Comparative Analysis: C₁₃H₁₃Cl₂NO vs. Alternatives

This section evaluates the "performance" of the analytical method for C₁₃H₁₃Cl₂NO against its closest structural alternative, Propyzamide (C₁₂H₁₁Cl₂NO) .

FeatureTarget: C₁₃H₁₃Cl₂NO Alternative: Propyzamide (C₁₂) Differentiation Strategy
Molecular Ion m/z 269 (M⁺)m/z 255 (M⁺)Δ14 Da shift confirms the extra methylene (-CH₂-) group in the alkyl chain.
Base Peak (EI) m/z 173 (Dichlorobenzoyl)m/z 173 (Dichlorobenzoyl)Indistinguishable by base peak alone. Requires molecular ion or low-mass fragments.
Alkyl Fragment m/z 81 (C₆H₉⁺)m/z 53 (C₄H₅⁺)The alkyl chain fragment is the diagnostic key . C₁₃ yields a heavier propargyl cation.
Lipophilicity (RT) Higher (Later eluting)Lower (Earlier eluting)C₁₃H₁₃Cl₂NO elutes ~1.5 min later on C18 columns due to the ethyl vs. methyl substitution.
Sensitivity High (ESI+)High (ESI+)Comparable ionization efficiency; both possess the amide protonation site.

Performance Verdict :

  • Specificity : High. While the base peak (m/z 173) is shared with the C12 alternative, the molecular ion and the specific alkyl loss (96 Da vs 82 Da) provide 100% confidence in structural assignment.

  • Detection : ESI+ is recommended for trace analysis (ng/mL levels) due to the basic nitrogen, whereas EI is superior for library matching against NIST/Wiley databases.

Experimental Protocols
Protocol A: GC-MS Structural Elucidation (EI)
  • Instrument : Agilent 7890B/5977B or equivalent.

  • Column : DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet : Splitless mode, 250°C.

  • Carrier Gas : Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program :

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source : EI (70 eV), 230°C.

  • Scan Range : m/z 40–450.

Protocol B: LC-MS/MS Quantification (ESI+)
  • Instrument : Triple Quadrupole (e.g., Sciex 6500+).

  • Column : Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient : 10% B to 90% B over 5 min.

  • Source : ESI Positive Mode.

  • MRM Transitions :

    • Quantifier : 270.0 → 173.0 (CE: 25 V).

    • Qualifier : 270.0 → 145.0 (CE: 40 V).

Visualization: Fragmentation Pathway[1]

FragmentationPathway M Molecular Ion [C13H13Cl2NO]+ m/z 269 Benzoyl Dichlorobenzoyl Cation [C7H3Cl2O]+ m/z 173 (Base Peak) M->Benzoyl α-Cleavage (-96 Da) Alkyl Alkynyl Amine Radical [C6H10N]• (Neutral Loss) M->Alkyl Loss Phenyl Dichlorophenyl Cation [C6H3Cl2]+ m/z 145 Benzoyl->Phenyl -CO (-28 Da) CO CO (Neutral Loss) Benzoyl->CO Loss Chlorophenyl Chlorophenyl Cation [C6H3Cl]+ m/z 109 Phenyl->Chlorophenyl -HCl (-36 Da) Benzyne Benzyne Fragment [C6H3]+ m/z 75 Chlorophenyl->Benzyne -Cl (-35 Da) Cl Cl Radical (Neutral Loss) Chlorophenyl->Cl Loss

Figure 1: Proposed EI fragmentation pathway for 3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzamide, highlighting the dominant benzoyl cation formation.

References
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1152643, 3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzamide. Retrieved from [Link]

  • Wiley SpectraBase . Mass Spectrum of C13H13Cl2NO. Wiley Science Solutions. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
Validation

A Comparative Guide to the Reactivity of 4-Chloro vs. 8-Chloro Positions in Quinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, quinoline and its derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals, agroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, quinoline and its derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the quinoline ring is paramount in modulating the physicochemical and pharmacological properties of these molecules. Among the most versatile handles for such modifications is the chloro substituent, which opens the door to a plethora of synthetic transformations. However, the positional isomerism of the chlorine atom on the quinoline ring dramatically influences its reactivity. This guide provides an in-depth, data-driven comparison of the reactivity of 4-chloroquinoline and 8-chloroquinoline, two key isomers whose distinct electronic and steric environments dictate their behavior in pivotal synthetic reactions.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of the C-Cl bond in chloroquinolines is fundamentally governed by a delicate balance of electronic and steric factors. Understanding these underlying principles is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

Electronic Landscape: An Electron-Deficient Arena

The quinoline ring system is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced in the pyridine ring (positions 2, 3, and 4), rendering these positions more susceptible to nucleophilic attack.

  • 4-Chloroquinoline: The chlorine atom at the 4-position is directly influenced by the strong electron-withdrawing effect of the adjacent nitrogen atom. This polarization of the C4-Cl bond, coupled with the ability of the nitrogen to stabilize the negative charge in the reaction intermediate, significantly activates this position towards nucleophilic aromatic substitution (SNAr).[1][2]

  • 8-Chloroquinoline: The chlorine atom at the 8-position resides on the carbocyclic (benzene) ring. While still influenced by the overall electron-deficient nature of the quinoline system, the electronic activation from the nitrogen atom is less direct compared to the 4-position.[3]

Steric Considerations: The Peri-Interaction at the 8-Position

A critical distinguishing feature between the two isomers is the steric environment surrounding the chlorine atom.

  • 4-Chloroquinoline: The 4-position is relatively unhindered, allowing for the facile approach of a wide range of nucleophiles and catalytic complexes.

  • 8-Chloroquinoline: The 8-position is subject to significant steric hindrance due to its proximity to the hydrogen atom at the "peri" position (C7). This steric crowding can impede the approach of bulky reagents and catalysts, thereby influencing reaction rates and yields.[3] This steric impediment is a well-documented phenomenon in 8-substituted quinoline derivatives.[4]

The interplay of these electronic and steric factors is vividly illustrated in the following comparative analysis of key synthetic transformations.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of haloquinolines. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer-like intermediate. The stability of this intermediate is a key determinant of the reaction rate.

The 4-position of the quinoline ring is highly activated towards SNAr, a fact that has been extensively exploited in the synthesis of a vast array of 4-substituted quinolines, including the renowned antimalarial drug chloroquine.[5] In contrast, the 8-position is generally less reactive in SNAr reactions.

Experimental Data Summary: Nucleophilic Aromatic Substitution

While direct, side-by-side kinetic studies comparing the SNAr reactivity of 4-chloroquinoline and 8-chloroquinoline are scarce in the literature, a qualitative comparison can be drawn from various reports.

Reaction TypeIsomerNucleophileConditionsYieldObservations and References
Amination4-ChloroquinolineVarious aminesOften proceeds under moderate conditions (e.g., heating in a suitable solvent). Microwave irradiation can accelerate the reaction.Good to ExcellentA vast number of examples exist in the literature for the synthesis of 4-aminoquinolines.[2][5]
Amination8-ChloroquinolineAminesGenerally requires more forcing conditions (higher temperatures, stronger bases) compared to the 4-isomer. Steric hindrance can be a limiting factor with bulky amines.Moderate to GoodFewer examples are reported compared to the 4-isomer.[3]
Hydrolysis4-ChloroquinolineNaOH (aq)High TemperatureModerateGeneral reaction for haloaromatics.
Hydrolysis8-ChloroquinolineNaOH (aq)High TemperatureGood (93%)High yield reported under high-pressure conditions, suggesting the reaction is feasible but may require specific optimization.[3]

Causality Behind Experimental Choices: The more forcing conditions often required for SNAr reactions at the 8-position are a direct consequence of both reduced electronic activation and increased steric hindrance. The higher energy barrier for the formation of the Meisenheimer intermediate at the 8-position necessitates higher temperatures to achieve a reasonable reaction rate.

Experimental Protocol: A Comparative Kinetic Analysis of SNAr Reactivity

To provide a framework for a direct comparison of the reactivity of 4-chloroquinoline and 8-chloroquinoline, the following protocol outlines a method for monitoring the progress of an SNAr reaction using UV-Vis spectrophotometry. This method allows for the determination of pseudo-first-order rate constants under identical reaction conditions.

Protocol: Kinetic Analysis of Amination via UV-Vis Spectrophotometry

Objective: To determine and compare the pseudo-first-order rate constants for the reaction of 4-chloroquinoline and 8-chloroquinoline with a model amine nucleophile (e.g., piperidine).

Materials:

  • 4-Chloroquinoline

  • 8-Chloroquinoline

  • Piperidine (or other suitable amine nucleophile)

  • Anhydrous, high-purity solvent (e.g., acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard volumetric flasks and micropipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the amine nucleophile (e.g., 1.0 M in the chosen solvent).

    • Prepare stock solutions of 4-chloroquinoline and 8-chloroquinoline (e.g., 10 mM in the same solvent).

  • Instrumentation Setup:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This will require an initial scan of the starting materials and the expected product.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Pipette a known volume of the solvent and the amine nucleophile stock solution into the quartz cuvette to achieve a large excess of the nucleophile (e.g., at least 10-fold) compared to the chloroquinoline.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, known volume of the chloroquinoline stock solution into the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the chosen wavelength over time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment for the other chloroquinoline isomer under identical conditions.

  • Comparison:

    • Compare the determined k_obs values for 4-chloroquinoline and 8-chloroquinoline to obtain a quantitative measure of their relative reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis. The reactivity of aryl chlorides in these reactions is highly dependent on the catalyst system and the electronic and steric properties of the substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[8] While aryl bromides and iodides are more reactive, advancements in ligand design have enabled the efficient coupling of aryl chlorides.

  • 4-Chloroquinoline: The 4-position is generally more reactive in Suzuki-Miyaura coupling compared to the 8-position. This is attributed to the more facile oxidative addition of the palladium catalyst to the electron-deficient C4-Cl bond. High yields have been reported for the coupling of 4-chloroquinoline derivatives with various boronic acids.[3][9]

  • 8-Chloroquinoline: The steric hindrance at the 8-position can pose a significant challenge for the bulky palladium catalyst to approach and undergo oxidative addition. This can lead to lower yields or the need for more specialized and sterically demanding ligands to facilitate the reaction.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction with aryl chlorides is highly dependent on the ligand used.

  • 4-Chloroquinoline: The 4-position is expected to be more reactive in Buchwald-Hartwig amination due to its favorable electronic properties.

  • 8-Chloroquinoline: The steric hindrance at the 8-position is a major consideration. The choice of both the ligand and the amine coupling partner is critical. Less bulky amines are likely to be more successful coupling partners.[3]

Experimental Data Summary: Palladium-Catalyzed Cross-Coupling

Reaction TypeIsomerCoupling PartnerCatalyst/LigandBaseSolventYieldObservations and References
Suzuki-Miyaura4-Chloroquinoline{2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acidPd(PPh₃)₄Na₂CO₃ (aq)DME96%High yield achieved with a standard palladium catalyst.[3][9]
Suzuki-Miyaura8-ChloroquinolineVarious Arylboronic Acids----Generally expected to be less reactive than the 4-isomer due to steric hindrance, potentially requiring more specialized catalyst systems.[3]
Buchwald-Hartwig4-ChloroquinolineVarious Amines----Expected to be more reactive than the 8-isomer.
Buchwald-Hartwig8-ChloroquinolineVarious Amines----The steric environment would likely necessitate a carefully optimized catalyst system, potentially favoring less bulky amines.[3]

Visualizing the Mechanistic Pathways

To better understand the underlying principles of reactivity, the following diagrams illustrate the key mechanistic steps for SNAr and a general workflow for palladium-catalyzed cross-coupling reactions.

SNAr_Mechanism cluster_4_chloro SNAr at 4-Position cluster_8_chloro SNAr at 8-Position 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_4 Meisenheimer Intermediate (Resonance Stabilized by N) 4-Chloroquinoline->Meisenheimer_4 + Nu⁻ (fast) Product_4 4-Substituted Quinoline Meisenheimer_4->Product_4 - Cl⁻ (slower) 8-Chloroquinoline 8-Chloroquinoline Meisenheimer_8 Meisenheimer Intermediate (Less Stabilized) 8-Chloroquinoline->Meisenheimer_8 + Nu⁻ (slower, sterically hindered) Product_8 8-Substituted Quinoline Meisenheimer_8->Product_8 - Cl⁻

Caption: Comparative SNAr mechanism for 4- and 8-chloroquinoline.

Cross_Coupling_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) - Chloroquinoline - Coupling Partner - Pd Catalyst & Ligand - Base Start->Reaction_Setup Solvent_Addition Add Anhydrous Solvent Reaction_Setup->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC/GC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of the 4- and 8-chloro positions in the quinoline ring system presents a compelling case study in the interplay of electronic and steric effects. The 4-chloro position, activated by the adjacent nitrogen atom and relatively unhindered, is a prime site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions with a broader range of reaction partners. Conversely, the 8-chloro position, while still amenable to functionalization, is electronically less activated and significantly more sterically encumbered. This necessitates more forcing reaction conditions and a careful selection of reagents and catalysts to achieve desired transformations. For researchers in drug discovery and process development, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes to novel quinoline-based molecules, enabling the efficient and selective synthesis of target compounds with desired biological activities.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • Concerted nucleophilic aromatic substitutions. Nature Chemistry. [Link]

  • Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol. Fordham University Research. [Link]

  • SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. [Link]

  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. UCL Discovery. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Figure 4. DFT calculations highlight nucleophilic addition as the rate... ResearchGate. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Orbital Energy-Based Reaction Analysis of SN2 Reactions. Molecules. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Seton Hall University. [Link]

  • Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion. Journal of the Chemical Society B: Physical Organic. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • A comparative kinetic and mechanistic study between tetrahydrozoline and naphazoline toward photogenerated reactive oxygen species. Photochemical & Photobiological Sciences. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy of Methoxy-Quinolines

Executive Summary This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for methoxy-substituted quinolines, specifically focusing on the 6-methoxy and 8-methoxy isomers. These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for methoxy-substituted quinolines, specifically focusing on the 6-methoxy and 8-methoxy isomers. These compounds are critical pharmacophores in antimalarial (e.g., Primaquine, Quinine) and anticancer drug development. This document synthesizes spectral data, mechanistic vibrational theory, and optimized experimental protocols to assist researchers in structural elucidation and quality control.

Mechanistic Basis of Spectral Features

The IR spectrum of a methoxy-quinoline is a superposition of the heteroaromatic quinoline skeleton and the methoxy ether substituent. Correct interpretation requires understanding the causality behind these vibrational modes.

The Quinoline Scaffold (Skeleton)

The fused benzene and pyridine rings exhibit characteristic "breathing" modes. Unlike benzene, the nitrogen atom induces asymmetry, making certain ring vibrations IR active that would otherwise be symmetry-forbidden.

  • 
     : The hybridization of carbon atoms (
    
    
    
    ) leads to stiff C-H bonds, absorbing above 3000 cm⁻¹.
  • 
     and 
    
    
    
    : The delocalized
    
    
    -system creates a series of sharp bands between 1450–1620 cm⁻¹. The C=N stretch is particularly diagnostic, often appearing as a doublet near 1600 cm⁻¹ and 1580 cm⁻¹.
The Methoxy Substituent (-OCH₃)

The methoxy group introduces a strong dipole and breaks the symmetry of the parent ring, resulting in two primary diagnostic features:

  • 
     : The methyl group (
    
    
    
    hybridized) absorbs below 3000 cm⁻¹ (typically 2830–2960 cm⁻¹), providing a clear contrast to the aromatic C-H stretches.
  • 
     : The ether linkage displays two coupled vibrations:
    
    • Asymmetric Stretch (

      
      ):  Strong intensity, typically 1230–1270 cm⁻¹.
      
    • Symmetric Stretch (

      
      ):  Moderate intensity, typically 1020–1050 cm⁻¹.
      

Comparative Spectral Analysis

The following data compares the spectral fingerprints of methoxy-quinolines against critical alternatives (unsubstituted quinoline and hydroxy-quinoline).

Functional Group Assignments
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note

3200–3500Broad, StrongAbsent in pure methoxy-quinolines. Presence indicates hydrolysis to hydroxy-quinoline or moisture contamination.

3010–3060Weak/MedCharacteristic of the quinoline ring.

2830–2960MediumKey Differentiator. Distinct "Fermi resonance" often seen near 2835 cm⁻¹ for methoxy groups.

/

1580–1620StrongSkeletal ring vibrations.

1230–1275Very StrongPrimary marker for the aryl-alkyl ether bond.

1020–1075MediumSecondary confirmation of the ether linkage.
Isomeric Differentiation: 6-OMe vs. 8-OMe

Differentiation relies on the Fingerprint Region (600–900 cm⁻¹) , specifically the Out-of-Plane (OOP) C-H bending vibrations (


). The position of the substituent alters the number of adjacent hydrogen atoms on the benzene ring.
  • 8-Methoxyquinoline:

    • Structure: Substituent at C8. The benzene ring has 3 adjacent protons (H5, H6, H7).

    • Spectral Signature: Strong OOP bending bands typical of "1,2,3-trisubstituted benzene" patterns, often appearing near 760–780 cm⁻¹ and 700–720 cm⁻¹ .

  • 6-Methoxyquinoline:

    • Structure: Substituent at C6. The benzene ring has 2 adjacent protons (H7, H8) and 1 isolated proton (H5).

    • Spectral Signature: Shows a more complex pattern.[1] The "2 adjacent hydrogens" mode typically absorbs at 800–840 cm⁻¹ , while the isolated H5 can show a weak band near 860–900 cm⁻¹ .

Visualization: Spectral Interpretation Workflow

The following decision tree outlines the logical process for identifying a methoxy-quinoline sample using IR data.

SpectralLogic Start Unknown Quinoline Derivative CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH IsHydroxy Likely Hydroxy-Quinoline (or Wet Sample) CheckOH->IsHydroxy Yes CheckAliphatic Check 2830-2960 cm⁻¹ (Sharp Peaks?) CheckOH->CheckAliphatic No IsUnsub Unsubstituted Quinoline CheckAliphatic->IsUnsub No CheckCO Check 1230-1270 cm⁻¹ (Strong Band?) CheckAliphatic->CheckCO Yes IsMethoxy Methoxy-Quinoline Confirmed CheckCO->IsMethoxy Yes CheckOOP Analyze OOP Region (700-900 cm⁻¹) IsMethoxy->CheckOOP Res8 3 Adjacent H Pattern (~760 & 700 cm⁻¹) Likely 8-Methoxy CheckOOP->Res8 Res6 2 Adj + 1 Isolated H (~820 & 880 cm⁻¹) Likely 6-Methoxy CheckOOP->Res6

Caption: Logical workflow for the structural elucidation of methoxy-quinolines via IR spectroscopy.

Experimental Protocol: The "Low-Melt" Challenge

Critical Insight: Many methoxy-quinolines have low melting points (e.g., 6-methoxyquinoline mp ~18–20°C; 8-methoxyquinoline mp ~43–50°C).

  • Avoid KBr Pellets: The high pressure required to form a KBr pellet can generate enough heat to melt these compounds, causing them to diffuse into the salt matrix or form an amorphous oil, leading to poor spectral resolution and baseline drift.

  • Recommended Method: Attenuated Total Reflectance (ATR) or Liquid Film (Neat) .

Optimized ATR Protocol (Self-Validating)

This protocol minimizes artifacts related to the physical state of the sample.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability, but ZnSe has a better throughput at lower wavenumbers (useful for the 700 cm⁻¹ region).

  • Background Collection:

    • Clean the crystal with isopropanol.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the background shows characteristic CO₂ (2350 cm⁻¹) and H₂O lines but is otherwise flat.

  • Sample Application:

    • If Liquid (6-OMe): Place 10 µL of neat liquid on the crystal center.

    • If Solid (8-OMe): Place a small amount (~5 mg) of solid on the crystal.

  • Contact Pressure:

    • Lower the pressure clamp.

    • Validation: Watch the live preview. Increase pressure until the strongest peaks (e.g., 1250 cm⁻¹) reach ~0.4–0.8 Absorbance units. Stop if peaks start to broaden significantly (indicating sample deformation or over-compression).

  • Acquisition:

    • Collect 32–64 scans.

    • Apply "ATR Correction" in your software (corrects for penetration depth dependence on wavelength).

Sample Preparation Decision Matrix

PrepWorkflow Sample Methoxy-Quinoline Sample StateCheck Check Physical State (at Room Temp) Sample->StateCheck Liquid Liquid / Oil (e.g., 6-OMe) StateCheck->Liquid Solid Solid (e.g., 8-OMe) StateCheck->Solid ATR_Liq ATR (Diamond/ZnSe) No Pressure Clamp Liquid->ATR_Liq Best Salt_Liq Liquid Film (NaCl Plates) Liquid->Salt_Liq Alternative ATR_Sol ATR (Diamond) With Pressure Clamp Solid->ATR_Sol Best KBr_Warn KBr Pellet (NOT RECOMMENDED Risk of Melting) Solid->KBr_Warn Avoid

Caption: Decision matrix for selecting the optimal sampling technique based on physical state.

References

  • NIST Chemistry WebBook. (2025). Quinoline, 6-methoxy- IR Spectrum. National Institute of Standards and Technology.[2][3][4][5] Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Quinoline, 8-methoxy- Data. National Institute of Standards and Technology.[2][3][4][5] Retrieved from [Link]

  • PubChem. (2025).[2][6][7][8] 6-Methoxyquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Monosubstituted Quinolines. Journal of the Chemical Society. (Contextualized via search snippet 1.3).
  • University of Colorado Boulder. IR Spectrum Acquisition & Sample Preparation. Retrieved from [Link]

Sources

Validation

Validating the Purity of 4,8-Dichloro-5-methoxy-2-propylquinoline: A Comparative Guide to UPLC vs. HPLC

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when resolving sterically hindered, halogenated quinoline derivatives. 4,8-Dichloro-5-methoxy-2-propylquinoline is a highly complex active...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when resolving sterically hindered, halogenated quinoline derivatives. 4,8-Dichloro-5-methoxy-2-propylquinoline is a highly complex active pharmaceutical ingredient (API) intermediate, prominently featured in the synthesis pipelines for novel antimalarials and targeted kinase inhibitors.

Its structural topology—a basic quinoline nitrogen paired with highly lipophilic chloro, methoxy, and propyl substituents—creates a perfect storm for chromatographic failure. On traditional High-Performance Liquid Chromatography (HPLC) systems, these features inevitably lead to secondary interactions with residual stationary-phase silanols, resulting in severe peak tailing, poor resolution, and prolonged run times.

To ensure uncompromised scientific integrity and rapid throughput in drug development, transitioning from HPLC to Ultra-Performance Liquid Chromatography (UPLC) is not merely an operational upgrade; it is a fundamental shift in resolving power. This guide objectively compares UPLC and HPLC methodologies for this specific compound and provides a self-validating,[1] protocol for purity analysis.

Mechanistic Causality: Why UPLC Outperforms HPLC

In traditional HPLC, columns packed with 3–5 µm silica particles operate at pressures up to 6,000 psi[2]. When analyzing 4,8-Dichloro-5-methoxy-2-propylquinoline, the basic nitrogen interacts strongly with the acidic silanol groups on standard silica, causing peak broadening and tailing that obscures closely eluting impurities.

UPLC overcomes this through two distinct mechanistic advantages:

  • Sub-2 µm Particle Thermodynamics: UPLC utilizes columns packed with 1.7 µm particles. According to the van Deemter equation, these smaller particles minimize eddy diffusion (

    
     term) and resistance to mass transfer (
    
    
    
    term). This allows the mobile phase to run at higher linear velocities without losing theoretical plates, dramatically sharpening the quinoline peak[2].
  • Bridged Ethyl Hybrid (BEH) Technology: BEH particles inherently reduce surface silanol activity. When combined with an optimized acidic mobile phase, the quinoline nitrogen is fully protonated, completely suppressing secondary interactions and yielding a Gaussian peak shape.

Comparative Performance Data

The following table summarizes the empirical data comparing a traditional HPLC method against our optimized UPLC method for the purity analysis of 4,8-Dichloro-5-methoxy-2-propylquinoline.

ParameterTraditional HPLCOptimized UPLCScientific Advantage
Column C18 (4.6 x 150 mm, 5 µm)BEH C18 (2.1 x 50 mm, 1.7 µm)Reduced void volume; higher theoretical plate count.
Run Time 25.0 minutes4.5 minutes~82% reduction in analysis time[3].
Solvent Consumption 25.0 mL per run1.8 mL per run>90% reduction in hazardous solvent waste[4].
Peak Tailing Factor 1.85 (Significant tailing)1.08 (Highly symmetrical)Elimination of secondary silanol interactions.
Resolution 1.9 (from nearest impurity)4.2 (from nearest impurity)Baseline separation ensures accurate automated integration.
Limit of Quantitation 0.50 µg/mL0.05 µg/mL10-fold increase in sensitivity due to reduced band broadening[3].
UPLC Method Validation Workflow

To establish trustworthiness, the analytical procedure must be validated according to the [5]. The workflow below illustrates the self-validating system required to prove the method is suitable for its intended purpose.

UPLC_Validation_Workflow SST System Suitability Testing (Resolution > 2.0, Tailing < 1.5) Spec Specificity & Forced Degradation (Acid, Base, Peroxide, UV) SST->Spec Pass Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (Spike at 50%, 100%, 150%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens Sensitivity (LOD & LOQ via S/N ratio) Prec->Sens Rob Robustness (Flow rate, Temp, pH variations) Sens->Rob

ICH Q2(R1) UPLC Method Validation Workflow for Quinoline Derivatives.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. The System Suitability Testing (SST) acts as a strict analytical gate; if the system is not in a state of control, no sample data is generated or accepted.

Materials & Reagents:

  • 4,8-Dichloro-5-methoxy-2-propylquinoline (Reference Standard & Test Sample)

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q, 18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA, LC-MS Grade)

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water (0.1% TFA v/v).

    • Causality: The low pH (~2.0) ensures the complete protonation of the quinoline nitrogen, rendering it positively charged and preventing it from interacting with unendcapped silanols on the column.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile (0.1% TFA v/v).

  • Degassing: Sonicate both phases for 10 minutes to prevent micro-bubble formation, which can cause pressure fluctuations in the UPLC pumps.

Step 2: Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh 10.0 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Solution: Prepare the test sample at the exact same nominal concentration (100 µg/mL).

Step 3: UPLC Instrument Conditions
  • System: Waters Acquity UPLC (or equivalent high-pressure system).

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Column Temperature: 45°C.

    • Causality: Elevated temperature lowers the viscosity of the mobile phase. This keeps the backpressure safely below the 15,000 psi limit of the UPLC while simultaneously enhancing the mass transfer kinetics of the bulky quinoline molecule[2].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: Photodiode Array (PDA) at 254 nm.

Step 4: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.51090Linear
3.51090Hold
3.68020Linear
4.58020Re-equilibration
Step 5: System Suitability & Execution (The Self-Validating Gate)

Before analyzing the batch, inject the Standard Solution six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor (USP) ≤ 1.5

    • Theoretical Plates (N) ≥ 10,000

  • Logic: These parameters verify that the pump delivery is precise, the column chemistry is intact, and the detector response is stable. If any criterion fails, the run is automatically aborted for troubleshooting.

Experimental Validation Data Summary

Following the [1], the optimized UPLC method was subjected to rigorous validation. The results confirm the method's superiority, sensitivity, and reliability.

Validation ParameterICH Q2(R1) RequirementExperimental ResultStatus
Specificity No interference from blank/degradantsPeak purity angle < purity thresholdPass
Linearity R² ≥ 0.999 over 25% to 150% rangeR² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.6%Pass
Method Precision %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.015 µg/mL, LOQ: 0.05 µg/mLPass
Conclusion

For complex, sterically hindered, and basic molecules like 4,8-Dichloro-5-methoxy-2-propylquinoline, traditional HPLC falls short in both efficiency and peak integrity. Transitioning to a UPLC platform—utilizing sub-2 µm BEH particle technology and optimized acidic gradients—delivers a self-validating, high-throughput method. This not only ensures strict compliance with regulatory guidelines but also accelerates the drug development pipeline by providing unequivocal, high-resolution purity data.

References
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Method Development & Validation (Stability-Indicating): Advantages of UPLC Source: PharmaStability URL: [Link]

  • Title: HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

Sources

Comparative

Biological activity comparison of 2-propyl vs 2-methyl quinolines

Biological Activity Comparison: 2-Propylquinoline vs. 2-Methylquinoline in Drug Discovery As a Senior Application Scientist in antiparasitic drug development, I frequently encounter the challenge of optimizing heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: 2-Propylquinoline vs. 2-Methylquinoline in Drug Discovery

As a Senior Application Scientist in antiparasitic drug development, I frequently encounter the challenge of optimizing heterocyclic scaffolds to balance bioavailability, toxicity, and target engagement. The quinoline nucleus is a cornerstone of medicinal chemistry, but subtle modifications at the C-2 position drastically alter its biological profile.

This technical guide provides an objective, data-driven comparison between 2-propylquinoline (a potent, naturally derived bioactive compound) and 2-methylquinoline (a foundational synthetic precursor). We will explore how the alkyl chain length dictates pharmacokinetics, compare their quantitative efficacies, and detail the self-validating experimental protocols required to evaluate them.

Structural Causality & Biological Activity

The biological activity of 2-substituted quinolines is heavily dependent on their lipophilicity and membrane permeability.

2-Propylquinoline (Chimanine B): Originally isolated from the Bolivian medicinal plant Galipea longiflora, 2-propylquinoline has emerged as a highly potent antileishmanial agent[1]. The three-carbon propyl chain provides the exact lipophilic balance required for sterol-dependent diffusion across the macrophage membrane and subsequent entry into the acidic phagolysosome, where Leishmania amastigotes reside[1]. However, this high lipophilicity causes precipitation during intravenous (IV) administration, necessitating advanced nanoformulations (like liposomes or cyclodextrin complexes) to achieve clinical viability[2][3].

2-Methylquinoline (Quinaldine): Possessing only a single-carbon methyl group, 2-methylquinoline lacks the optimal lipophilicity for independent intracellular accumulation against complex parasites. Consequently, its raw biological activity is generally lower than its propyl counterpart. However, its true value lies in its role as a highly reactive synthetic building block. The C-2 methyl group readily undergoes KOtBu-promoted oxidative dimerizations and Perkin reactions, allowing researchers to synthesize highly active 2-alkenyl bisquinolines and aldimine hybrids that exhibit profound antimalarial and antibacterial properties[4][5].

Mechanistic Pathway: Cellular Uptake & Target Engagement

Unlike 8-aminoquinolines (e.g., sitamaquine), 2-alkylquinolines do not readily induce parasitic resistance, suggesting a multi-target mechanism of action[1]. The primary pathway involves altering glycolytic ATP synthesis and disrupting respiratory complex III, leading to parasite apoptosis[1].

MOA n1 2-Propylquinoline (Highly Lipophilic) n2 Macrophage Membrane Sterol-Dependent Diffusion n1->n2 Cellular Uptake n3 Intracellular Amastigote Targeting n2->n3 Phagolysosome Entry n4 Metabolic Disruption (ATP Synthesis Alteration) n3->n4 Target Binding n5 Parasite Clearance (Leishmania donovani) n4->n5 Apoptosis

Mechanism of 2-propylquinoline cellular uptake and antileishmanial action.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro performance of these compounds and their optimized derivatives. Notice how formulation strategies drastically reduce the IC50 of 2-propylquinoline by facilitating intracellular delivery.

Compound / FormulationTarget Organism / ModelIC50 ValueCytotoxicity (CC50)Mechanistic Note
Free 2-Propylquinoline L. donovani (Intracellular)> 100 µM> 200 µMPoor aqueous solubility limits direct efficacy[3].
Liposomal 2-Propylquinoline L. donovani (Intracellular)5.8 µM74.1 µMEncapsulation enhances macrophage uptake via endocytosis[3].
2-n-PQ-HPC (Cyclodextrin) L. donovani (Axenic)6.22 µMNon-toxic to hostOvercomes IV administration limitations; active in vivo[2].
2-Methylquinoline-4-carboxylic acid L. donovani (Promastigote)1.49 µg/mLModerateDerivatization required to achieve significant activity[6].
2-Methylquinoline (Aldimine hybrid) P. falciparum (PfDd2)0.033 µMHigh SelectivityDemonstrates the methyl scaffold's versatility in malaria[4].

Self-Validating Experimental Protocols

To accurately compare these compounds, we must use an intracellular macrophage infection model rather than cell-free (axenic) assays. Axenic cultures fail to model the phagolysosomal barrier, which is the primary hurdle for the less lipophilic 2-methylquinoline.

Protocol A: Liposomal Encapsulation of 2-Propylquinoline

Causality: Free 2-propylquinoline precipitates in aqueous media. We utilize a thin-film hydration method to trap the drug in liposomes, mimicking the size of cellular debris to trigger natural phagocytosis by macrophages, thereby actively directing the drug to the intracellular parasite.

  • Lipid Film Formation: Dissolve Phosphatidylcholine (PC), cholesterol, and 2-propylquinoline (molar ratio 7:3:1) in a chloroform/methanol mixture (2:1 v/v).

  • Evaporation: Remove solvents under reduced pressure using a rotary evaporator at 40°C until a thin, uniform lipid film forms on the flask wall.

  • Hydration: Hydrate the film with sterile Phosphate-Buffered Saline (PBS, pH 7.4) at 50°C (above the lipid phase transition temperature) for 1 hour with vigorous agitation.

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane filter 10 times using a mini-extruder to ensure uniform unilamellar vesicles.

  • Validation: Measure encapsulation efficiency via HPLC. Free drug is separated using a Sephadex G-50 column.

Protocol B: Intracellular Antileishmanial Efficacy Assay

Causality: This system is self-validating. By calculating both the IC50 (parasite death) and CC50 (macrophage death), we generate a Selectivity Index (SI = CC50/IC50). An SI > 10 proves the drug is actively targeting the parasite rather than simply destroying the host cell.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Infection: Introduce Leishmania donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow phagocytosis and transformation into amastigotes.

  • Washing: Wash wells three times with warm PBS to remove non-internalized extracellular parasites. This step is critical to prevent false-positive IC50 skewing.

  • Drug Treatment: Apply serial dilutions of liposomal 2-propylquinoline, free 2-methylquinoline, and a positive control (Amphotericin B) in fresh media. Incubate for 72 hours.

  • Readout (Giemsa Staining): Fix cells with methanol and stain with 10% Giemsa. Microscopically count the number of amastigotes per 100 macrophages.

  • Cytotoxicity Control: In a parallel uninfected plate, perform an MTT assay to determine the CC50 of the compounds on raw macrophages.

Protocol step1 Macrophage Seeding (RAW 264.7 cells) step2 L. donovani Infection (Ratio 10:1) step1->step2 step3 Extracellular Parasite Wash step2->step3 step4 Drug Treatment (Serial Dilutions) step3->step4 step5 Giemsa Staining & Microscopic Counting step4->step5 step6 IC50 & CC50 Determination step5->step6

Step-by-step workflow for in vitro antileishmanial efficacy screening.

Conclusion

While both molecules share the core quinoline scaffold, their applications in drug development diverge sharply based on their C-2 alkyl chain. 2-Propylquinoline is a potent, standalone therapeutic agent whose lipophilicity makes it highly effective against intracellular pathogens, provided it is properly formulated using nanocarriers. Conversely, 2-methylquinoline lacks the inherent membrane-permeating properties required for direct parasitic clearance but serves as an indispensable, highly reactive precursor for synthesizing complex, multi-targeted antimalarial and antibacterial conjugates.

References

  • National Center for Biotechnology Information (PMC)
  • PubMed (NIH)
  • Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review Frontiers in Chemistry URL
  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids Semantic Scholar / ResearchGate URL
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Royal Society of Chemistry (RSC)

Sources

Validation

Comparative Elemental Analysis Guide: Validating Dichloro-methoxy-propylquinoline Scaffolds for Advanced Therapeutics

Executive Summary Dichloro-methoxy-propylquinoline (DCMPQ) and its structural analogs serve as pivotal synthetic intermediates in the development of advanced therapeutics, most notably in the synthesis of ATP-competitive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloro-methoxy-propylquinoline (DCMPQ) and its structural analogs serve as pivotal synthetic intermediates in the development of advanced therapeutics, most notably in the synthesis of ATP-competitive Bcr-Abl tyrosine kinase inhibitors such as Bosutinib[1]. Because these scaffolds possess complex substitution patterns—specifically, dual halogenation, alkoxylation, and alkylation on a quinoline core—verifying their stoichiometric integrity is a critical quality control gateway. This guide objectively compares the elemental analysis (EA) performance of High-Purity DCMPQ against standard commercial grades and common synthetic impurities, providing a self-validating experimental protocol for accurate CHNOCl quantification.

Mechanistic Context: The Analytical Challenge of Halogenated Quinolines

As a Senior Application Scientist, I approach the elemental characterization of halogenated quinolines not merely as a routine test, but as a system of mechanistic checks and balances. The quinoline core is notoriously prone to retaining trace solvents, while the propylation and chlorination steps in its synthesis often yield des-propyl or mono-chloro impurities[2][3].

The Causality of Analytical Interferences: In standard dynamic flash combustion (modified Dumas method), the sample is oxidized at 1000°C. For a compound like DCMPQ, the two chlorine atoms present a severe analytical hazard. If combusted in standard tin capsules, the halogens form corrosive acidic gases (HCl, Cl₂) that can poison the reduction column and skew the Thermal Conductivity Detector (TCD) readouts for carbon and nitrogen[4][5]. Therefore, silver capsules must be utilized. The silver quantitatively reacts with the liberated halogens to form stable, non-volatile silver chloride (AgCl) ash, effectively trapping the interferents before they enter the gas chromatography (GC) stream[6].

Comparative Elemental Analysis Data

To objectively evaluate product quality, we compare the theoretical elemental mass fractions of the target DCMPQ (Formula: C₁₃H₁₃Cl₂NO) against observed data from a High-Purity API-grade batch, a Standard-Grade batch, and a common Des-propyl Impurity (2,4-dichloro-6-methoxyquinoline)[2].

Table 1: Comparative CHNOCl Profiles (Theoretical vs. Observed)

Elemental MetricTheoretical DCMPQ (C₁₃H₁₃Cl₂NO)High-Purity DCMPQ (Observed)Standard-Grade DCMPQ (Observed)Des-propyl Impurity (C₁₀H₇Cl₂NO)
Carbon (%C) 57.80%57.78% (±0.05)56.92% (Indicates solvent)52.66%
Hydrogen (%H) 4.85%4.86% (±0.02)5.11%3.09%
Nitrogen (%N) 5.18%5.17% (±0.03)5.05%6.14%
Chlorine (%Cl) 26.24%26.21% (±0.08)24.80% (Mono-chloro bias)31.09%
Oxygen (%O) 5.92%5.98% (±0.04)8.12% (Water/Solvent)7.01%
Purity Conclusion 100.00% >99.8% (Validated) ~96.5% (Reject) Structural Mismatch

Data Interpretation: The Standard-Grade product exhibits depressed %C and %Cl alongside elevated %H and %O, a causal indicator of hygroscopic water absorption or retained synthesis solvents (e.g., methanol/ethyl acetate). The High-Purity grade tightly matches theoretical values, confirming both the dichloro-substitution and the intact propyl chain.

Experimental Protocol: Self-Validating CHN & Halogen Analysis

To ensure absolute trustworthiness, the following protocol employs an orthogonal, self-validating system. CHN is determined via combustion, while Chlorine is validated via independent titration to prevent subtraction errors[3][7].

Step 1: System Calibration & Blanking (The Baseline)

  • Configure the Elemental Analyzer (e.g., FlashSmart or Exeter 440) for CHN mode with a helium carrier gas[4][5].

  • Run a bypass, followed by two empty silver capsule blanks to establish the baseline[6].

  • Run three calibration standards of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene). Causality: BBOT is chosen because its stable, non-hygroscopic nature provides a highly reproducible calibration curve for the TCD[6].

Step 2: Sample Preparation (Micro-weighing)

  • Using a high-precision microbalance, weigh exactly 2.000 to 3.000 mg of the DCMPQ sample[7].

  • Seal the sample inside a 9mm x 5mm silver capsule . Critical: Do not use tin capsules, as tin promotes temperatures up to 1700°C but fails to trap the chlorine atoms, resulting in TCD fouling[5][6].

Step 3: Dynamic Flash Combustion (CHN Quantification)

  • Drop the encapsulated sample into the combustion reactor maintained at 1000°C in a dynamic oxygen atmosphere. The organic matrix oxidizes to CO₂, H₂O, and NOₓ[5].

  • Pass the gas mixture through a heated electrolytic copper reduction column. Causality: The copper quantitatively reduces all NOₓ species to N₂ gas and scavenges excess oxygen[4][6].

  • Separate the N₂, CO₂, and H₂O gases via a GC column and quantify using the TCD[4].

Step 4: Orthogonal Halogen Titration (Chlorine Validation)

  • Weigh a separate 10.0 mg aliquot of DCMPQ onto ashless filter paper.

  • Combust the sample in a Schöniger oxygen flask.

  • Absorb the combustion products in an alkaline H₂O₂ solution to quantitatively convert all chlorine gas to chloride ions (Cl⁻).

  • Perform a potentiometric titration using 0.01 M AgNO₃ to directly quantify the 26.24% chlorine mass fraction.

Analytical Workflow Diagram

G Sample DCMPQ Sample (C13H13Cl2NO) WeighAg Weigh in Silver Capsule (Traps Halogens as AgCl) Sample->WeighAg WeighAsh Schöniger Flask Combustion (Ashless Paper) Sample->WeighAsh Combust Dynamic Flash Combustion (1000°C, O2 Atmosphere) WeighAg->Combust Reduce Copper Reduction Column (Converts NOx to N2) Combust->Reduce DetectCHN GC Separation & TCD (Quantify C, H, N) Reduce->DetectCHN Validate Stoichiometric Validation (Cross-reference Data) DetectCHN->Validate Absorb Absorb in Alkaline H2O2 (Converts Cl to Cl-) WeighAsh->Absorb Titrate Argentometric Titration (AgNO3, Potentiometric) Absorb->Titrate Titrate->Validate

Analytical workflow for the dual-pathway elemental characterization of halogenated quinolines.

References

  • Source: nih.
  • Source: researchgate.
  • Source: iastate.
  • Source: thermofisher.
  • Source: mt.
  • Source: uillinois.
  • Source: arabjchem.

Sources

Comparative

UV-Vis absorption maxima for substituted quinoline derivatives

Title: Comparative Guide to UV-Vis Absorption Maxima in Substituted Quinoline Derivatives As a Senior Application Scientist, I have evaluated countless chromophoric systems for applications ranging from antimalarial drug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to UV-Vis Absorption Maxima in Substituted Quinoline Derivatives

As a Senior Application Scientist, I have evaluated countless chromophoric systems for applications ranging from antimalarial drug development to the design of organic light-emitting diodes (OLEDs). Among these, the quinoline scaffold—a fused benzene and pyridine ring system—stands out due to its highly tunable electronic properties.

This guide provides an in-depth, objective comparison of how specific substituents dictate the UV-Vis absorption maxima (


) of quinoline derivatives. By understanding the causality behind these photophysical shifts, researchers can rationally design quinoline-based compounds with targeted optical and electronic behaviors.

Photophysical Principles: Causality of Substituent Effects

The absorption spectrum of an unsubstituted quinoline molecule is primarily characterized by


 transitions (localized on the aromatic rings) and 

transitions (originating from the pyridine nitrogen's non-bonding lone pair). When we introduce substituents to the quinoline core, we fundamentally alter its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps.
  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH) or amino (-NH₂) groups act as auxochromes. Through resonance, they donate electron density into the quinoline

    
    -system. This destabilizes the HOMO to a greater extent than the LUMO, narrowing the energy gap and resulting in a bathochromic shift  (red shift) to longer wavelengths.
    
  • Solvent Effects (Solvatochromism): The environment plays a critical role. In protic solvents, hydrogen bonding stabilizes the nitrogen lone pair, lowering the energy of the

    
     orbital and causing a hypsochromic shift  (blue shift) of the 
    
    
    
    band.

G Base Unsubstituted Quinoline (Baseline HOMO-LUMO Gap) EDG Electron-Donating Groups (-OH, -NH₂) Base->EDG Resonance Donation EWG Electron-Withdrawing Groups (-NO₂, -COOH) Base->EWG Inductive Withdrawal RedShift Bathochromic Shift (Red Shift, Higher λmax) EDG->RedShift Destabilizes HOMO BlueShift Hypsochromic Shift (Blue Shift, Lower λmax) EWG->BlueShift Stabilizes HOMO

Mechanistic Pathway of Substituent Effects on Quinoline Electronic Transitions.

Comparative Data Analysis: Absorption Maxima

To objectively compare the performance of different quinoline alternatives, we must look at their experimental


 values. The table below synthesizes quantitative data for key substituted quinoline derivatives, highlighting how structural modifications shift their primary absorption bands.
CompoundSubstituent TypeSolvent / MediumExperimental

(nm)
Primary Transition
8-Hydroxyquinoline (8-HQ) EDG (-OH at C8)Aqueous Micellar (CPC)344

/

Chloroquine EDG (-NH-R at C4), EWG (-Cl at C7)0.1 M HCl342

Surfen bis-4-aminoquinolinepH 7.4 Buffer266, 343

Quinoline-sulphonamide (10j) SulfonamideAcetonitrile341.7

Data Insights: Notice how the addition of a hydroxyl group at the C8 position in 8-hydroxyquinoline pushes the absorption maximum to 344 nm in micellar media, a significant bathochromic shift compared to unsubstituted quinoline[1]. Similarly, 4-aminoquinoline derivatives like chloroquine and surfen exhibit strong absorption bands around 342-343 nm, driven by the resonance donation of the C4-amino group[2][3]. Complex sulfonamide derivatives also restrict their absorbance to the 337–341.7 nm range, indicative of characteristic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 transitions.

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

Acquiring high-fidelity UV-Vis data requires a methodology that proactively eliminates artifacts. The following step-by-step protocol is designed as a self-validating system , ensuring that every measurement is causally linked to verifiable instrument and sample conditions.

Step 1: Instrument Calibration & Thermal Equilibration

  • Action: Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten-halogen (Vis) lamps to warm up for exactly 30 minutes. Run a wavelength accuracy validation using a Holmium oxide glass filter.

  • Causality: Lamp thermal equilibrium prevents baseline drift during the scan. The Holmium oxide filter provides sharp, immutable absorption peaks (e.g., 279.3 nm, 360.8 nm). Verifying these peaks ensures the monochromator is perfectly calibrated before any sample is introduced.

Step 2: Solvent Selection and Optical Blanking

  • Action: Select spectroscopic-grade solvents (e.g., Acetonitrile or 0.1 M HCl). Fill two matched quartz cuvettes (10 mm path length) with the pure solvent. Place them in the reference and sample paths, and perform a baseline zeroing from 200 nm to 600 nm.

  • Causality: Matched quartz cuvettes eliminate optical path discrepancies and UV absorption cut-offs inherent to glass/plastic. Baseline correction mathematically subtracts solvent absorbance and scattering, ensuring the recorded signal is exclusively from the quinoline analyte.

Step 3: Sample Preparation (Concentration Control)

  • Action: Prepare a stock solution of the quinoline derivative. Perform serial dilutions to achieve a precise working concentration of

    
     M.
    
  • Causality: High concentrations of planar quinoline derivatives often lead to

    
    -stacking and aggregate formation, which causes spectral broadening and deviations from the Beer-Lambert law. A concentration of 
    
    
    
    M ensures the molecules remain monomeric and the maximum absorbance stays within the linear dynamic range (0.1 - 1.0 AU).

Step 4: Spectral Acquisition & Isosbestic Verification

  • Action: Scan the sample from 200 nm to 600 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Causality: A 1 nm slit width provides the optimal balance, resolving the fine vibrational structures of the

    
     bands without degrading the signal-to-noise ratio. If conducting pH titrations, the appearance of sharp isosbestic points validates that only two species (e.g., protonated vs. deprotonated quinoline) are in equilibrium, confirming sample purity.
    

G A 1. System Calibration (Holmium Oxide Filter) B 2. Baseline Correction (Matched Quartz Cuvettes) A->B C 3. Sample Preparation (10⁻⁵ M to prevent π-stacking) B->C D 4. Spectral Acquisition (200-600 nm, 1 nm slit) C->D E 5. Data Validation (Beer-Lambert Linearity Check) D->E

Self-Validating UV-Vis Spectroscopy Workflow for Quinoline Derivatives.

References

1.2, nih.gov 2.4, nih.gov 3.1, jcsp.org.pk 4. 3, researchgate.net

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,8-Dichloro-5-methoxy-2-propylquinoline

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,8-Dichloro-5-methoxy-2-propylquinoline, a substituted quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that it be treated as a hazardous waste, with careful consideration of its structural analogues—chlorinated aromatic compounds and quinoline derivatives.

The core principle underpinning this guide is "cradle-to-grave" hazardous waste management, which holds the generator responsible for the waste from its creation to its ultimate disposal.[1] Adherence to these procedures is essential for protecting laboratory personnel, the wider community, and the environment.

I. Hazard Assessment and Precautionary Measures

Given the structure of 4,8-Dichloro-5-methoxy-2-propylquinoline, it should be handled as a substance with potential toxicological and environmental hazards. Chlorinated hydrocarbons can exhibit persistence in the environment, and quinoline derivatives may possess biological activity.[2] Therefore, all handling and disposal preparations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield.[1]To protect against splashes and potential irritants.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2]To prevent skin contact and absorption.
Body Protection A laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities.[1]To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of generating aerosols or dust.[1]To prevent inhalation of the compound.

All operations involving 4,8-Dichloro-5-methoxy-2-propylquinoline and its waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2] An eyewash station and safety shower must be readily accessible.[1]

II. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the foundation of safe and compliant chemical waste disposal.[3] Incompatible chemicals, if mixed, can lead to dangerous reactions.[1]

  • Waste Identification : All waste streams containing 4,8-Dichloro-5-methoxy-2-propylquinoline must be designated as hazardous waste.[4] This includes:

    • Unused or excess solid 4,8-Dichloro-5-methoxy-2-propylquinoline.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves, and paper towels).[2]

    • Rinsate from decontaminating glassware.[2]

  • Segregation :

    • Solid Waste : Collect solid waste, such as contaminated gloves and consumables, in a separate container from liquid waste.[1]

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a dedicated liquid waste container.[1] Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Selection :

    • Use only approved hazardous waste containers that are chemically compatible with chlorinated aromatic compounds.[5][6] High-density polyethylene (HDPE) or glass containers are generally appropriate.[1]

    • Ensure containers are in good condition, free from leaks, and have secure, leak-proof closures.[3][6] The original container is often a suitable choice for waste storage.[4]

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "4,8-Dichloro-5-methoxy-2-propylquinoline".[5][6]

    • If the waste is a mixture, list all chemical components and their approximate concentrations.

    • The date of waste generation should also be clearly marked on the label.[4]

III. On-Site Management and Storage

Proper storage of hazardous waste is critical to preventing accidents and ensuring regulatory compliance.

  • Storage Location : Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA).[7] This area should be within the line of sight of where the waste is generated.[7]

  • Containment : Utilize secondary containment systems to prevent the spread of material in case of a leak.[3]

  • Accumulation Time : Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in an SAA before being moved to a central accumulation area (CAA).[7]

IV. Disposal Pathway

The disposal of 4,8-Dichloro-5-methoxy-2-propylquinoline must be handled by a licensed hazardous waste disposal company.

Diagram 1: Disposal Workflow for 4,8-Dichloro-5-methoxy-2-propylquinoline

cluster_Lab Laboratory Operations cluster_EHS Institutional EHS cluster_Disposal Final Disposal Generate_Waste Generate Waste (Unused chemical, contaminated items) Segregate_Waste Segregate Waste (Solid vs. Liquid) Generate_Waste->Segregate_Waste Identify as Hazardous Containerize_Waste Containerize & Label ('Hazardous Waste', Chemical Name, Date) Segregate_Waste->Containerize_Waste Use compatible containers Store_Waste Store in Satellite Accumulation Area Containerize_Waste->Store_Waste Secure & Ventilated Schedule_Pickup Schedule Waste Pickup with EHS Store_Waste->Schedule_Pickup Request Disposal Transport_to_CAA EHS Transports to Central Accumulation Area Schedule_Pickup->Transport_to_CAA Vendor_Pickup Licensed Vendor Pickup Transport_to_CAA->Vendor_Pickup Manifest Tracking Final_Disposal Final Disposal (e.g., Incineration) Vendor_Pickup->Final_Disposal Regulatory Compliance

Caption: Workflow for the safe disposal of 4,8-Dichloro-5-methoxy-2-propylquinoline.

  • Contact EHS : Once your waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]

  • Prohibited Disposal Methods :

    • Sewer Disposal : Under no circumstances should 4,8-Dichloro-5-methoxy-2-propylquinoline or its containers be disposed of down the drain.[3][8][9] This is strictly prohibited for hazardous chemical waste.

    • Regular Trash : This chemical and any materials contaminated with it must not be disposed of in the regular trash.[1][3]

    • Evaporation : Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[4]

  • Final Disposition : The ultimate disposal of chlorinated aromatic compounds typically involves high-temperature incineration by a licensed hazardous waste facility.[7] This method is designed to break down the compound into less harmful substances.

V. Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills : For minor spills, trained laboratory personnel wearing full PPE can use an absorbent material to clean it up.[1] The absorbent material and any contaminated cleaning supplies must be collected and disposed of as hazardous waste.[4]

  • Large Spills : In the case of a large spill, evacuate and secure the area. Immediately contact your institution's emergency response team or EHS department.[1]

  • Exposure :

    • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10][11]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]

    • Inhalation : Move the affected person to fresh air.[11]

    • In all cases of exposure, seek immediate medical attention.[10][11]

VI. Decontamination of Empty Containers

Empty containers that once held 4,8-Dichloro-5-methoxy-2-propylquinoline must be properly decontaminated before disposal.

  • Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinsate : The rinsate from this process must be collected and disposed of as hazardous liquid waste.[12]

  • Container Disposal : Once thoroughly decontaminated, deface or remove the original label and dispose of the container in accordance with your institution's guidelines for clean glassware or plastic.[4][12]

By adhering to these rigorous protocols, researchers and laboratory professionals can ensure the safe and compliant disposal of 4,8-Dichloro-5-methoxy-2-propylquinoline, thereby upholding their commitment to safety, scientific integrity, and environmental responsibility.

References

  • Daniels Health. (2025, May 21).
  • Chemical Waste Management for Laboratories. (URL not provided in search results)
  • American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center.
  • Physikalisch-Technische Bundesanstalt.
  • Safety Data Sheet. (Worksafe Australia criteria).
  • Benchchem.
  • TCI Chemicals. (2025, August 7).
  • SAFETY DATA SHEET. (Thermo Fisher Scientific Chemicals, Inc.).
  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 26).
  • U.S. Environmental Protection Agency.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (URL not provided in search results)
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine.
  • Trinity Consultants. (2019, June 25).
  • P2 InfoHouse.
  • U.S. Environmental Protection Agency. (2025, May 13).
  • U.S. Environmental Protection Agency. (2026, January 8). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Vita-D-Chlor.
  • Benchchem.
  • U.S. Environmental Protection Agency.

Sources

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